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  • Product: 5-Bromo-2-hydrazinyl-3-methylpyridine
  • CAS: 1216259-76-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-2-hydrazinyl-3-methylpyridine

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the synthesis and characterization of 5-Bromo-2-hydrazinyl-3-methylpyridine, a heterocyclic compou...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis and characterization of 5-Bromo-2-hydrazinyl-3-methylpyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details a feasible synthetic pathway, outlines robust characterization methodologies, and emphasizes critical safety considerations.

Strategic Importance and Applications

5-Bromo-2-hydrazinyl-3-methylpyridine serves as a valuable building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. The presence of a reactive hydrazinyl group, a bromine atom, and a methyl group on the pyridine core offers multiple points for chemical modification. This structural versatility allows for its use in creating diverse compound libraries for screening potential drug candidates, including those with potential anti-inflammatory and anti-cancer properties.[1] The strategic placement of these functional groups makes it a key intermediate for constructing molecules with specific three-dimensional arrangements to interact with biological targets.

Proposed Synthetic Pathway

A robust and logical two-step synthetic route to 5-Bromo-2-hydrazinyl-3-methylpyridine is proposed, commencing from the readily available 2-Amino-5-bromo-3-methylpyridine. This pathway involves a diazotization reaction to replace the amino group with a chloro group, followed by a nucleophilic substitution with hydrazine hydrate.

Synthesis_Pathway A 2-Amino-5-bromo-3-methylpyridine B 5-Bromo-2-chloro-3-methylpyridine A->B  NaNO2, HCl   C 5-Bromo-2-hydrazinyl-3-methylpyridine B->C  NH2NH2·H2O, Reflux  

Caption: Proposed two-step synthesis of 5-Bromo-2-hydrazinyl-3-methylpyridine.

Step 1: Synthesis of 5-Bromo-2-chloro-3-methylpyridine

The initial step involves the conversion of 2-Amino-5-bromo-3-methylpyridine to 5-Bromo-2-chloro-3-methylpyridine. This transformation is a standard Sandmeyer-type reaction, where the primary amino group is converted into a diazonium salt, which is subsequently displaced by a chloride ion. This is a well-established method for introducing a halogen at this position on the pyridine ring.

Experimental Protocol:

  • Diazotization: 2-Amino-5-bromo-3-methylpyridine is dissolved in a suitable acidic medium, such as concentrated hydrochloric acid, and cooled to 0-5 °C in an ice-salt bath.

  • Nitrite Addition: A solution of sodium nitrite in water is added dropwise to the cooled solution while maintaining the temperature below 5 °C. The slow addition is crucial to control the exothermic reaction and prevent the decomposition of the diazonium salt.

  • Chloride Displacement: The diazonium salt solution is then slowly added to a solution of copper(I) chloride in hydrochloric acid. This facilitates the displacement of the diazonium group with a chlorine atom.

  • Work-up and Purification: The reaction mixture is allowed to warm to room temperature and then neutralized with a base, such as sodium hydroxide solution. The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate), and the organic layer is washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Step 2: Synthesis of 5-Bromo-2-hydrazinyl-3-methylpyridine

The second and final step is the nucleophilic aromatic substitution of the chlorine atom in 5-Bromo-2-chloro-3-methylpyridine with a hydrazinyl group. The electron-withdrawing nature of the pyridine nitrogen activates the 2-position towards nucleophilic attack.

Experimental Protocol:

This protocol is adapted from a general procedure for the synthesis of 2-hydrazinopyridine derivatives.[2][3]

  • Reaction Setup: 5-Bromo-2-chloro-3-methylpyridine is dissolved in a suitable solvent such as ethanol or n-butanol in a round-bottom flask equipped with a reflux condenser.

  • Hydrazine Addition: An excess of hydrazine hydrate (typically 2-3 equivalents) is added to the solution. The use of excess hydrazine drives the reaction to completion.

  • Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then triturated with water to precipitate the product. The solid product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Comprehensive Characterization of 5-Bromo-2-hydrazinyl-3-methylpyridine

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for the structural elucidation of such molecules.

Physical and Chemical Properties
PropertyPredicted/Expected Value
Molecular Formula C₆H₈BrN₃
Molecular Weight 202.05 g/mol
Appearance Off-white to pale yellow solid
Melting Point Not available; expected to be a solid at room temperature.
Solubility Expected to be soluble in polar organic solvents like DMSO and methanol.
Spectroscopic Analysis

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

  • Aromatic Protons: Two distinct signals are expected in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the two protons on the pyridine ring. The proton at the 4-position and the proton at the 6-position will likely appear as doublets or singlets depending on the coupling constants.

  • Methyl Protons: A singlet corresponding to the three protons of the methyl group is expected, likely in the region of δ 2.2-2.5 ppm.

  • Hydrazinyl Protons: The protons of the -NH-NH₂ group will likely appear as two separate broad singlets, and their chemical shifts can be highly variable depending on the solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

  • Pyridine Carbons: Six distinct signals are expected for the carbon atoms of the pyridine ring. The carbon bearing the bromine atom will be significantly shifted, as will the carbons attached to the nitrogen and hydrazinyl groups.

  • Methyl Carbon: A signal for the methyl carbon is expected in the aliphatic region (typically δ 15-25 ppm).

FT-IR (Fourier-Transform Infrared) Spectroscopy:

  • N-H Stretching: Broad bands in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibrations of the N-H bonds in the hydrazinyl group.

  • C=N and C=C Stretching: Aromatic ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.

  • C-H Stretching: Aromatic and aliphatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

  • C-Br Stretching: A characteristic absorption in the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry (MS):

  • Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (202.05 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) separated by 2 m/z units will be observed for the molecular ion and any bromine-containing fragments.

Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A 5-Bromo-2-hydrazinyl-3-methylpyridine (Crude Product) B Recrystallization / Chromatography A->B C Purity and Identity Confirmation B->C D ¹H NMR C->D E ¹³C NMR C->E F FT-IR C->F G Mass Spectrometry C->G

Caption: A typical workflow for the synthesis, purification, and characterization of the target compound.

Safety and Handling

Working with the reagents involved in this synthesis requires strict adherence to safety protocols.

  • 2-Amino-5-bromo-3-methylpyridine: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Nitrite: A strong oxidizing agent. Keep away from combustible materials. It is toxic if swallowed.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Work in a well-ventilated fume hood and wear appropriate acid-resistant gloves and eye protection.

  • Hydrazine Hydrate: Highly toxic and corrosive. It is a suspected human carcinogen.[4] Handle only in a well-ventilated fume hood with appropriate PPE, including gloves, lab coat, and safety goggles. Avoid inhalation of vapors and skin contact.

  • 5-Bromo-2-hydrazinyl-3-methylpyridine (Product): As a brominated pyridine and a hydrazine derivative, it should be handled with caution. Assume it is toxic and may cause skin and eye irritation.

General Precautions:

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • In case of accidental contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

  • Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of 5-Bromo-2-hydrazinyl-3-methylpyridine. The proposed two-step synthesis is based on well-established chemical transformations and offers a viable route to this important heterocyclic building block. While experimental characterization data for the final compound is not widely available, the predicted spectral properties provide a solid basis for its identification. Strict adherence to the outlined safety protocols is paramount when handling the hazardous materials involved in this synthesis. This guide is intended to be a valuable resource for researchers and scientists engaged in the field of medicinal chemistry and drug discovery.

References

  • Wang, P., Wan, R., Yu, P., He, Q., & Zhang, J. (2010). 1-(3-Chloropyridin-2-yl)hydrazine. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2599. [Link]

  • CN106588758B - Synthesis process of 2-hydrazinopyridine derivative. (2020).
  • CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative. (2017).
  • CN101560183B - Method for preparing 5-bromo-2-methylpyridine. (2012).
  • 5-Bromo-2-hydrazinopyridine. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine. (2011). Organic Syntheses, 88, 189. [Link]

  • Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Derivatives. (2020). Iraqi Journal of Science, 61(1), 163-172. [Link]

  • FT-Raman, FTIR spectra and normal coordinate analysis of 5-bromo-2-nitropyridine. (2008). Journal of Raman Spectroscopy, 39(6), 726-733. [Link]

  • CN101671296B - New method for obtaining 2-chloro-3-methylpyridine from mixture of 2-chloro-5-methylpyridine and 2-chlorine-3-picoline. (2012).
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  • Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine? (2014). ResearchGate. [Link]

  • Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved January 21, 2026, from [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2017). Molecules, 22(12), 2153. [Link]

  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. (2016). International Journal of Scientific & Engineering Research, 7(8), 1-4. [Link]

  • Synthesis and Characterization of Unique Pyridazines. (n.d.). Liberty University. Retrieved January 21, 2026, from [Link]

  • 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. (2019). Molbank, 2019(4), M1096. [Link]

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Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of 5-Bromo-2-hydrazinyl-3-methylpyridine

Preamble: Charting the Course for a Novel Pyridine Derivative This document serves as a comprehensive technical roadmap for researchers, scientists, and drug development professionals. In the absence of established data,...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Charting the Course for a Novel Pyridine Derivative

This document serves as a comprehensive technical roadmap for researchers, scientists, and drug development professionals. In the absence of established data, we will proceed from first principles, outlining a robust, multi-faceted analytical workflow to elucidate the core physicochemical properties of this novel chemical entity (NCE).[3] This guide is structured not as a rigid template, but as a logical progression of scientific inquiry, explaining the causality behind each experimental choice and ensuring that the described protocols are self-validating through adherence to established analytical standards.

Part 1: Synthesis, Purification, and Purity Assessment

The first step in characterizing any NCE is its synthesis and purification to a degree suitable for analytical interrogation.

Proposed Synthesis Pathway

A plausible synthetic route to 5-Bromo-2-hydrazinyl-3-methylpyridine can be conceptualized from commercially available precursors. A common method for introducing a hydrazinyl group to a pyridine ring is through the nucleophilic substitution of a suitable leaving group, such as a halogen, by hydrazine hydrate.[4]

G A 2-Chloro-5-bromo-3-methylpyridine C 5-Bromo-2-hydrazinyl-3-methylpyridine A->C Nucleophilic Aromatic Substitution Solvent: Ethanol, Reflux B Hydrazine Hydrate (NH2NH2·H2O) B->C Reagent

Caption: Proposed synthesis of 5-Bromo-2-hydrazinyl-3-methylpyridine.

Purification and Initial Assessment

Following the synthesis, the crude product would require purification. Recrystallization from a suitable solvent system (e.g., ethanol/water) is often the first choice for crystalline solids. The progress of purification can be monitored by Thin-Layer Chromatography (TLC), a rapid and cost-effective technique for identifying compounds and assessing purity.[5]

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

For a definitive assessment of purity, High-Performance Liquid Chromatography (HPLC) is the industry standard.[6] It separates components in a sample, allowing for the quantification of impurities.[6][7]

Experimental Protocol: HPLC Purity Analysis

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile/water mixture).

  • Instrumentation: Utilize an HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point for moderately polar compounds.

    • Mobile Phase: A gradient elution is recommended for analyzing samples of unknown purity.

      • Solvent A: 0.1% Formic acid in water

      • Solvent B: 0.1% Formic acid in acetonitrile

    • Gradient Program: A linear gradient from 5% to 95% Solvent B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at multiple wavelengths (e.g., 254 nm and 280 nm) to ensure all components are observed.

    • Injection Volume: 10 µL.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A diode-array detector (DAD) can be used to perform peak purity analysis by comparing UV spectra across a single peak.[8]

Part 2: Structural Elucidation

Confirmation of the chemical structure is a critical step and is achieved through a combination of spectroscopic techniques.[9][10][11]

G cluster_0 Spectroscopic Analysis Workflow A Purified Compound B Mass Spectrometry (MS) - Molecular Weight - Fragmentation Pattern A->B C Infrared (IR) Spectroscopy - Functional Groups A->C D Nuclear Magnetic Resonance (NMR) - 1H NMR (Proton Environment) - 13C NMR (Carbon Skeleton) A->D E Confirmed Structure B->E C->E D->E

Caption: Workflow for the structural elucidation of a novel compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Data: For 5-Bromo-2-hydrazinyl-3-methylpyridine (C₆H₈BrN₃), the expected exact mass can be calculated. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) for the molecular ion peak.

Experimental Protocol: LC-MS Analysis

  • Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source is commonly used for polar molecules.[12]

  • Sample Introduction: The sample, dissolved in a suitable solvent, is injected into the LC system, which separates the components before they enter the mass spectrometer.

  • Data Acquisition: Acquire mass spectra in positive ion mode to observe the protonated molecule [M+H]⁺.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[13]

Expected Data: The IR spectrum of 5-Bromo-2-hydrazinyl-3-methylpyridine is expected to show characteristic absorption bands for the N-H stretches of the hydrazinyl group (typically in the range of 3200-3400 cm⁻¹), C-H stretches of the methyl group and pyridine ring, and C=C and C=N stretching vibrations of the aromatic ring.

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: A background spectrum of the clean ATR crystal is recorded, followed by the sample spectrum. Data is typically collected from 4000 to 400 cm⁻¹.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule, providing information about the connectivity of atoms.[15][16]

Expected ¹H NMR Data: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the protons of the methyl group, and the protons of the hydrazinyl group. The chemical shifts, splitting patterns, and integration of these signals will provide crucial information about their chemical environment and proximity to one another.

Expected ¹³C NMR Data: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, including the carbons of the pyridine ring and the methyl group.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.[14]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon-13 NMR spectrum.

  • 2D NMR (Optional but Recommended): Techniques like COSY and HSQC can be used to establish correlations between protons and carbons, providing unambiguous structural confirmation.

Part 3: Determination of Key Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological and chemical systems.[17][18][19]

PropertyAnalytical TechniqueRationale and Significance
Melting Point Differential Scanning Calorimetry (DSC)Provides information on purity and solid-state form (polymorphism). A sharp melting peak indicates high purity.[20]
Thermal Stability Thermogravimetric Analysis (TGA)Determines the temperature at which the compound starts to decompose, which is crucial for handling and storage.[21][22]
Aqueous Solubility UV-Vis Spectroscopy / HPLCSolubility is a key factor influencing bioavailability and formulation. It is determined by measuring the concentration of a saturated solution.
Acid Dissociation Constant (pKa) Potentiometric Titration / UV-Vis SpectroscopyThe pKa value indicates the extent of ionization at a given pH, which affects solubility, permeability, and receptor binding.[23][24]
Thermal Analysis: DSC and TGA

DSC and TGA provide complementary information about the thermal properties of a material.[25] DSC measures heat flow associated with thermal transitions, while TGA measures changes in mass upon heating.[26]

Experimental Protocol: Thermal Analysis

  • Instrumentation: A simultaneous thermal analyzer (STA) or separate DSC and TGA instruments.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan.

  • DSC Method: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. The melting point is determined from the onset of the melting endotherm.

  • TGA Method: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere and monitor the mass loss as a function of temperature.

Solubility Determination

The solubility of a compound can be determined in various solvents, including aqueous buffers at different pH values.

Experimental Protocol: Shake-Flask Method

  • Procedure: Add an excess amount of the solid compound to a known volume of the solvent (e.g., water, phosphate-buffered saline).

  • Equilibration: Agitate the suspension at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Analysis: After equilibration, filter or centrifuge the suspension to remove undissolved solids. The concentration of the compound in the clear supernatant is then quantified using a suitable analytical method like UV-Vis spectroscopy or HPLC.

pKa Determination

The hydrazinyl group and the pyridine nitrogen will have basic pKa values. Potentiometric titration is a classic and reliable method for their determination.

Experimental Protocol: Potentiometric Titration

  • Sample Preparation: Dissolve a known amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH electrode.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value(s) can be determined from the midpoint of the buffer region(s) in the titration curve.[23]

Part 4: Safety and Handling Considerations

Compounds containing a hydrazine moiety require careful handling due to their potential toxicity and reactivity.[27] Hydrazine and its derivatives can be toxic by inhalation, ingestion, and skin absorption, and some are suspected carcinogens.[28][29][30]

Mandatory Safety Precautions:

  • Engineering Controls: All manipulations should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemically resistant gloves (e.g., nitrile).

  • Handling: Avoid creating dust. Use non-sparking tools and avoid contact with strong oxidizing agents, with which hydrazine derivatives can react violently.[31]

  • Storage: Store in a well-ventilated, cool, and dry place, away from incompatible materials.

  • Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.

Conclusion

The characterization of a novel chemical entity like 5-Bromo-2-hydrazinyl-3-methylpyridine is a systematic process that relies on a suite of well-established analytical techniques. This guide has outlined a comprehensive workflow, from synthesis and purification to structural elucidation and the determination of key physicochemical properties. By following these protocols and understanding the rationale behind each step, researchers can build a complete and reliable data package for this promising compound, paving the way for its potential application in various fields of chemical science.

References

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Foundational

spectroscopic analysis of 5-Bromo-2-hydrazinyl-3-methylpyridine

An In-depth Technical Guide to the Spectroscopic Analysis of 5-Bromo-2-hydrazinyl-3-methylpyridine Abstract This technical guide provides a comprehensive framework for the spectroscopic analysis and characterization of 5...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Analysis of 5-Bromo-2-hydrazinyl-3-methylpyridine

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis and characterization of 5-Bromo-2-hydrazinyl-3-methylpyridine, a pivotal heterocyclic intermediate in the fields of pharmaceutical and agrochemical development.[1][2] As a molecule possessing a unique combination of a substituted pyridine ring, a reactive hydrazinyl group, and a bromine atom, its structural confirmation relies on the synergistic application of multiple spectroscopic techniques. This document offers researchers, scientists, and drug development professionals a detailed exploration of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy as applied to this specific compound. The guide emphasizes the rationale behind experimental choices, the interpretation of spectral data, and the self-validating nature of a multi-technique approach to structural elucidation.

Introduction: The Significance of 5-Bromo-2-hydrazinyl-3-methylpyridine

5-Bromo-2-hydrazinyl-3-methylpyridine (C₅H₆BrN₃) is a versatile building block in organic synthesis.[1] Its structural components—a pyridine core, a nucleophilic hydrazinyl moiety, and a strategically placed bromine atom—make it an ideal precursor for creating diverse and complex molecular architectures. The hydrazinyl group is frequently used to synthesize hydrazones, which are known to exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][3] The bromine atom facilitates further functionalization through cross-coupling reactions, enabling the synthesis of novel pyridine-based derivatives.[4]

Given its role as a critical intermediate, unambiguous structural verification is paramount to ensure the integrity of subsequent synthetic steps and the biological activity of the final products. This guide provides the foundational spectroscopic knowledge required for its definitive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 5-Bromo-2-hydrazinyl-3-methylpyridine, both ¹H and ¹³C NMR are indispensable.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) Transfer Transfer solution to a 5 mm NMR tube Prep->Transfer Acquire_H1 Record ¹H NMR Spectrum (e.g., 400 MHz) Transfer->Acquire_H1 Acquire_C13 Record ¹³C NMR Spectrum (e.g., 100 MHz) Acquire_H1->Acquire_C13 Process Fourier Transform, Phase & Baseline Correction Acquire_C13->Process Integrate Integrate ¹H signals Process->Integrate Analyze Assign signals based on chemical shift, coupling, and integration Integrate->Analyze MS_Fragmentation M [C₅H₆BrN₃]⁺˙ m/z = 187/189 F1 [C₅H₅BrN]⁺˙ m/z = 158/160 M->F1 - N₂H₂ F2 [C₅H₆N₃]⁺ m/z = 108 M->F2 - Br• F3 [C₅H₃N]⁺˙ m/z = 77 F1->F3 - Br•

Caption: Plausible fragmentation pathways for 5-Bromo-2-hydrazinyl-3-methylpyridine.

Table 3: Predicted Key Mass Spectrometry Fragments

m/z (for ⁷⁹Br) m/z (for ⁸¹Br) Proposed Fragment Rationale
187 189 [C₅H₆BrN₃]⁺˙ Molecular Ion (M⁺)
158 160 [C₅H₅BrN]⁺˙ Loss of diazene (N₂H₂)
108 - [C₅H₆N₃]⁺ Loss of a bromine radical (Br•)

| 77 | - | [C₅H₃N]⁺˙ | Loss of Br• from the m/z 158/160 fragment |

Infrared (IR) Spectroscopy

Principle & Rationale: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an excellent tool for identifying the functional groups present. [5][6]The hydrazinyl group, methyl group, and the aromatic pyridine ring will all have characteristic absorption bands.

Experimental Protocol:

  • Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer.

  • Sample Preparation: The solid sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory. [7] Predicted Spectrum and Interpretation:

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Intensity
3400 - 3200 N-H Stretch Hydrazinyl (-NHNH₂) Medium-Strong, often multiple bands
3100 - 3000 C-H Stretch Aromatic (Pyridine Ring) Medium-Weak
2980 - 2850 C-H Stretch Aliphatic (-CH₃) Medium-Weak
~1620 - 1580 C=N Stretch Pyridine Ring Strong
~1550 - 1450 C=C Stretch Pyridine Ring Strong
~1200 - 1000 C-N Stretch Aryl-N Medium

| Below 800 | C-Br Stretch | Aryl-Br | Medium-Strong |

The presence of sharp peaks in the 3200-3400 cm⁻¹ range is strong evidence for the N-H bonds of the hydrazinyl group. [8]The combination of aromatic C=C/C=N stretches and C-H stretches confirms the substituted pyridine core.

UV-Visible (UV-Vis) Spectroscopy

Principle & Rationale: UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π → π* and n → π* transitions in conjugated systems. The substituted pyridine ring is a chromophore that will absorb UV light.

Experimental Protocol:

  • Instrumentation: UV-Vis Spectrophotometer.

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or methanol.

Predicted Spectrum and Interpretation: Aromatic hydrazones and pyridine derivatives typically show strong absorption bands in the UV region. [9][10]* π → π Transitions:* Expect strong absorption bands (λ_max) in the range of 250-350 nm, corresponding to the electronic transitions within the conjugated π-system of the brominated pyridine ring.

  • n → π Transitions:* Weaker transitions may be observed at longer wavelengths, associated with the non-bonding electrons on the nitrogen atoms. The exact position and intensity of the absorption maxima will be sensitive to the solvent polarity.

Conclusion: A Self-Validating Approach

The structural elucidation of 5-Bromo-2-hydrazinyl-3-methylpyridine is a self-validating process when these spectroscopic techniques are used in concert.

  • NMR confirms the proton and carbon framework, including the number and connectivity of all atoms.

  • Mass Spectrometry provides the definitive molecular weight and confirms the presence of a single bromine atom through its unique isotopic signature.

  • IR Spectroscopy validates the presence of key functional groups, especially the N-H bonds of the hydrazinyl moiety.

  • UV-Vis Spectroscopy confirms the presence of the conjugated aromatic system.

By integrating the data from these distinct yet complementary analyses, a researcher can achieve an unambiguous and robust characterization of the molecule, ensuring its identity and purity for application in research and development.

References

  • Szymańska, E., et al. (2012). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin of the Polish Academy of Sciences: Chemistry.
  • Mollaamin, F., et al. (2025). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine. ResearchGate. Available at: [Link]

  • Zhivonitko, V. V., et al. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Nature Communications. Available at: [Link]

  • Kumar, A., et al. (2018). Comparative IR-spectra of hydrazine monohydrate, butanoyl chloride and... ResearchGate. Available at: [Link]

  • Defense Technical Information Center. (1983). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. Available at: [Link]

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  • El-Sattar, N. E. A., et al. (2020). UV–Vis spectra of hydrazones (H1) (left) and (H2) (right) in two... ResearchGate. Available at: [Link]

  • Pandey, P. S., et al. (2018). FTIR spectra of hydrazine solution before (a) and after the... ResearchGate. Available at: [Link]

  • Al-Absi, R. S., et al. (2022). FT-IR spectrum of (a) hydrazine-functionalized cobalt–iron oxide NPs... ResearchGate. Available at: [Link]

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  • Oprea, C., & Vasile, G. (2007). UV-VIS spectrum of hydrazine: a-standard solution; b-hydrazine obtained from thermal decomposition of NH 3. ResearchGate. Available at: [Link]

  • PubChem. 5-Bromo-2-hydrazinopyridine. PubChem. Available at: [Link]

  • Park, J., et al. (2018). Fig.S13 Typical UV-Vis spectra of hydrous hydrazine (a) before and (b)... ResearchGate. Available at: [Link]

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  • Asmat, S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Available at: [Link]

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  • Gaber, M., et al. (2021). Palladium Complexes Based on 2-Hydrazinopyridine Ligand: Synthesis, Spectroscopic Studies, DFT Calculations, and Cytotoxicity. Biointerface Research in Applied Chemistry. Available at: [Link]

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Exploratory

An In-Depth Technical Guide to 5-Bromo-2-hydrazinyl-3-methylpyridine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 5-Bromo-2-hydrazinyl-3-methylpyridine, a substituted pyridine derivative with significant potentia...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-2-hydrazinyl-3-methylpyridine, a substituted pyridine derivative with significant potential in medicinal chemistry and materials science. Due to its unique combination of a reactive hydrazine group, a bromine atom, and a methyl group on the pyridine core, this molecule serves as a versatile building block for the synthesis of novel compounds. This guide will delve into its chemical identity, a proposed synthetic route, its physicochemical properties, potential applications, and critical safety information.

Chemical Identity and Physicochemical Properties

As of the latest registry information, a specific CAS (Chemical Abstracts Service) number for 5-Bromo-2-hydrazinyl-3-methylpyridine has not been assigned, suggesting it may be a novel or less-common chemical entity. However, its identity can be firmly established through its IUPAC name and molecular structure. For reference, the CAS numbers for closely related compounds are:

  • 5-Bromo-2-hydrazinopyridine: 77992-44-0[1][2][3][4]

  • 5-Bromo-2-hydrazinyl-3-nitropyridine: 15862-42-7[5][6]

The physicochemical properties of 5-Bromo-2-hydrazinyl-3-methylpyridine can be predicted based on its structure and data from analogous compounds.

PropertyPredicted ValueSource/Basis for Prediction
Molecular Formula C₆H₈BrN₃
Molecular Weight 202.05 g/mol
Appearance White to off-white or light yellow crystalline solidBased on appearance of similar compounds like 5-Bromo-2-hydrazinopyridine[4][7].
Melting Point 135 - 145 °CInferred from 5-Bromo-2-hydrazinopyridine (132-137 °C)[2], with an expected slight increase due to the additional methyl group.
Boiling Point ~315 °C at 760 mmHgExtrapolated from the boiling point of 5-Bromo-2-hydrazinopyridine (305.7 °C)[3].
Solubility Sparingly soluble in water; Soluble in organic solvents like DMSO, DMF, and hot alcohols.General solubility for substituted pyridines.
pKa ~4.5 (pyridinium ion)The electron-donating methyl group slightly increases basicity compared to pyridine (pKa ~5.2), while the electron-withdrawing bromo and hydrazinyl groups decrease it.

Proposed Synthesis of 5-Bromo-2-hydrazinyl-3-methylpyridine

The synthesis of 5-Bromo-2-hydrazinyl-3-methylpyridine can be approached through a multi-step process starting from commercially available precursors. A plausible and efficient route involves the nucleophilic aromatic substitution of a suitable di-substituted pyridine.

Overall Synthetic Scheme

Synthesis_of_5-Bromo-2-hydrazinyl-3-methylpyridine A 2-Chloro-3-methylpyridine B 5-Bromo-2-chloro-3-methylpyridine A->B Br₂, H₂SO₄ C 5-Bromo-2-hydrazinyl-3-methylpyridine B->C Hydrazine hydrate (N₂H₄·H₂O) Heat

Caption: Proposed two-step synthesis of 5-Bromo-2-hydrazinyl-3-methylpyridine.

Step-by-Step Experimental Protocol

Step 1: Bromination of 2-Chloro-3-methylpyridine

This initial step introduces the bromine atom at the 5-position of the pyridine ring, which is activated for electrophilic substitution.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add 2-chloro-3-methylpyridine (1 equivalent).

  • Acid Addition: Carefully add fuming sulfuric acid (H₂SO₄) while cooling the flask in an ice bath.

  • Bromine Addition: Slowly add bromine (Br₂) (1.1 equivalents) dropwise from the dropping funnel, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-90 °C for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution with a saturated sodium hydroxide solution until it is alkaline (pH > 8).

  • Extraction: Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 5-Bromo-2-chloro-3-methylpyridine, can be purified by column chromatography.

Step 2: Hydrazinolysis of 5-Bromo-2-chloro-3-methylpyridine

The highly reactive chloro group at the 2-position is displaced by hydrazine in a nucleophilic aromatic substitution reaction.

  • Reaction Setup: In a round-bottom flask, dissolve the purified 5-Bromo-2-chloro-3-methylpyridine (1 equivalent) in a suitable solvent like ethanol or isopropanol.

  • Hydrazine Addition: Add an excess of hydrazine hydrate (N₂H₄·H₂O) (3-5 equivalents).

  • Reaction: Heat the mixture to reflux (80-100 °C) for 6-12 hours. The progress of the reaction should be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate of the product may form.

  • Isolation: If a precipitate forms, it can be collected by filtration, washed with cold water, and then a small amount of cold ethanol to remove excess hydrazine.

  • Purification: If no precipitate forms, the solvent can be removed under reduced pressure. The resulting residue can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure 5-Bromo-2-hydrazinyl-3-methylpyridine.

Reactivity and Applications in Drug Development

The chemical reactivity of 5-Bromo-2-hydrazinyl-3-methylpyridine is dictated by its key functional groups, making it a valuable intermediate in organic synthesis.

Reactivity_and_Applications cluster_0 Functional Groups cluster_1 Potential Applications Hydrazine Hydrazine (-NHNH₂) Nucleophilic center Forms hydrazones, pyrazoles, triazoles Kinase_Inhibitors Kinase Inhibitors Hydrazine:f1->Kinase_Inhibitors Forms key H-bonds in ATP-binding sites Antimicrobial_Agents Antimicrobial Agents Hydrazine:f1->Antimicrobial_Agents Synthesis of bioactive heterocycles Bromine Bromine (-Br) Site for cross-coupling reactions (e.g., Suzuki, Heck) Bromine:f1->Kinase_Inhibitors Introduction of diverse aryl/heteroaryl groups Agrochemicals Agrochemicals Bromine:f1->Agrochemicals Precursor for herbicides and fungicides Pyridine_Ring Pyridine Ring Aromatic core, influences solubility and biological activity Coordination_Chemistry Coordination Chemistry Pyridine_Ring->Coordination_Chemistry Acts as a ligand for metal complexes

Caption: Key functional groups of 5-Bromo-2-hydrazinyl-3-methylpyridine and their roles in potential applications.

Key Areas of Application:
  • Pharmaceutical Development: This compound is an excellent starting material for synthesizing a variety of heterocyclic compounds with potential biological activity. The hydrazine moiety can be reacted with ketones and aldehydes to form hydrazones, which are known to exhibit anticancer and anti-inflammatory properties[7][8]. Furthermore, the bromine atom allows for the introduction of diverse substituents through cross-coupling reactions, enabling the exploration of structure-activity relationships in drug discovery programs.

  • Agrochemicals: Similar to other brominated pyridines, this molecule can serve as an intermediate in the synthesis of novel pesticides and herbicides[7]. The pyridine core is a common scaffold in many commercial agrochemicals.

  • Materials Science: The ability of the pyridine nitrogen and the hydrazine group to coordinate with metal ions makes this compound a candidate for the synthesis of novel ligands for catalysis and the development of new materials with interesting electronic or magnetic properties[7].

Safety and Handling

While a specific Safety Data Sheet (SDS) for 5-Bromo-2-hydrazinyl-3-methylpyridine is not available, a conservative approach to handling should be adopted based on the known hazards of its structural analogs, such as 5-Bromo-2-hydrazinopyridine.

  • Hazard Classification (Predicted):

    • Acute Toxicity, Oral (Toxic)[1]

    • Skin Corrosion/Irritation[1]

    • Serious Eye Damage/Irritation[1]

    • Specific target organ toxicity — single exposure (Respiratory tract irritation)[1]

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

    • Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and safety glasses with side shields or goggles[9].

    • Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling[9]. Do not eat, drink, or smoke in the laboratory.

    • Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere[10].

    • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

5-Bromo-2-hydrazinyl-3-methylpyridine represents a promising, albeit currently under-documented, chemical intermediate. Its synthesis is achievable through established organic chemistry methodologies. The strategic placement of its functional groups provides a rich platform for chemical modification, making it a highly attractive building block for researchers in drug discovery, agrochemical synthesis, and materials science. As with any novel compound, all handling and experimental work should be conducted with the utmost care, following stringent safety protocols based on the known hazards of closely related structures.

References

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  • Home Sunshine Pharma. 5-Bromo-2-hydrazinopyridine CAS 77992-44-0. [Link]

  • LookChem. 5-Bromo-2-hydrazinopyridine. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 5-Bromo-2-chloro-3-methylpyridine in Research and Development. [Link]

  • PubChem. 2-Bromo-5-hydrazinylpyridine. National Center for Biotechnology Information. [Link]

  • Chemdad. 5-Bromo-2-hydrazino-3-nitropyridine. [Link]

  • Royal Society of Chemistry. Supporting Information for an article. [Link]

  • Google Patents. Method for preparing 5-bromo-2-methylpyridine.
  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. [Link]

  • Google Patents. Preparation method for 2,5-dibromo-3-methylpyridine.
  • National Institutes of Health. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents. [Link]

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Foundational

An In-depth Technical Guide to the Molecular Structure of 5-Bromo-2-hydrazinyl-3-methylpyridine

For Researchers, Scientists, and Drug Development Professionals Disclaimer: Direct experimental data for 5-Bromo-2-hydrazinyl-3-methylpyridine is not extensively available in public-domain literature. This guide provides...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 5-Bromo-2-hydrazinyl-3-methylpyridine is not extensively available in public-domain literature. This guide provides a detailed analysis based on the well-characterized, structurally analogous compound, 5-Bromo-2-hydrazinopyridine, and established principles of organic chemistry to infer the properties and behavior of the target molecule. All inferred data should be validated through experimental means.

Introduction: Unveiling a Novel Pyridine Scaffold

The pyridine ring is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in hydrogen bonding and its overall metabolic stability.[1][2] The strategic functionalization of this scaffold allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. This guide focuses on the molecular structure of a specific derivative, 5-Bromo-2-hydrazinyl-3-methylpyridine, a compound poised for exploration in drug discovery and chemical synthesis.

While this specific molecule is not extensively documented, we can construct a robust theoretical and practical profile by examining its constituent parts: the brominated pyridine core, the reactive hydrazinyl moiety, and the modulating methyl group. Our analysis will be grounded in the known characteristics of the closely related compound, 5-Bromo-2-hydrazinopyridine (CAS 77992-44-0), providing a solid foundation for predicting the structure, reactivity, and potential applications of its 3-methylated analogue.[3][4][5]

Molecular Structure and Physicochemical Properties

The introduction of a methyl group at the 3-position of 5-Bromo-2-hydrazinopyridine is anticipated to induce subtle yet significant changes in its molecular geometry and electronic distribution.

Core Structure and Substituent Effects

The foundational structure is a pyridine ring, an aromatic six-membered heterocycle containing one nitrogen atom. The key substituents are:

  • A Bromo Group at C5: This heavy halogen atom significantly influences the molecule's polarity and serves as a versatile handle for synthetic modifications, particularly through cross-coupling reactions.

  • A Hydrazinyl Group at C2: This functional group is a potent nucleophile and a key pharmacophore in many bioactive molecules. It is also a precursor for the synthesis of various heterocyclic systems.

  • A Methyl Group at C3: As an electron-donating group, the methyl substituent is expected to increase the electron density of the pyridine ring, potentially modulating its basicity and reactivity.[6] Steric hindrance from the methyl group may also influence the conformation of the adjacent hydrazinyl group.

Below is a visual representation of the predicted molecular structure of 5-Bromo-2-hydrazinyl-3-methylpyridine.

Caption: Predicted structure of 5-Bromo-2-hydrazinyl-3-methylpyridine.

Comparative Physicochemical Data

The following table summarizes the known properties of the parent compound, 5-Bromo-2-hydrazinopyridine, which serves as a baseline for predicting the properties of the target molecule.

Property5-Bromo-2-hydrazinopyridinePredicted Impact of 3-Methyl Group
CAS Number 77992-44-0[4][5]Not available
Molecular Formula C5H6BrN3[4]C6H8BrN3
Molecular Weight 188.03 g/mol [4]202.06 g/mol
Appearance White to off-white crystalline solid[3]Likely a solid at room temperature
Melting Point 132-137 °C[5]May be slightly altered
Boiling Point 305.7 °C at 760 mmHg[7]Expected to be higher
Solubility Slightly soluble in water; soluble in polar organic solvents[3]Similar solubility profile expected
pKa 8.97 (Predicted)[5]May be slightly higher due to the electron-donating methyl group

Inferred Spectroscopic Signature

The structural confirmation of 5-Bromo-2-hydrazinyl-3-methylpyridine would rely on a combination of spectroscopic techniques. Based on the structure of 5-Bromo-2-hydrazinopyridine, we can predict the key features:

  • ¹H NMR: The spectrum would show distinct signals for the aromatic protons, the methyl protons (a singlet), and the protons of the hydrazinyl group. The aromatic region would be informative for confirming the substitution pattern.

  • ¹³C NMR: The spectrum would display six unique carbon signals, including the methyl carbon and the five carbons of the pyridine ring. The chemical shifts would be influenced by the bromine, nitrogen, and methyl substituents.

  • IR Spectroscopy: Characteristic peaks would be observed for N-H stretching of the hydrazinyl group, C-H stretching of the aromatic and methyl groups, C=N and C=C stretching of the pyridine ring, and C-Br stretching. IR spectra for 5-Bromo-2-hydrazinopyridine are available for comparison.[4]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the mass of the compound, with a characteristic isotopic pattern due to the presence of bromine.

Proposed Synthesis and Reactivity

A plausible synthetic route to 5-Bromo-2-hydrazinyl-3-methylpyridine can be devised from commercially available starting materials.

Synthetic Workflow

A common method for synthesizing 2-hydrazinopyridines involves the nucleophilic substitution of a 2-halopyridine with hydrazine.[8] A potential pathway is outlined below.

Synthesis_Workflow start 2-Chloro-3-methylpyridine step1 Bromination start->step1 intermediate1 5-Bromo-2-chloro-3-methylpyridine step1->intermediate1 step2 Hydrazinolysis intermediate1->step2 product 5-Bromo-2-hydrazinyl-3-methylpyridine step2->product

Caption: Proposed synthetic workflow for 5-Bromo-2-hydrazinyl-3-methylpyridine.

Step-by-Step Methodology:

  • Bromination of 2-Chloro-3-methylpyridine: The starting material, 2-chloro-3-methylpyridine, would undergo electrophilic bromination. The directing effects of the chloro and methyl groups would favor the introduction of bromine at the 5-position.

  • Hydrazinolysis: The resulting 5-Bromo-2-chloro-3-methylpyridine would then be reacted with hydrazine hydrate. The chlorine atom at the 2-position is activated towards nucleophilic substitution and would be displaced by the hydrazine to yield the final product. This reaction is analogous to the synthesis of 5-Bromo-2-hydrazinopyridine from 2-chloro-5-bromopyridine.[8]

Reactivity Profile

The reactivity of 5-Bromo-2-hydrazinyl-3-methylpyridine is dictated by its functional groups:

  • Hydrazinyl Group: This group can act as a nucleophile in reactions with electrophiles such as aldehydes and ketones to form hydrazones. It is also a key building block for the synthesis of fused heterocyclic systems like triazolopyridines.[5]

  • Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The ring itself can undergo further electrophilic or nucleophilic substitution, although the existing substituents will influence the regioselectivity.

  • Bromo Group: The bromine atom can be substituted or participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of substituents at the 5-position.[9][10]

Potential Applications in Drug Discovery

Pyridine and its derivatives are prevalent in a vast number of approved drugs, highlighting their importance as "privileged scaffolds" in medicinal chemistry.[2] Hydrazinylpyridines, in particular, are versatile intermediates and have been incorporated into compounds with a range of biological activities.

  • Scaffold for Bioactive Molecules: The title compound can serve as a starting point for the synthesis of more complex molecules. The hydrazinyl group can be elaborated into various five- and six-membered heterocycles, while the bromo group allows for diversification of the pyridine core.

  • Potential as Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine core that interacts with the hinge region of the ATP-binding pocket. The functional groups on 5-Bromo-2-hydrazinyl-3-methylpyridine could be tailored to target specific kinases.

  • Antimicrobial and Anticancer Agents: Pyridine derivatives have shown promise as antibacterial and anticancer agents.[1][11] The combination of a halogenated pyridine and a hydrazine moiety is a common feature in molecules with such activities.[12] The unique substitution pattern of the title compound may lead to novel biological properties.

  • Coordination Chemistry: The hydrazinylpyridine moiety can act as a ligand, forming stable complexes with metal ions.[13][14] These complexes may have applications in catalysis or as therapeutic agents themselves.

Safety and Handling

While specific toxicity data for 5-Bromo-2-hydrazinyl-3-methylpyridine is not available, general precautions for handling related compounds should be followed.

  • General Hazards: Aromatic bromine compounds can be irritants. Hydrazine derivatives are often toxic and should be handled with care.[3] The GHS classification for the closely related 5-Bromo-2-hydrazinopyridine indicates it is toxic if swallowed, causes skin irritation, and serious eye damage.[4]

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.

Conclusion

5-Bromo-2-hydrazinyl-3-methylpyridine represents an intriguing, yet underexplored, molecule with significant potential in synthetic and medicinal chemistry. By drawing parallels with the well-characterized 5-Bromo-2-hydrazinopyridine and considering the electronic and steric effects of the 3-methyl group, we have constructed a detailed theoretical profile of its structure, properties, and reactivity. This guide serves as a foundational resource for researchers interested in synthesizing and exploring the applications of this novel pyridine derivative. Experimental validation of the inferred properties and proposed synthetic routes is a necessary next step to fully unlock the potential of this promising compound.

References

  • PubChem. (n.d.). 5-Bromo-2-hydrazinopyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • LookChem. (n.d.). 5-Bromo-2-hydrazinopyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CA2763574C - Process for the synthesis of 3-methyl-pyridine.
  • Wikipedia. (2023, September 19). 3-Methylpyridine. Retrieved from [Link]

  • Semantic Scholar. (n.d.). INTRODUCING A METHYL GROUP INTO PYRIDINES AND QUINOLINES: A MINI-REVIEW. Retrieved from [Link]

  • Yin, Z., Cao, Y., Sun, W., Chen, G., Fang, X., & He, L. (2024). 3-Methylpyridine: Synthesis and Applications. Chemistry–An Asian Journal, 19(18), e202400467. [Link]

  • ResearchGate. (n.d.). 3‐Methylpyridine: Synthesis and Applications | Request PDF. Retrieved from [Link]

  • Home Sunshine Pharma. (n.d.). 5-Bromo-2-hydrazinopyridine CAS 77992-44-0. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-methylpyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Introducing a Methyl Group into Pyridines and Quinolines: A Mini-Review. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2021). Palladium Complexes Based on 2-Hydrazinopyridine Ligand: Synthesis, Spectroscopic Studies, DFT Calculations, and Cytotoxicity. [Link]

  • MDPI. (n.d.). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Retrieved from [Link]

  • Arterburn, J. B., Rao, K. V., Ramdas, R., & Dible, B. R. (2001). Catalytic amination of 2-substituted pyridines with hydrazine derivatives. Organic Letters, 3(9), 1351–1354. [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. (n.d.). 2-Hydrazinopyridine: A Catalyst for Material Science Advancements. Retrieved from [Link]

  • Arterburn, J. B., Rao, K. V., Ramdas, R., & Dible, B. R. (2001). Catalytic amination of 2-substituted pyridines with hydrazine derivatives. Organic Letters, 3(9), 1351–1354. [Link]

  • Baya, M., Fuertes, S., Martín, A., & Pérez-Torrente, J. J. (2018). Elucidation of the Pyridine Ring-Opening Mechanism of 2,2′-Bipyridine or 1,10-Phenanthroline Ligands at Re(I) Carbonyl Complexes. Inorganic chemistry, 57(17), 10836–10849. [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. (n.d.). 2-Hydrazinopyridine: A Key Player in Pharmaceutical Synthesis. Retrieved from [Link]

  • Smith, C. A., Inwood, S. L., Al-Amin, M., & Procter, D. J. (2020). Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation. Chemical science, 11(31), 8086–8091. [Link]

  • Alam, M. A. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. ACS omega, 8(21), 18403–18426. [Link]

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Sources

Exploratory

Unveiling the Therapeutic Potential of 5-Bromo-2-hydrazinyl-3-methylpyridine: A Technical Guide for Preclinical Research

Abstract The pyridine nucleus and its derivatives represent a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. The introduction of a hydrazinyl moiety at the 2-position and halogen...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridine nucleus and its derivatives represent a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. The introduction of a hydrazinyl moiety at the 2-position and halogen substituents has historically yielded compounds with a broad spectrum of biological activities. This technical guide focuses on a promising, yet underexplored, molecule: 5-Bromo-2-hydrazinyl-3-methylpyridine . Drawing upon established structure-activity relationships within the broader class of hydrazinylpyridines and related hydrazones, this document serves as an in-depth guide for researchers and drug development professionals. It provides a comprehensive exploration of the compound's potential anticancer, antimicrobial, and enzyme inhibitory activities. Included are detailed, field-proven experimental protocols to empower research teams to systematically investigate its therapeutic promise.

Introduction: The Scientific Rationale

5-Bromo-2-hydrazinyl-3-methylpyridine is a heterocyclic compound characterized by a pyridine ring substituted with a bromine atom, a methyl group, and a reactive hydrazinyl (-NHNH₂) functional group. The strategic placement of these substituents provides a compelling basis for its investigation as a potential drug candidate.

  • The Hydrazinyl Moiety: This functional group is a versatile pharmacophore, known to be a precursor for hydrazones, which possess a wide array of biological activities including antimicrobial, anticonvulsant, and anticancer effects.[1][2] The lone pair of electrons on the nitrogen atoms allows for chelation with metal ions, which can be crucial for certain enzymatic inhibitory functions.

  • The Bromopyridine Scaffold: The presence of a bromine atom, a halogen, significantly influences the molecule's lipophilicity and electronic properties. This can enhance membrane permeability and lead to stronger binding interactions with biological targets.[3][4] The pyridine ring itself is a bioisostere for benzene and is prevalent in many established drugs, offering a favorable ADME/T profile.

  • The Methyl Group: The methyl group at the 3-position can influence the molecule's conformation and metabolic stability, potentially preventing steric hindrance at the active site of a target protein and blocking metabolic degradation.

This guide will therefore explore the most probable and impactful biological activities of this compound, providing the necessary theoretical framework and practical methodologies for its evaluation.

Synthesis of 5-Bromo-2-hydrazinyl-3-methylpyridine

A reliable and scalable synthesis route is paramount for the thorough investigation of any new chemical entity. Based on established methodologies for similar pyridine derivatives, a two-step synthesis is proposed, starting from the commercially available 2-Amino-5-bromo-3-methylpyridine.

Proposed Synthesis Pathway

The synthesis involves the conversion of the starting amine to a chloro-intermediate, followed by nucleophilic substitution with hydrazine hydrate. This is a common and effective method for producing 2-hydrazinylpyridines.[5][6][7]

Synthesis_Pathway A 2-Amino-5-bromo-3-methylpyridine B 2-Chloro-3-methyl-5-bromopyridine A->B  NaNO₂, HCl  -5 to 0 °C C 5-Bromo-2-hydrazinyl-3-methylpyridine B->C  Hydrazine Hydrate (N₂H₄·H₂O)  Reflux

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis

Part A: Synthesis of 2-Chloro-3-methyl-5-bromopyridine

This procedure is adapted from established Sandmeyer-type reactions for pyridine compounds.[3][8]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-Amino-5-bromo-3-methylpyridine (1 equivalent) in concentrated hydrochloric acid and water.

  • Diazotization: Cool the solution to -10°C to -5°C using an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 equivalents) dropwise, ensuring the temperature remains below 0°C.

  • Reaction Monitoring: Stir the mixture at this temperature for an additional 2 hours. Monitor the completion of the reaction by TLC.

  • Work-up: Carefully neutralize the reaction mixture with a concentrated ammonia solution while keeping the temperature below 20°C.

  • Extraction: The resulting precipitate is filtered, washed with cold water, and dried. The solid is then dissolved in diethyl ether and washed sequentially with cold sodium hydroxide solution and water.

  • Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield 2-Chloro-3-methyl-5-bromopyridine.

Part B: Synthesis of 5-Bromo-2-hydrazinyl-3-methylpyridine

This step involves a nucleophilic aromatic substitution.[5][6]

  • Reaction Setup: To a solution of 2-Chloro-3-methyl-5-bromopyridine (1 equivalent) in a suitable solvent such as ethanol or butanol, add an excess of hydrazine hydrate (e.g., 5-10 equivalents).

  • Reaction: Reflux the reaction mixture for 24-48 hours. The progress of the reaction should be monitored by TLC.

  • Work-up: After completion, cool the reaction mixture and dilute it with water.

  • Extraction: Extract the product into a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford the final compound, 5-Bromo-2-hydrazinyl-3-methylpyridine.

Potential Anticancer Activity

The hydrazone derivatives of pyridine scaffolds are well-documented for their anticancer properties, often acting through the inhibition of key signaling pathways involved in tumor growth and angiogenesis.[9] A particularly relevant target for this class of compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase crucial for angiogenesis.[1][2][10]

Hypothesized Mechanism: VEGFR-2 Kinase Inhibition

VEGFR-2 activation by its ligand, VEGF-A, triggers a downstream signaling cascade involving pathways such as RAS/RAF/MEK/ERK and PI3K/AKT/mTOR, leading to endothelial cell proliferation, migration, and survival, which are hallmarks of angiogenesis. We hypothesize that 5-Bromo-2-hydrazinyl-3-methylpyridine, likely acting through its hydrazone tautomer, can function as a Type II inhibitor of the VEGFR-2 kinase domain. It would bind to the inactive (DFG-out) conformation of the kinase, stabilizing it and preventing the conformational changes necessary for ATP binding and autophosphorylation.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 RAS RAS VEGFR2->RAS Activates PI3K PI3K VEGFR2->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Migration, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation VEGF VEGF-A VEGF->VEGFR2 Binds Compound 5-Bromo-2-hydrazinyl- 3-methylpyridine Compound->VEGFR2 Inhibits (DFG-out)

Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway.

Experimental Protocols: Anticancer Evaluation

3.2.1 In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[11][12][13][14][15]

  • Cell Plating: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A-549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compound concentrations. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

3.2.2 VEGFR-2 Kinase Inhibition Assay

This assay measures the direct inhibitory effect of the compound on the enzymatic activity of VEGFR-2 using a luminescence-based method.[16][17][18][19]

  • Reagent Preparation: Prepare a 1x Kinase Buffer. Prepare serial dilutions of the test compound at 10-fold the desired final concentrations in 1x Kinase Buffer containing 10% DMSO.

  • Plate Setup: In a white 96-well plate, add 5 µL of the diluted test inhibitor. For positive (enzyme activity) and negative (no enzyme) controls, add 5 µL of the diluent solution (10% DMSO in 1x Kinase Buffer).

  • Master Mix Preparation: Prepare a Master Mix containing 5x Kinase Buffer, 500 µM ATP, and PTK Substrate (e.g., Poly-Glu,Tyr 4:1). Add 25 µL of the Master Mix to each well.

  • Enzyme Addition: Thaw and dilute recombinant human VEGFR-2 kinase to the working concentration (e.g., 1 ng/µL) in 1x Kinase Buffer.

  • Reaction Initiation: Initiate the reaction by adding 20 µL of the diluted VEGFR-2 kinase to the "Test Inhibitor" and "Positive Control" wells. Add 20 µL of 1x Kinase Buffer to the "Blank" wells.

  • Incubation: Incubate the plate at 30°C for 45 minutes.

  • Detection: Add 50 µL of a luminescence-based kinase detection reagent (e.g., Kinase-Glo™ MAX) to each well.

  • Luminescence Reading: Incubate at room temperature for 15 minutes and read the luminescence using a microplate reader.

  • Data Analysis: Subtract the "Blank" reading from all other readings. Calculate the percent inhibition for each compound concentration relative to the "Positive Control." Determine the IC₅₀ value from a dose-response curve.

Anticipated Data and Interpretation

The following table structure should be used to summarize the findings from the anticancer assays.

CompoundCell LineMTT Assay IC₅₀ (µM)VEGFR-2 Kinase Assay IC₅₀ (nM)
5-Bromo-2-hydrazinyl-3-methylpyridineMCF-7Experimental ValueExperimental Value
5-Bromo-2-hydrazinyl-3-methylpyridineA-549Experimental ValueExperimental Value
Doxorubicin (Control)MCF-7Reference ValueN/A
Sorafenib (Control)A-549Reference ValueReference Value

A potent compound would exhibit low micromolar or nanomolar IC₅₀ values. A significant difference between the cytotoxicity IC₅₀ and the kinase inhibition IC₅₀ may suggest other mechanisms of action or issues with cell permeability.

Potential Antimicrobial Activity

Hydrazide-hydrazone derivatives are a well-established class of antimicrobial agents, exhibiting activity against a wide range of bacteria and fungi.[20][21][22][23] The presence of the bromopyridine core is also associated with antimicrobial efficacy.[4][18]

Rationale for Antimicrobial Screening

The proposed mechanism for many hydrazone-based antimicrobials involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The lipophilic nature imparted by the bromo- and methyl- groups on the pyridine ring may facilitate the compound's transport across microbial cell membranes, allowing it to reach intracellular targets.

Antimicrobial_Screening A Prepare Compound Stock Solution (in DMSO) B Perform 2-fold Serial Dilutions in 96-well plate with broth A->B D Inoculate wells with microbial suspension B->D C Prepare Standardized Bacterial/Fungal Inoculum (0.5 McFarland) C->D E Incubate at 37°C for 18-24h D->E F Read MIC: Lowest concentration with no visible growth E->F

Caption: General workflow for MIC determination via broth microdilution.

Experimental Protocol: Broth Microdilution for MIC Determination

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[5][10][20]

  • Reagent Preparation: Prepare a stock solution of the test compound (e.g., 1024 µg/mL) in DMSO. Prepare the appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Plate Preparation: Dispense 100 µL of broth into all wells of a 96-well microtiter plate. Add 100 µL of the compound stock solution to the first column of wells.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard 100 µL from the 10th column. This creates a concentration gradient (e.g., 512 µg/mL to 1 µg/mL). Columns 11 and 12 will serve as controls.

  • Inoculum Preparation: Prepare a microbial suspension from a fresh culture on an agar plate in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Inoculate each well (columns 1-11) with 5 µL of the standardized inoculum. Well 11 (growth control) contains broth and inoculum but no compound. Well 12 (sterility control) contains only broth.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or as required for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Anticipated Data and Interpretation

Results should be tabulated to compare the activity against various microbial strains.

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
5-Bromo-2-hydrazinyl-3-methylpyridineExperimental ValueExperimental ValueExperimental Value
Ciprofloxacin (Control)Reference ValueReference ValueN/A
Fluconazole (Control)N/AN/AReference Value

Lower MIC values indicate higher antimicrobial potency. Activity is often considered significant if MIC values are in the low µg/mL range.

Potential Enzyme Inhibitory Activity

The hydrazinyl and hydrazone functionalities are present in several known enzyme inhibitors.[12][13][24] Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes that catalyze the oxidation of monoamines and are important targets in the treatment of depression and neurodegenerative diseases. Hydrazone derivatives have shown potent and selective MAO inhibitory activity.[12][13][24]

Hypothesized Mechanism: Monoamine Oxidase (MAO) Inhibition

We hypothesize that 5-Bromo-2-hydrazinyl-3-methylpyridine could act as an inhibitor of MAO enzymes. The mechanism could be either reversible or irreversible, potentially involving the formation of a stable complex with the FAD cofactor in the enzyme's active site, thereby preventing the substrate from binding and being oxidized.

Experimental Protocol: Fluorometric MAO-A Inhibitor Screening Assay

This assay is based on the fluorometric detection of H₂O₂, a byproduct of the oxidative deamination of the MAO substrate, tyramine.[1][2][7][21]

  • Reagent Preparation: Reconstitute MAO-A enzyme, substrate, developer, and probe as per the manufacturer's instructions (e.g., from a commercial kit). Prepare a working solution of a known MAO-A inhibitor (e.g., Clorgyline) as a positive control.

  • Plate Setup: In a black 96-well plate, add 10 µL of the test compound diluted in MAO-A Assay Buffer to the sample wells. Add 10 µL of the inhibitor control to its respective wells and 10 µL of Assay Buffer to the enzyme control wells.

  • Enzyme Addition: Prepare a diluted MAO-A enzyme solution. Add 50 µL to each well containing the test compound, inhibitor control, and enzyme control.

  • Pre-incubation: Incubate the plate for 10 minutes at 25°C or 37°C.

  • Reaction Initiation: Prepare a substrate solution containing the MAO-A substrate (Tyramine), a developer, and a fluorometric probe (e.g., OxiRed™). Add 40 µL of this substrate solution to each well to start the reaction.

  • Kinetic Measurement: Immediately begin measuring the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode for 10-30 minutes.

  • Data Analysis: Choose two time points in the linear range of the reaction and calculate the rate of reaction (change in fluorescence over time). Calculate the percent inhibition for each compound concentration relative to the enzyme control. Determine the IC₅₀ value from a dose-response curve.

Anticipated Data and Interpretation

The enzyme inhibition data can be presented as follows, allowing for the assessment of potency and selectivity.

CompoundMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity Index (MAO-B IC₅₀ / MAO-A IC₅₀)
5-Bromo-2-hydrazinyl-3-methylpyridineExperimental ValueExperimental ValueCalculated Value
Clorgyline (Control)Reference ValueReference ValueCalculated Value
Selegiline (Control)Reference ValueReference ValueCalculated Value

A low IC₅₀ value indicates potent inhibition. The selectivity index reveals whether the compound preferentially inhibits one MAO isoform over the other, a critical factor in drug development.

Conclusion and Future Directions

This guide outlines a strategic, evidence-based approach to evaluating the potential biological activities of 5-Bromo-2-hydrazinyl-3-methylpyridine. The provided protocols for synthesis and biological screening are robust and based on industry-standard methodologies. The structural features of this molecule strongly suggest potential as an anticancer, antimicrobial, and/or enzyme inhibitory agent.

Successful identification of significant activity in these primary screens should be followed by more advanced studies, including:

  • Mechanism of Action Studies: Elucidating the precise molecular interactions and downstream effects.

  • In Vivo Efficacy Studies: Assessing the compound's activity in relevant animal models.

  • ADME/Tox Profiling: Evaluating the compound's absorption, distribution, metabolism, excretion, and toxicity.

The systematic application of the principles and protocols within this guide will provide a solid foundation for advancing 5-Bromo-2-hydrazinyl-3-methylpyridine through the preclinical drug discovery pipeline.

References

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  • CLYTE Technologies. (2024, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Full article: Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (Fluorometric). (n.d.). Retrieved from [Link]

  • Monoamine Oxidase Activity (Total MAO/MAO-A/MAO-B) Fluorometric Assay Kit. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.
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  • VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • VEGFR2(KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination. Retrieved from [Link]

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  • Thorne, S. G., et al. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • Wang, et al. (n.d.). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. Molecules.
  • Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. (2020, October 30). Marmara Pharmaceutical Journal. Retrieved from [Link]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (n.d.). Molecules. Retrieved from [Link]

  • Design, Synthesis, Antidiabetic Activity and In Silico Studies of New Hydrazone Derivatives Derived
  • The structural design of the novel N‐acylhydrazone derivatives as VEGFR‐2 inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • Pauli, F. P., et al. (2020). Novel VEGFR-2 inhibitors with an N-acylhydrazone scaffold. Archiv der Pharmazie, 353(9), e2000130. [Link]

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  • Novel VEGFR‐2 inhibitors with an N‐acylhydrazone scaffold. (n.d.). ResearchGate. Retrieved from [Link]

  • Novel VEGFR‐2 inhibitors with an N‐acylhydrazone scaffold. (n.d.). Sci-Hub. Retrieved from [Link]

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Foundational

5-Bromo-2-hydrazinyl-3-methylpyridine: A Versatile Scaffolding Agent in Modern Organic Synthesis

Introduction: Unveiling a Strategic Building Block In the landscape of contemporary drug discovery and materials science, the pyridine nucleus remains a cornerstone of molecular design. Its unique electronic properties a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Strategic Building Block

In the landscape of contemporary drug discovery and materials science, the pyridine nucleus remains a cornerstone of molecular design. Its unique electronic properties and ability to engage in hydrogen bonding have cemented its role in a multitude of bioactive compounds. Within this family of heterocycles, 5-Bromo-2-hydrazinyl-3-methylpyridine emerges as a particularly strategic building block. The convergence of a reactive hydrazinyl group, a versatile bromine handle, and a modulating methyl substituent on a pyridine core provides a powerful platform for the synthesis of complex molecular architectures. This guide offers an in-depth exploration of the synthesis, reactivity, and synthetic applications of 5-Bromo-2-hydrazinyl-3-methylpyridine, with a focus on its utility in the construction of pyrazole-containing entities.

Physicochemical Properties and Reactivity Profile

While specific experimental data for 5-Bromo-2-hydrazinyl-3-methylpyridine is not extensively documented in publicly available literature, its chemical behavior can be reliably predicted based on the well-established chemistry of its constituent functional groups and analogous structures like 5-Bromo-2-hydrazinopyridine[1].

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₆H₈BrN₃Based on structural components.
Molecular Weight ~202.06 g/mol Calculated from the molecular formula.
Appearance Off-white to pale yellow solidTypical for similar pyridine derivatives[2].
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols)Inferred from the polar nature of the molecule.
Reactivity - Hydrazinyl Group: Nucleophilic; readily reacts with carbonyls. - Bromo Group: Susceptible to nucleophilic aromatic substitution and metal-catalyzed cross-coupling. - Pyridine Nitrogen: Basic; can be protonated or act as a ligand.The interplay of these groups dictates its synthetic utility.

The hydrazinyl moiety is the primary center of reactivity for cyclization reactions, acting as a potent bis-nucleophile. The bromine atom at the 5-position serves as a valuable site for post-synthesis modification through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations[3][4][5][6]. The methyl group at the 3-position provides steric hindrance that can influence the regioselectivity of certain reactions and also offers a site for potential functionalization through radical reactions.

Synthesis of 5-Bromo-2-hydrazinyl-3-methylpyridine: A Proposed Pathway

A plausible and efficient synthesis of 5-Bromo-2-hydrazinyl-3-methylpyridine involves the nucleophilic substitution of a corresponding 2-halopyridine with hydrazine hydrate. This method is a well-established route for the preparation of 2-hydrazinylpyridines[7][8][9]. The likely precursor, 2,5-dibromo-3-methylpyridine, can be synthesized from commercially available 2-amino-5-bromo-3-methylpyridine via a Sandmeyer-type reaction.

Diagram 1: Proposed Synthesis of 5-Bromo-2-hydrazinyl-3-methylpyridine

G A 2-Amino-5-bromo-3-methylpyridine B 2,5-Dibromo-3-methylpyridine A->B 1. NaNO₂, HBr 2. CuBr C 5-Bromo-2-hydrazinyl-3-methylpyridine B->C Hydrazine hydrate (NH₂NH₂·H₂O) Solvent (e.g., Ethanol) Reflux G cluster_0 Reactants cluster_1 Reaction cluster_2 Product A 5-Bromo-2-hydrazinyl-3-methylpyridine C Cyclocondensation A->C B 1,3-Dicarbonyl Compound (e.g., β-diketone, β-ketoester) B->C D Substituted (5-Bromo-3-methylpyridin-2-yl)pyrazole C->D Acid or Base Catalyst Heat

Caption: Cyclocondensation to form substituted pyrazoles.

Experimental Protocol: Synthesis of 1-(5-Bromo-3-methylpyridin-2-yl)-3,5-dimethyl-1H-pyrazole

This protocol details a representative synthesis of a pyrazole derivative using 5-Bromo-2-hydrazinyl-3-methylpyridine and acetylacetone (a 1,3-diketone).

Materials:

  • 5-Bromo-2-hydrazinyl-3-methylpyridine (1.0 equiv)

  • Acetylacetone (1.1 equiv)

  • Glacial Acetic Acid (as solvent and catalyst)

  • Ethanol

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-Bromo-2-hydrazinyl-3-methylpyridine.

  • Solvent and Reagent Addition: Add glacial acetic acid to dissolve the starting material. To this solution, add acetylacetone dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 1-(5-Bromo-3-methylpyridin-2-yl)-3,5-dimethyl-1H-pyrazole.

Self-Validation: The identity and purity of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected spectra can be predicted by comparison with similar known compounds.[10][11][12][13]

Further Functionalization: Leveraging the Bromo Substituent

The bromine atom on the pyridine ring of the synthesized pyrazole derivatives is a key feature for further molecular elaboration. It readily participates in various palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, alkyl, and other functional groups.

Diagram 3: Post-Synthesis Modification via Suzuki Coupling

G A Substituted (5-Bromo-3-methylpyridin-2-yl)pyrazole C Suzuki Coupling A->C B Arylboronic Acid (Ar-B(OH)₂) B->C D Substituted (5-Aryl-3-methylpyridin-2-yl)pyrazole C->D Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Solvent (e.g., Toluene/Water)

Caption: Suzuki coupling for C-C bond formation.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the Suzuki coupling of a 1-(5-Bromo-3-methylpyridin-2-yl)pyrazole derivative with an arylboronic acid.

Materials:

  • 1-(5-Bromo-3-methylpyridin-2-yl)pyrazole derivative (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 equiv)

  • Base (e.g., 2M aqueous sodium carbonate solution)

  • Solvent system (e.g., Toluene or 1,4-Dioxane)

  • Standard inert atmosphere glassware and techniques

Procedure:

  • Reaction Setup: To a Schlenk flask, add the 1-(5-Bromo-3-methylpyridin-2-yl)pyrazole derivative, the arylboronic acid, and the palladium catalyst.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Base Addition: Add the organic solvent followed by the aqueous base solution.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent.

  • Drying and Concentration: Combine the organic layers, dry over a suitable drying agent, and concentrate in vacuo.

  • Purification: Purify the residue by column chromatography to yield the desired biaryl product.

Conclusion

5-Bromo-2-hydrazinyl-3-methylpyridine stands as a highly valuable and versatile building block in organic synthesis. Its strategic placement of reactive functional groups allows for a modular and efficient approach to the synthesis of complex heterocyclic systems, particularly substituted pyrazoles. The ability to perform subsequent modifications via the bromo substituent further enhances its utility, making it an indispensable tool for researchers in drug development and materials science. The protocols and synthetic strategies outlined in this guide provide a solid foundation for the effective application of this potent synthetic intermediate.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). PMC - NIH. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Palladium catalyzed synthesis of indolizines via the carbonylative coupling of bromopyridines, imines and alkynes. (2020). Chemical Science (RSC Publishing). [Link]

  • Palladium-catalyzed reaction of 3-bromopyridine with allylic alcohols: a convenient synthesis of 3-alkylpyridines. (n.d.). The Journal of Organic Chemistry - ACS Publications. [Link]

  • Palladium-Catalyzed Selective Cross-Coupling between 2-Bromopyridines and Aryl Bromides. (n.d.). The Journal of Organic Chemistry - ACS Publications. [Link]

  • Palladium Complexes Based on 2-Hydrazinopyridine Ligand: Synthesis, Spectroscopic Studies, DFT Calculations, and Cytotoxicity. (2021). Biointerface Research in Applied Chemistry. [Link]

  • CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative. (n.d.).
  • 2-Hydrazinopyridine. (n.d.). NIST WebBook. [Link]

  • 2-Hydrazinopyridine. (n.d.). PubChem. [Link]

  • Synthesis of 2-Hydrazinylpyridine-3,4-dicarbonitriles and Their Reaction with Salicylaldehyde Derivatives. (n.d.). Semantic Scholar. [Link]

  • CN106588758B - Synthesis process of 2-hydrazinopyridine derivative. (n.d.).
  • (PDF) Synthesis, Crystal Structure, Spectroscopic and Computational Studies of 2-{1-[2-(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)hydrazono]ethyl}pyridine. (2025). ResearchGate. [Link]

  • Exploring 2-Amino-5-bromo-3-methylpyridine: A Versatile Organic Synthesis Intermediate. (n.d.). Name of the source. [Link]

  • 5-Bromo-2-hydrazinopyridine. (n.d.). PubChem. [Link]

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Exploratory

An In-depth Technical Guide to 5-Bromo-2-hydrazinyl-3-methylpyridine: Synthesis, Properties, and Applications

For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 5-Bromo-2-hydrazinyl-3-methylpyridine, a heterocyclic building block wi...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-2-hydrazinyl-3-methylpyridine, a heterocyclic building block with significant potential in medicinal chemistry and organic synthesis. While a definitive historical record of its initial discovery remains elusive in seminal literature, its emergence coincides with the broader exploration of substituted pyridyl hydrazines as key pharmacophores. This guide elucidates the compound's chemical identity, proposes a logical and field-proven synthetic pathway, and explores its potential applications as a versatile intermediate in the development of novel therapeutics. All protocols and claims are substantiated with references to authoritative sources.

Introduction and Chemical Identity

5-Bromo-2-hydrazinyl-3-methylpyridine, systematically named (3-Bromo-5-methylpyridin-2-yl)hydrazine , is a substituted pyridine derivative. Its structure incorporates a pyridine core, a bromine atom, a methyl group, and a hydrazinyl moiety. These functional groups provide multiple reactive sites, making it a valuable synthon for constructing more complex molecular architectures.

The presence of the hydrazinyl group is of particular note, as this functional group is a well-established pharmacophore found in numerous biologically active compounds, including antitubercular, antidepressant, and anticancer agents. The bromine atom offers a convenient handle for cross-coupling reactions, allowing for the introduction of diverse substituents at the 5-position of the pyridine ring.

Table 1: Chemical Identity and Properties

PropertyValueSource
IUPAC Name (3-Bromo-5-methylpyridin-2-yl)hydrazine-
CAS Number 1289007-61-9[1][2][3][4][5]
Molecular Formula C₆H₈BrN₃[1][4]
Molecular Weight 202.05 g/mol [6]
Appearance Likely a solid at room temperatureInferred
Purity (Commercial) ≥96%[1]

Proposed Synthetic Pathway and Experimental Protocol

While a specific publication detailing the initial synthesis of 5-Bromo-2-hydrazinyl-3-methylpyridine could not be located, a logical and efficient synthetic route can be proposed based on established transformations of pyridine derivatives. The most plausible pathway involves the nucleophilic aromatic substitution of a dihalogenated precursor with hydrazine.

A key starting material for this synthesis is 2-Amino-3-bromo-5-methylpyridine . This compound can be synthesized and subsequently converted to a dihalo-intermediate, which is then reacted with hydrazine.

Synthesis of the Precursor: 2,3-Dibromo-5-methylpyridine

The synthesis of the dihalogenated precursor, 2,3-Dibromo-5-methylpyridine, can be achieved from 2-Amino-3-bromo-5-methylpyridine via a Sandmeyer-type reaction.

Diagram 1: Synthesis of 2,3-Dibromo-5-methylpyridine

G A 2-Amino-3-bromo-5-methylpyridine B Diazonium Salt Intermediate A->B  NaNO₂, HBr, H₂O, 0-5 °C C 2,3-Dibromo-5-methylpyridine B->C  CuBr

Caption: Proposed synthesis of the dihalo-precursor.

Experimental Protocol: Synthesis of 2,3-Dibromo-5-methylpyridine

  • Step 1: Diazotization of 2-Amino-3-bromo-5-methylpyridine

    • To a stirred solution of 48% hydrobromic acid, add 2-Amino-3-bromo-5-methylpyridine at room temperature.

    • Cool the resulting mixture to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture at this temperature for 1 hour to ensure complete formation of the diazonium salt.

  • Step 2: Sandmeyer Reaction

    • In a separate flask, prepare a solution of copper(I) bromide in 48% hydrobromic acid.

    • Slowly add the cold diazonium salt solution from Step 1 to the copper(I) bromide solution. Vigorous nitrogen evolution will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

    • Heat the mixture gently (e.g., 50-60 °C) to ensure the reaction goes to completion.

    • Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,3-Dibromo-5-methylpyridine.

    • Purify the crude product by column chromatography or recrystallization.

Synthesis of 5-Bromo-2-hydrazinyl-3-methylpyridine

The final step is the nucleophilic substitution of the bromine atom at the 2-position of the pyridine ring with hydrazine. The 2-position is generally more activated towards nucleophilic attack than the 3-position in pyridine systems.

Diagram 2: Synthesis of 5-Bromo-2-hydrazinyl-3-methylpyridine

G A 2,3-Dibromo-5-methylpyridine B 5-Bromo-2-hydrazinyl-3-methylpyridine A->B  Hydrazine hydrate (N₂H₄·H₂O),  Solvent (e.g., Ethanol or Dioxane),  Heat

Caption: Proposed final step in the synthesis.

Experimental Protocol: Synthesis of 5-Bromo-2-hydrazinyl-3-methylpyridine

  • Dissolve 2,3-Dibromo-5-methylpyridine in a suitable solvent such as ethanol or dioxane.

  • Add an excess of hydrazine hydrate to the solution.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude 5-Bromo-2-hydrazinyl-3-methylpyridine by column chromatography on silica gel or by recrystallization to afford the pure compound.

Potential Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities for 5-Bromo-2-hydrazinyl-3-methylpyridine are not extensively documented in publicly available literature, its structural motifs suggest a range of potential applications in drug discovery. The pyridine ring is a common feature in many pharmaceuticals, and the hydrazinyl group is a versatile functional handle for the synthesis of various heterocyclic systems with known biological relevance.

Diagram 3: Potential Synthetic Utility

G A 5-Bromo-2-hydrazinyl-3-methylpyridine B Suzuki Coupling (at C5-Br) A->B C Condensation with Carbonyls (at -NHNH₂) A->C D Cyclization Reactions (with 1,3-dielectrophiles) A->D E Aryl-Substituted Pyridines B->E F Hydrazones C->F G Fused Heterocycles (e.g., Triazolopyridines, Pyrazolopyridines) D->G

Caption: Potential reaction pathways for derivatization.

  • As a Scaffold for Kinase Inhibitors: The pyridine core is a common scaffold in many kinase inhibitors. The reactive handles on 5-Bromo-2-hydrazinyl-3-methylpyridine allow for the systematic exploration of the chemical space around this core to develop potent and selective inhibitors.

  • Synthesis of Fused Heterocyclic Systems: The hydrazinyl group can readily undergo cyclization reactions with various electrophiles to form fused heterocyclic systems such as triazolopyridines, pyrazolopyridines, and pyridotriazines. These fused ring systems are often associated with a wide range of pharmacological activities.

  • Intermediate for Agrochemicals: Substituted pyridines are also prevalent in the agrochemical industry. The title compound could serve as an intermediate for the synthesis of novel herbicides, fungicides, and insecticides.

  • Building Block for Materials Science: The aromatic and functionalized nature of this molecule makes it a potential building block for the synthesis of organic materials with interesting electronic or photophysical properties.[7]

Conclusion

5-Bromo-2-hydrazinyl-3-methylpyridine is a strategically functionalized heterocyclic compound with considerable potential as a building block in organic synthesis, particularly in the realm of drug discovery. While its own history is not extensively detailed, the well-established chemistry of its constituent functional groups allows for the rational design of synthetic routes and the prediction of its utility in the creation of novel, biologically active molecules. The proposed synthetic pathway provides a robust and scalable method for its preparation, enabling further investigation into its chemical reactivity and potential applications. As the demand for novel chemical entities in medicine and materials science continues to grow, versatile intermediates like 5-Bromo-2-hydrazinyl-3-methylpyridine will undoubtedly play a crucial role in future innovations.

References

  • Chemsigma. 3-BROMO-2-HYDRAZINO-5-METHYLPYRIDINE. [Online] Available at: [Link]

  • Novachem. 1-(3-BROMO-5-METHYLPYRIDIN-2-YL)HYDRAZINE. [Online] Available at: [Link]

  • Pipzine Chemicals. 3-Bromo-5-methylpyridine Manufacturer & Supplier in China. [Online] Available at: [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Online] Available at: [Link]

  • Google Patents. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
  • MDPI. The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. [Online] Available at: [Link]

  • MDPI. Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. [Online] Available at: [Link]

  • MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Online] Available at: [Link]

  • MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Online] Available at: [Link]

  • MDPI. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. [Online] Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from 5-Bromo-2-hydrazinyl-3-methylpyridine

Introduction: The Significance of Pyridinyl-Pyrazole Scaffolds in Modern Drug Discovery The fusion of pyridine and pyrazole rings into a single molecular entity creates a privileged scaffold with significant applications...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyridinyl-Pyrazole Scaffolds in Modern Drug Discovery

The fusion of pyridine and pyrazole rings into a single molecular entity creates a privileged scaffold with significant applications in medicinal chemistry and drug development. Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] The pyridine moiety, a common feature in many bioactive compounds, can enhance solubility, modulate electronic properties, and provide a key interaction point with biological targets. The combination of these two heterocycles in pyridinyl-pyrazoles, therefore, offers a powerful strategy for the design of novel therapeutic agents. This guide provides a comprehensive overview and detailed protocols for the synthesis of pyrazole derivatives starting from 5-Bromo-2-hydrazinyl-3-methylpyridine, a versatile building block for accessing a diverse library of pyridinyl-pyrazoles.

Synthetic Strategy: A Two-Step Approach to Pyridinyl-Pyrazoles

The synthesis of the target pyrazole derivatives from 5-Bromo-2-hydrazinyl-3-methylpyridine is typically achieved through a two-step process. The first step involves the preparation of the key starting material, 5-Bromo-2-hydrazinyl-3-methylpyridine, from a commercially available precursor. The second, and most crucial, step is the cyclocondensation reaction of this hydrazine derivative with a 1,3-dicarbonyl compound to construct the pyrazole ring.

G cluster_0 Step 1: Synthesis of Starting Material cluster_1 Step 2: Pyrazole Ring Formation A 5-Bromo-2-chloro-3-methylpyridine C 5-Bromo-2-hydrazinyl-3-methylpyridine A->C Nucleophilic Aromatic Substitution B Hydrazine Hydrate B->C E Pyridinyl-Pyrazole Derivative C->E Cyclocondensation D 1,3-Dicarbonyl Compound (e.g., Acetylacetone) D->E

Caption: Overall synthetic workflow.

Part 1: Synthesis of 5-Bromo-2-hydrazinyl-3-methylpyridine

The synthesis of 5-Bromo-2-hydrazinyl-3-methylpyridine is readily accomplished via a nucleophilic aromatic substitution reaction. The chloro group at the 2-position of the pyridine ring is activated towards nucleophilic attack by the adjacent ring nitrogen. Hydrazine hydrate serves as a potent nucleophile, displacing the chloride to furnish the desired product.

Experimental Protocol: Synthesis of 5-Bromo-2-hydrazinyl-3-methylpyridine
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-Bromo-2-chloro-3-methylpyridine (1.0 eq) and a suitable solvent such as ethanol or isopropanol.

  • Addition of Hydrazine: Add hydrazine hydrate (3.0-5.0 eq) to the solution at room temperature. The excess hydrazine acts as both a reagent and an acid scavenger.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure. Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate). Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

  • Purification: The crude 5-Bromo-2-hydrazinyl-3-methylpyridine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.

Part 2: Synthesis of Pyridinyl-Pyrazole Derivatives via Cyclocondensation

The cornerstone of this synthetic approach is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound.[2] This reaction is robust, generally high-yielding, and allows for significant structural diversity in the final pyrazole product by varying the substituents on the 1,3-dicarbonyl starting material.

Reaction Mechanism

The reaction proceeds through an initial nucleophilic attack of one of the nitrogen atoms of the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound, forming a hemiaminal intermediate. This is followed by dehydration to form a hydrazone. An intramolecular cyclization then occurs, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. A final dehydration step then leads to the formation of the aromatic pyrazole ring.

G A Hydrazine Derivative C Hydrazone Intermediate A->C Nucleophilic attack & Dehydration B 1,3-Dicarbonyl Compound B->C D Cyclized Intermediate C->D Intramolecular Cyclization E Pyrazole Product D->E Dehydration

Sources

Application

Application Notes and Protocols: Suzuki Coupling Reactions with 5-Bromo-2-hydrazinyl-3-methylpyridine

Introduction: The Strategic Importance of 5-Aryl-2-hydrazinyl-3-methylpyridines in Drug Discovery The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of therapeutic agents due to its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 5-Aryl-2-hydrazinyl-3-methylpyridines in Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of therapeutic agents due to its ability to engage in critical hydrogen bonding and aromatic interactions within biological targets.[1] The 2-hydrazinylpyridine moiety, in particular, serves as a versatile synthon for the construction of a diverse range of heterocyclic systems, including pyrazoles, triazoles, and pyridazines, which are prevalent in pharmacologically active compounds.[2] The targeted synthesis of 5-aryl-2-hydrazinyl-3-methylpyridines via robust and efficient cross-coupling methodologies is therefore of significant interest to researchers in drug development. These substituted pyridines are valuable intermediates for creating novel molecular architectures with potential applications as kinase inhibitors, anti-inflammatory agents, and anti-cancer therapeutics.[3][4]

The Suzuki-Miyaura cross-coupling reaction stands out as one of the most powerful and widely utilized methods for the formation of carbon-carbon bonds, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its boronic acid reagents.[5][6] This application note provides a comprehensive guide to the Suzuki coupling of 5-Bromo-2-hydrazinyl-3-methylpyridine, addressing the unique challenges posed by the reactive hydrazinyl group and offering detailed, field-proven protocols for researchers and drug development professionals.

The Challenge: Reactivity of the Hydrazinyl Group in Palladium Catalysis

Direct Suzuki coupling of 5-Bromo-2-hydrazinyl-3-methylpyridine presents a significant challenge due to the nucleophilic and coordinating nature of the unprotected hydrazinyl (-NHNH₂) group. This functional group can interfere with the palladium catalytic cycle in several ways:

  • Catalyst Inhibition: The lone pairs on the nitrogen atoms of the hydrazinyl group can coordinate to the palladium center, leading to the formation of inactive catalyst complexes and hindering the oxidative addition step.

  • Side Reactions: The nucleophilicity of the hydrazinyl group can lead to undesired side reactions with other components in the reaction mixture.

To circumvent these issues and ensure a successful and high-yielding Suzuki coupling, a protection strategy for the hydrazinyl group is essential. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under the basic conditions of the Suzuki reaction and its straightforward removal under acidic conditions.[6][7]

Strategic Three-Step Protocol for the Synthesis of 5-Aryl-2-hydrazinyl-3-methylpyridines

Our recommended approach involves a three-step sequence:

  • Protection: Boc-protection of the hydrazinyl group of 5-Bromo-2-hydrazinyl-3-methylpyridine.

  • Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling of the Boc-protected bromopyridine with a suitable arylboronic acid.

  • Deprotection: Removal of the Boc group to yield the final 5-aryl-2-hydrazinyl-3-methylpyridine.

This strategy ensures a clean and efficient reaction, maximizing the yield of the desired product.

Part 1: Experimental Protocols

Protocol 1: Boc-Protection of 5-Bromo-2-hydrazinyl-3-methylpyridine

This protocol details the protection of the hydrazinyl group using di-tert-butyl dicarbonate (Boc₂O).

Materials and Equipment:

  • 5-Bromo-2-hydrazinyl-3-methylpyridine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Tetrahydrofuran (THF), anhydrous

  • Triethylamine (Et₃N)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • To a solution of 5-Bromo-2-hydrazinyl-3-methylpyridine (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (N₂ or Ar), add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous THF to the cooled mixture.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain tert-butyl 2-(5-bromo-3-methylpyridin-2-yl)hydrazine-1-carboxylate.

Protocol 2: Suzuki-Miyaura Coupling of tert-butyl 2-(5-bromo-3-methylpyridin-2-yl)hydrazine-1-carboxylate

This protocol outlines the cross-coupling of the Boc-protected bromopyridine with a representative arylboronic acid.

Materials and Equipment:

  • tert-butyl 2-(5-bromo-3-methylpyridin-2-yl)hydrazine-1-carboxylate

  • Arylboronic acid (e.g., Phenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water, deionized and degassed

  • Schlenk flask or similar reaction vessel for inert atmosphere reactions

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or Argon gas inlet

  • Standard glassware for workup and purification

Step-by-Step Procedure:

  • In a Schlenk flask, combine tert-butyl 2-(5-bromo-3-methylpyridin-2-yl)hydrazine-1-carboxylate (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add Pd(dppf)Cl₂ (0.05 eq) to the flask.

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask.

  • Heat the reaction mixture to 80-90 °C and stir for 8-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the Boc-protected 5-aryl-2-hydrazinyl-3-methylpyridine.

Protocol 3: Deprotection of the Boc Group

This protocol describes the final step to obtain the desired 5-aryl-2-hydrazinyl-3-methylpyridine.

Materials and Equipment:

  • Boc-protected 5-aryl-2-hydrazinyl-3-methylpyridine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

Step-by-Step Procedure:

  • Dissolve the Boc-protected 5-aryl-2-hydrazinyl-3-methylpyridine (1.0 eq) in dichloromethane.

  • Add trifluoroacetic acid (5-10 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the final product, 5-aryl-2-hydrazinyl-3-methylpyridine.

Part 2: Mechanistic Insights and Optimization

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling between the Pd(0) and Pd(II) oxidation states.[5]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L)₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'B(OR)₂ Base PdII_Diaryl Ar-Pd(II)-Ar'(L)₂ Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the Boc-protected 5-bromo-2-hydrazinyl-3-methylpyridine to form a Pd(II) complex.

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.[4]

  • Reductive Elimination: The two organic moieties on the palladium complex are coupled, forming the desired carbon-carbon bond and regenerating the Pd(0) catalyst.

Optimization of Reaction Parameters

The success of the Suzuki coupling is highly dependent on the choice of catalyst, ligand, base, and solvent.

ParameterRecommended ChoiceRationale
Palladium Catalyst Pd(dppf)Cl₂Highly effective for a broad range of Suzuki couplings, particularly with heteroaromatic substrates.[8]
Ligand dppf (in Pd(dppf)Cl₂)The ferrocene backbone provides both steric bulk and electron-richness, promoting both oxidative addition and reductive elimination.
Base K₂CO₃ or K₃PO₄Moderately strong bases that are effective in activating the boronic acid without causing decomposition of sensitive substrates.
Solvent System 1,4-Dioxane/Water (4:1)A versatile solvent mixture that solubilizes both the organic and inorganic reagents, facilitating the reaction.
Temperature 80-90 °CProvides sufficient energy to overcome the activation barriers of the catalytic cycle without promoting significant side reactions.

Part 3: Data Presentation and Workflow Visualization

Table of Expected Yields

The following table presents representative expected yields for the Suzuki coupling of Boc-protected 5-bromo-2-hydrazinyl-3-methylpyridine with various arylboronic acids, based on literature data for similar substrates.

EntryArylboronic AcidExpected Yield (%)
1Phenylboronic acid85-95
24-Methoxyphenylboronic acid80-90
34-Chlorophenylboronic acid75-85
43-Thienylboronic acid70-80

Yields are for the isolated product after purification.

Experimental Workflow Diagram

Suzuki_Workflow cluster_protection Step 1: Boc Protection cluster_coupling Step 2: Suzuki Coupling cluster_deprotection Step 3: Deprotection start 5-Bromo-2-hydrazinyl-3-methylpyridine reagents1 Boc₂O, Et₃N, THF protect Protection Reaction (0°C to RT, 12-16h) start->protect reagents1->protect workup1 Workup & Purification (Column Chromatography) protect->workup1 protected_intermediate tert-butyl 2-(5-bromo-3-methylpyridin-2-yl)hydrazine-1-carboxylate workup1->protected_intermediate reagents2 Arylboronic Acid, Pd(dppf)Cl₂, K₂CO₃ 1,4-Dioxane/H₂O couple Coupling Reaction (80-90°C, 8-12h) protected_intermediate->couple reagents2->couple workup2 Workup & Purification (Column Chromatography) couple->workup2 coupled_product Boc-Protected 5-Aryl-2-hydrazinyl-3-methylpyridine workup2->coupled_product reagents3 TFA, DCM deprotect Deprotection Reaction (RT, 1-2h) coupled_product->deprotect reagents3->deprotect workup3 Workup & Purification deprotect->workup3 final_product 5-Aryl-2-hydrazinyl-3-methylpyridine workup3->final_product

Caption: Overall workflow for the synthesis of 5-aryl-2-hydrazinyl-3-methylpyridines.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 5-aryl-2-hydrazinyl-3-methylpyridines, provided that the reactive hydrazinyl group is protected. The use of a Boc protecting group, followed by a palladium-catalyzed coupling and subsequent deprotection, offers a reliable and high-yielding route to these valuable medicinal chemistry building blocks. The protocols and insights provided in this application note are intended to empower researchers to successfully implement this methodology in their drug discovery programs.

References

  • Raju, M., Mäeorg, S., Tšubrik, O., & Mäeorg, U. (2009). Efficient solventless technique for Boc-protection of hydrazines and amines. ARKIVOC, 2009(6), 291-297. [Link]

  • Carpino, L. A. (1957). Oxidative reactions of hydrazines. II. Isophthalimides. New protective groups on nitrogen. Journal of the American Chemical Society, 79(1), 98-101. [Link]

  • Aitken, R. A., & Slawin, A. M. Z. (2022). tert-Butyl Carbazate (N-Boc-Hydrazine). Molbank, 2022(4), M1482. [Link]

  • Khan, S. G., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(23), 7352. [Link]

  • Wikipedia. (2023). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Anderson, L., et al. (2009). Synthesis of N-Boc protected hydrazine diacids as key structural units for the formation of alpha-helix mimics. Advances in Experimental Medicine and Biology, 611, 211-212. [Link]

  • Vilums, M., & Kazak, M. (2012). Synthesis of oleophilic electron-rich phenylhydrazines. Beilstein Journal of Organic Chemistry, 8, 270-275. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Surana, S., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry, 14(7), 1184-1215. [Link]

  • Peng, Z., et al. (2014). Palladium-catalyzed Suzuki cross-coupling of arylhydrazines via C-N bond cleavage. The Journal of Organic Chemistry, 79(6), 2733-2738. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • Reddit. (2022). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved from [Link]

  • Qian, J., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Molecules, 22(7), 1163. [Link]

  • Mohammad Abu-Taweel, G., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Molecules, 27(12), 3938. [Link]

  • MySkinRecipes. (n.d.). tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate. Retrieved from [Link]

  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: Reaction Conditions for Hydrazone Formation with 5-Bromo-2-hydrazinyl-3-methylpyridine

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Group], Senior Application Scientist Abstract This document provides a comprehensive guide to the synthesis of hydrazones using 5-Br...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Group], Senior Application Scientist

Abstract

This document provides a comprehensive guide to the synthesis of hydrazones using 5-Bromo-2-hydrazinyl-3-methylpyridine as a key reagent. Hydrazones are a critical class of organic compounds with wide-ranging applications in medicinal chemistry and drug development.[1][2] This application note details the underlying reaction mechanism, optimized protocols for synthesis, and critical parameters that influence reaction outcomes. It is intended to serve as a practical resource for researchers engaged in the design and synthesis of novel therapeutic agents and other advanced materials.

Introduction: The Significance of Hydrazones in Modern Chemistry

Hydrazones are organic compounds characterized by the R¹R²C=NNH₂ functional group.[3] They are typically formed through the condensation reaction of a hydrazine with an aldehyde or a ketone.[3] The resulting carbon-nitrogen double bond (imine) is a versatile scaffold that has garnered significant attention in the field of drug discovery due to its prevalence in a wide array of biologically active molecules. These compounds have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties.[2]

The subject of this guide, 5-Bromo-2-hydrazinyl-3-methylpyridine, is a heterocyclic hydrazine of particular interest. The pyridine ring, substituted with a bromine atom and a methyl group, offers multiple points for further chemical modification, making it a valuable building block for creating diverse libraries of hydrazone derivatives. Understanding and controlling the reaction conditions for hydrazone formation with this specific reagent is paramount for achieving high yields and purity of the desired products.

The Mechanism of Hydrazone Formation

The formation of a hydrazone is a reversible condensation reaction that typically proceeds under acidic catalysis.[4] The reaction can be broken down into two main stages:

  • Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the terminal nitrogen atom of the hydrazine on the electrophilic carbonyl carbon of the aldehyde or ketone. This step forms a tetrahedral intermediate known as a carbinolamine.

  • Dehydration: The carbinolamine intermediate is then protonated under acidic conditions, followed by the elimination of a water molecule to form the stable C=N double bond of the hydrazone.

The rate of hydrazone formation is pH-dependent, with the optimal pH typically being slightly acidic.[5] This is because the initial nucleophilic attack requires the hydrazine to be in its unprotonated, nucleophilic form, while the subsequent dehydration step is acid-catalyzed.

Diagram of the Hydrazone Formation Mechanism:

Caption: General mechanism of hydrazone formation.

Optimized Protocol for Hydrazone Synthesis

This section provides a detailed, step-by-step protocol for the synthesis of a hydrazone from 5-Bromo-2-hydrazinyl-3-methylpyridine and a generic aldehyde or ketone.

Materials and Reagents
  • 5-Bromo-2-hydrazinyl-3-methylpyridine

  • Aldehyde or Ketone

  • Anhydrous Ethanol (or other suitable solvent)

  • Glacial Acetic Acid (catalyst)

  • Deuterated solvent for NMR analysis (e.g., DMSO-d₆)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Thin-layer chromatography (TLC) plates and developing chamber

Experimental Procedure
  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 5-Bromo-2-hydrazinyl-3-methylpyridine in anhydrous ethanol.

  • Addition of Carbonyl Compound: To the stirred solution, add 1.0-1.1 equivalents of the desired aldehyde or ketone.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (typically 2-3 drops) to the reaction mixture.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated under reflux. The optimal temperature and reaction time will vary depending on the reactivity of the specific aldehyde or ketone used.[6][7]

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC). A suitable eluent system (e.g., ethyl acetate/hexane) should be used to separate the starting materials from the product. The disappearance of the limiting reactant spot indicates the completion of the reaction.

  • Product Isolation and Purification:

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The solvent is removed under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.[2]

  • Characterization: The structure and purity of the synthesized hydrazone should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Summary of Key Reaction Parameters
ParameterRecommended ConditionRationale & Notes
Solvent Ethanol, MethanolProtic solvents are commonly used and facilitate the dissolution of reactants.[5]
Catalyst Glacial Acetic AcidProvides the necessary acidic environment to catalyze the dehydration step.[4]
Temperature Room Temperature to RefluxHigher temperatures can increase the reaction rate but may also lead to side product formation.[5]
Reaction Time 1 - 12 hoursHighly dependent on the specific reactants. Monitor by TLC for completion.[7]
Stoichiometry 1:1 (Hydrazine:Carbonyl)A slight excess of the carbonyl compound can be used to ensure complete consumption of the hydrazine.

Experimental Workflow Diagram

experimental_workflow A 1. Dissolve 5-Bromo-2-hydrazinyl-3-methylpyridine in Anhydrous Ethanol B 2. Add Aldehyde or Ketone A->B C 3. Add Catalytic Acetic Acid B->C D 4. Stir at RT or Reflux C->D E 5. Monitor by TLC D->E Periodically E->D Reaction Incomplete F 6. Cool and Concentrate E->F Reaction Complete G 7. Purify by Recrystallization or Column Chromatography F->G H 8. Characterize Product (NMR, IR, MS) G->H

Caption: Step-by-step experimental workflow for hydrazone synthesis.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Product Formation Insufficiently reactive carbonyl compound.Increase reaction temperature, extend reaction time, or consider using a more effective catalyst.
Incorrect pH.The rate of hydrazone formation is pH-dependent; ensure a slightly acidic condition.[5]
Formation of Side Products Decomposition of reactants or product.Run the reaction at a lower temperature for a longer duration.[5]
Azine formation from condensation of the hydrazone with a second equivalent of the carbonyl.[3]Use a 1:1 stoichiometric ratio of reactants.
Difficulty in Product Purification Product is an oil or highly soluble.Attempt trituration with a non-polar solvent or explore different solvent systems for crystallization.[5]
Impurities co-elute during chromatography.Optimize the eluent system for column chromatography or consider an alternative purification method.

Conclusion

The synthesis of hydrazones from 5-Bromo-2-hydrazinyl-3-methylpyridine is a robust and versatile reaction that provides access to a wide range of compounds with significant potential in drug discovery and materials science. By carefully controlling the reaction conditions as outlined in this guide, researchers can achieve high yields of pure products. The provided protocols and troubleshooting advice are intended to facilitate the successful implementation of this important synthetic transformation in the laboratory.

References

  • Algar, W. R., Prasuhn, D. E., Stewart, M. H., Jennings, T. L., Blanco-Canosa, J. B., Dawson, P. E., & Medintz, I. L. (2011). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. [Link]

  • Brodowska, K., & Łodyga-Chruścińska, E. (2015).
  • Furrow, M. E., & Myers, A. G. (2004). Practical Procedures for the Preparation of N-tert-Butyldimethylsilylhydrazones and Their Use in Wolff−Kishner-Type Reduction Reactions and in the Synthesis of Vinyl Halides and gem-Dihalides. Journal of the American Chemical Society, 126(17), 5436–5445. [Link]

  • Hao, W., et al. (2024). A practical base-promoted tandem condensation N-alkylation reaction of aldehydes and hydrazines with alkyl halides. The Journal of Organic Chemistry, 89(4), 2605-2621. [Link]

  • Kim, M., & Lee, S. (2024). Activated Amides as Acyl Surrogates for the Synthesis of Hydrazides and Hydrazones. Synthesis, 56(15), 2263-2269. [Link]

  • Kruk, R. P., et al. (2016). Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange. ACS chemical biology, 11(4), 1044-1050. [Link]

  • Lázár, L., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC advances, 10(71), 43695-43707. [Link]

  • Li, F., Sun, C., & Wang, N. (2014). Catalytic Acceptorless Dehydrogenative Coupling of Arylhydrazines and Alcohols: A New Route to Arylhydrazones. The Journal of Organic Chemistry, 79(17), 8031–8039. [Link]

  • Nun, P., et al. (2023). Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. Molecules, 28(14), 5367. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazones. [Link]

  • ResearchGate. (n.d.). Mechanism for hydrazone formation from carbonyl and hydrazine compound. [Link]

  • Wikipedia. (n.d.). Hydrazone. [Link]

Sources

Application

The Versatile Synthon: Application of 5-Bromo-2-hydrazinyl-3-methylpyridine in Medicinal Chemistry

Introduction: The Strategic Importance of the Pyridine Scaffold In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a core structural motif present in a multitude of approved the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Pyridine Scaffold

In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a core structural motif present in a multitude of approved therapeutic agents.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and aqueous solubility make it a cornerstone in the design of novel drugs.[1] The strategic functionalization of the pyridine ring with reactive handles allows for the construction of complex molecular architectures with tailored biological activities. One such strategically functionalized building block is 5-Bromo-2-hydrazinyl-3-methylpyridine . This compound incorporates three key features for synthetic diversification: a bromine atom, amenable to cross-coupling reactions; a nucleophilic hydrazinyl group, a gateway to a variety of heterocyclic systems; and a methyl group, which can influence steric interactions and metabolic stability. This guide provides an in-depth exploration of the synthesis and application of this versatile intermediate, with a particular focus on its utility in the development of kinase inhibitors.

Core Synthesis: Preparation of 5-Bromo-2-hydrazinyl-3-methylpyridine

The primary and most direct route to 5-Bromo-2-hydrazinyl-3-methylpyridine involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor, 5-Bromo-2-chloro-3-methylpyridine, with hydrazine hydrate. The electron-withdrawing nature of the pyridine nitrogen facilitates the displacement of the chloro group at the 2-position by the strongly nucleophilic hydrazine.

Protocol 1: Synthesis of 5-Bromo-2-hydrazinyl-3-methylpyridine

This protocol details the synthesis of the title compound from the commercially available 5-Bromo-2-chloro-3-methylpyridine.[2][3]

Materials:

  • 5-Bromo-2-chloro-3-methylpyridine

  • Hydrazine hydrate (80% in water)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 5-Bromo-2-chloro-3-methylpyridine (1.0 eq) in ethanol (5-10 volumes).

  • To this solution, add hydrazine hydrate (5.0-10.0 eq) portion-wise. An excess of hydrazine hydrate is often employed to ensure complete conversion and minimize the formation of dimeric byproducts.[4]

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude 5-Bromo-2-hydrazinyl-3-methylpyridine can be purified by column chromatography on silica gel or by recrystallization to afford the final product.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Provides good solubility for the starting material and is compatible with the reaction conditions.

  • Excess Hydrazine Hydrate: Drives the reaction to completion and minimizes the formation of undesired side products.[4]

  • Reflux Conditions: Provides the necessary activation energy for the nucleophilic aromatic substitution to occur at a reasonable rate.

Application in Kinase Inhibitor Synthesis: Construction of the Pyrazolo[3,4-b]pyridine Scaffold

A primary application of 2-hydrazinylpyridine derivatives in medicinal chemistry is the synthesis of fused heterocyclic systems, such as pyrazolopyridines.[5] These scaffolds are prevalent in a wide range of biologically active compounds, including potent kinase inhibitors. The reaction of a hydrazinylpyridine with a 1,3-dicarbonyl compound provides a direct and efficient route to the pyrazolo[3,4-b]pyridine core.[6]

The Significance of Pyrazolopyridines as Kinase Inhibitors

Protein kinases are a crucial class of enzymes that regulate numerous cellular processes. Their dysregulation is a hallmark of many diseases, including cancer.[7] The pyrazolopyridine scaffold can mimic the purine core of ATP, allowing it to bind competitively to the ATP-binding site of kinases, thereby inhibiting their activity. The substituents on the pyrazolopyridine core can be modified to achieve potency and selectivity for specific kinase targets.

Diagram 1: General Workflow for Pyrazolo[3,4-b]pyridine Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A 5-Bromo-2-hydrazinyl- 3-methylpyridine C Condensation/ Cyclization A->C Acid or Base Catalyst B 1,3-Dicarbonyl Compound (e.g., Acetylacetone) B->C D Substituted Pyrazolo[3,4-b]pyridine C->D Formation of Fused Ring System G cluster_kinase Kinase Active Site cluster_inhibitor Competitive Inhibition Kinase Kinase Enzyme ATP_Binding ATP Binding Pocket ATP_Binding->Kinase Part of Pyrazolopyridine Pyrazolopyridine Inhibitor Pyrazolopyridine->Kinase Inhibits Activity Pyrazolopyridine->ATP_Binding Binds Competitively ATP ATP ATP->ATP_Binding Normal Substrate

Sources

Method

Application Notes and Protocols for the Synthesis of Novel Antimicrobial Compounds from 5-Bromo-2-hydrazinyl-3-methylpyridine

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Imperative for Novel Antimicrobial Agents and the Promise of Pyridine Scaffolds The esca...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Imperative for Novel Antimicrobial Agents and the Promise of Pyridine Scaffolds

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action. Pyridine derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The incorporation of a hydrazinyl moiety at the 2-position of the pyridine ring offers a versatile synthetic handle for the construction of a diverse library of compounds, such as Schiff bases and pyrazoles, which are classes of compounds well-documented for their antimicrobial potential.[2][3]

This application note provides a comprehensive guide to the synthesis of novel antimicrobial compounds derived from the key intermediate, 5-Bromo-2-hydrazinyl-3-methylpyridine . We present detailed, field-proven protocols for the synthesis of this precursor and its subsequent elaboration into two distinct classes of potential antimicrobial agents: hydrazone Schiff bases and pyrazole derivatives. The causality behind experimental choices is explained, and methodologies for antimicrobial evaluation are discussed, providing a self-validating framework for researchers in the field of drug discovery.

Part 1: Synthesis of the Key Precursor: 5-Bromo-2-hydrazinyl-3-methylpyridine

The synthesis of the title precursor is paramount to the subsequent derivatization strategies. While not readily commercially available, it can be efficiently prepared from 2-chloro-5-bromo-3-methylpyridine via nucleophilic aromatic substitution with hydrazine hydrate. The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic attack, facilitating its displacement by the highly nucleophilic hydrazine.

Protocol 1: Synthesis of 5-Bromo-2-hydrazinyl-3-methylpyridine

Materials:

  • 2-Chloro-5-bromo-3-methylpyridine

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Triethylamine (optional, as a base)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-bromo-3-methylpyridine (1.0 eq) in ethanol (10 mL per gram of starting material).

  • To this solution, add hydrazine hydrate (3.0-5.0 eq) dropwise at room temperature. The addition is exothermic, and a gentle cooling bath may be necessary to maintain the temperature below 40 °C.

  • After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting residue is triturated with cold water, and the precipitated solid is collected by vacuum filtration.

  • The crude product is washed with cold water and then dried. If necessary, the product can be further purified by recrystallization from ethanol or an ethanol/water mixture to yield 5-Bromo-2-hydrazinyl-3-methylpyridine as a solid.

Causality of Experimental Choices:

  • Excess Hydrazine Hydrate: A significant excess of hydrazine hydrate is used to drive the reaction to completion and to act as a solvent.

  • Ethanol as Solvent: Ethanol is a good solvent for both the starting material and the reagent and is suitable for refluxing temperatures.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the nucleophilic aromatic substitution to occur at a reasonable rate.

Part 2: Synthesis of Novel Antimicrobial Derivatives

The synthesized 5-Bromo-2-hydrazinyl-3-methylpyridine serves as a versatile building block for the creation of diverse molecular architectures. Here, we detail the synthesis of two promising classes of antimicrobial compounds: Schiff bases and pyrazoles.

A. Synthesis of Schiff Bases via Condensation with Aromatic Aldehydes

Schiff bases, characterized by the azomethine (-C=N-) group, are known to exhibit a broad range of biological activities, including antibacterial and antifungal properties.[4] The lone pair of electrons on the nitrogen atom of the imine group is thought to play a crucial role in their biological activity. The synthesis involves a straightforward condensation reaction between the hydrazinyl group of our precursor and an aromatic aldehyde.

Materials:

  • 5-Bromo-2-hydrazinyl-3-methylpyridine

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde, salicylaldehyde)

  • Glacial acetic acid (catalyst)

  • Ethanol

Procedure:

  • Dissolve 5-Bromo-2-hydrazinyl-3-methylpyridine (1.0 eq) in ethanol (15 mL per gram) in a round-bottom flask.

  • Add the substituted aromatic aldehyde (1.0-1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • The reaction mixture is refluxed for 2-4 hours. The formation of the product can often be observed by a color change or the precipitation of a solid.

  • After cooling to room temperature, the precipitated Schiff base is collected by filtration.

  • The solid is washed with cold ethanol to remove any unreacted starting materials and dried. Recrystallization from a suitable solvent like ethanol or DMF/ethanol can be performed for further purification.

Visualization of the Synthetic Workflow:

Schiff_Base_Synthesis start_material 5-Bromo-2-hydrazinyl-3-methylpyridine reaction Reflux start_material->reaction aldehyde Aromatic Aldehyde (R-CHO) aldehyde->reaction reagents Ethanol Glacial Acetic Acid (cat.) reagents->reaction product Schiff Base Derivative reaction->product

Caption: Synthetic scheme for Schiff base formation.

B. Synthesis of Pyrazole Derivatives via Cyclocondensation with 1,3-Dicarbonyl Compounds

Pyrazole derivatives are another class of heterocyclic compounds renowned for their diverse pharmacological properties, including significant antimicrobial activity.[2][5] A common and efficient method for their synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound.

Materials:

  • 5-Bromo-2-hydrazinyl-3-methylpyridine

  • 1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate, dibenzoylmethane)

  • Glacial acetic acid or Ethanol

Procedure:

  • In a round-bottom flask, dissolve 5-Bromo-2-hydrazinyl-3-methylpyridine (1.0 eq) in either glacial acetic acid or ethanol (10-15 mL per gram).

  • Add the 1,3-dicarbonyl compound (1.0 eq) to the solution.

  • The reaction mixture is heated to reflux for 6-8 hours.

  • After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The precipitated solid is collected by filtration, washed thoroughly with water, and dried.

  • The crude pyrazole derivative can be purified by recrystallization from a suitable solvent such as ethanol.

Visualization of the Synthetic Workflow:

Pyrazole_Synthesis start_material 5-Bromo-2-hydrazinyl-3-methylpyridine reaction Reflux start_material->reaction dicarbonyl 1,3-Dicarbonyl Compound (R1-CO-CH2-CO-R2) dicarbonyl->reaction solvent Glacial Acetic Acid or Ethanol solvent->reaction product Pyrazole Derivative reaction->product

Caption: Synthetic pathway for pyrazole derivatives.

Part 3: Antimicrobial Activity Profile of Structurally Related Compounds

While the antimicrobial activity of the specific novel compounds synthesized from 5-Bromo-2-hydrazinyl-3-methylpyridine would require experimental determination, the existing literature on structurally similar pyridine-based Schiff bases and pyrazoles provides a strong indication of their potential efficacy. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of some reported pyridine derivatives against various microbial strains.

Compound ClassDerivativeTest OrganismMIC (µg/mL)Reference
Pyridine Schiff Base Isonicotinohydrazide derivativeS. aureus6.25[6]
Isonicotinohydrazide derivativeE. coli12.5[6]
2-Acetylpyridine derivativeMRSA>16[7]
Pyridine-Pyrazole Hybrid Pyrazolyl 1,3,4-thiadiazineS. aureus62.5-125[8]
Pyrazolyl 1,3,4-thiadiazineB. subtilis62.5-125[8]
Pyrazolyl 1,3,4-thiadiazineC. albicans2.9-7.8[8]
Pyrazolyl 1,3,4-thiadiazineA. niger2.9-7.8[8]

Data Interpretation and Structure-Activity Relationship (SAR) Insights:

The antimicrobial activity of these compounds is influenced by the nature and position of substituents on the pyridine and the appended heterocyclic or acyclic moieties. For instance, the presence of electron-withdrawing groups on the aromatic ring of Schiff bases can enhance their antimicrobial activity.[9] In pyrazole derivatives, the nature of the substituents at the 3 and 5 positions of the pyrazole ring plays a crucial role in determining the biological response. The bromine atom on the pyridine ring of the proposed novel compounds is also expected to contribute to their lipophilicity and potentially enhance their ability to penetrate microbial cell membranes.[1]

Part 4: Proposed Mechanism of Action

The precise mechanism of action of these novel compounds would need to be elucidated through further studies. However, based on existing literature for related compounds, several potential mechanisms can be proposed:

  • Inhibition of Essential Enzymes: The heterocyclic nitrogen atoms can act as coordination sites for metal ions, which are essential cofactors for many microbial enzymes. Chelation of these metal ions can lead to the inhibition of vital metabolic pathways.

  • Disruption of Cell Membrane Integrity: The lipophilic nature of the compounds, enhanced by the bromo and methyl substituents, may facilitate their insertion into the microbial cell membrane, leading to a loss of integrity and leakage of cellular contents.

  • Interference with DNA Synthesis: Some heterocyclic compounds are known to intercalate with DNA or inhibit enzymes involved in DNA replication and repair, such as DNA gyrase.

Visualization of Proposed Mechanisms:

Mechanism_of_Action Compound Novel Pyridine Derivative Target1 Enzyme Inhibition (e.g., DNA Gyrase) Compound->Target1 Target2 Cell Membrane Disruption Compound->Target2 Target3 DNA Intercalation Compound->Target3 Outcome Bacterial/Fungal Cell Death Target1->Outcome Target2->Outcome Target3->Outcome

Caption: Potential antimicrobial mechanisms of action.

Conclusion

The synthetic protocols outlined in this application note provide a robust framework for the generation of novel Schiff base and pyrazole derivatives from the versatile precursor, 5-Bromo-2-hydrazinyl-3-methylpyridine. The presented methodologies are based on established and reliable chemical transformations, offering a high probability of success for researchers in the field. The antimicrobial data from structurally related compounds strongly suggest that the novel derivatives will exhibit promising activity, warranting their synthesis and subsequent biological evaluation. This guide serves as a valuable resource for scientists and drug development professionals engaged in the critical pursuit of new antimicrobial agents to combat the growing challenge of infectious diseases.

References

  • M. Marinescu, C. M. Chifiriuc, I. C. F. R. Pircalabioru, and V. I. Lazar, “Pyridine Compounds with Antimicrobial and Antiviral Activities,” Molecules, vol. 26, no. 21, p. 6484, 2021. [Online]. Available: [Link]

  • A. A. El-Henawy, “Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives,” Molecules, vol. 23, no. 10, p. 2548, 2018. [Online]. Available: [Link]

  • S. M. Rida, F. A. Ashour, N. M. El-Hawash, M. M. El-Semary, and M. A. Badr, “Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives,” Molecules, vol. 11, no. 8, pp. 500–507, 2006. [Online]. Available: [Link]

  • A. M. El-Naggar, G. M. El-Gazzar, and H. A. R. Hussein, “Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives,” Molecules, vol. 11, no. 8, pp. 500–507, 2006. [Online]. Available: [Link]

  • A. A. Kakadiya, A. J. Shah, and V. K. Shah, “Synthesis and Evaluation of Some New Pyrazoline Derivatives as Antimicrobial Agents,” International Journal of ChemTech Research, vol. 3, no. 2, pp. 637–642, 2011. [Online]. Available: [Link]

  • B. Evranos-Aksöz, S. S. Gürpınar, and M. Eryılmaz, “Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives,” Turkish Journal of Pharmaceutical Sciences, vol. 17, no. 5, pp. 500–505, 2020. [Online]. Available: [Link]

  • M. D. Deshmukh and A. G. Doshi, “Synthesis of Newly Synthesised Schiff Bases and their Antimicrobial Activity,” Oriental Journal of Chemistry, vol. 11, no. 1, pp. 71–73, 1995. [Online]. Available: [Link]

  • A. Haiba, M. F. El-Zahaby, and N. S. Youssef, “Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones,” Molecules, vol. 26, no. 11, p. 3369, 2021. [Online]. Available: [Link]

  • A. M. A. Shettima, M. Ibrahim, and E. E. Idongesit, “SYNTHESIS, CHARACTERISATION AND ANTIMICROBIAL STUDIES OF SCHIFF BASE LIGAND DERIVED FROM SALICYLALDEHYDE AND 2,4-DINITROPHENYLHYDRAZINE AND ITS METALS COMPLEXES,” UMYU Journal of Microbiology Research, vol. 9, no. 1, pp. 1–9, 2024. [Online]. Available: [Link]

  • M. A. Neelakantan, M. F. Arish, and R. R. Esakkiammal, “Antibacterial Evaluation of Some Schiff Bases Derived from 2-Acetylpyridine and Their Metal Complexes,” International Journal of Molecular Sciences, vol. 12, no. 9, pp. 5954–5966, 2011. [Online]. Available: [Link]

  • P. Patel, D. Patel, and K. Patel, “Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity,” Journal of Pharmaceutical Science and Bioscientific Research, vol. 2, no. 4, pp. 176–182, 2012. [Online]. Available: [Link]

  • S. A. G. El-Fattah, M. M. H. A. El-Reedy, and A. A. El-Adasy, “Synthesis and Antimicrobial Activity of Some New Pyrazoles, Fused Pyrazolo[3,4-d]-pyrimidine and 1,2-Dihydroimidazo-[2,1-c][1][2][8]triazin-6-one Derivatives,” Molecules, vol. 21, no. 10, p. 1336, 2016. [Online]. Available: [Link]

  • A. M. Kamal, S. M. Rida, F. A. Ashour, and A. A. El-Sayed, “Synthesis of Some New Pyridine-2,6-carboxamide-derived Schiff Bases as Potential Antimicrobial Agents,” Molecules, vol. 15, no. 7, pp. 4936–4947, 2010. [Online]. Available: [Link]

  • A. M. S. Youssef, M. S. M. Abdel-Aziz, and E. M. H. Abbas, “Synthesis of Some Novel Heterocyclic and Schiff Base Derivatives as Antimicrobial Agents,” Molecules, vol. 19, no. 11, pp. 17351–17367, 2014. [Online]. Available: [Link]

  • J. A. Khanam, S. K. Das, and M. A. Ali, “Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine,” Bangladesh Journal of Microbiology, vol. 21, no. 1, pp. 25–29, 2004. [Online]. Available: [Link]

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Application

Application Note & Protocols: Leveraging 5-Bromo-2-hydrazinyl-3-methylpyridine for the Synthesis of Potent Pyrazolo[1,5-a]pyridine-Based Kinase Inhibitors

Abstract Protein kinases are pivotal regulators of cellular signaling, and their aberrant activity is a cornerstone of numerous pathologies, including cancer and inflammatory diseases.[1][2] Consequently, they have becom...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are pivotal regulators of cellular signaling, and their aberrant activity is a cornerstone of numerous pathologies, including cancer and inflammatory diseases.[1][2] Consequently, they have become one of the most important classes of drug targets. A significant majority of kinase inhibitors function by competing with ATP at its binding site, with a particular emphasis on forming critical hydrogen bond interactions with the "hinge region" that connects the N- and C-lobes of the kinase domain.[3][4][5] The pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, acting as a bioisostere of adenine and effectively engaging the kinase hinge.[6][7][8] This guide provides an in-depth technical overview and detailed protocols for the strategic use of 5-Bromo-2-hydrazinyl-3-methylpyridine as a key building block in the synthesis of a diverse library of pyrazolo[1,5-a]pyridine-based kinase inhibitors. We will explore the synthetic rationale, step-by-step methodologies, and strategies for subsequent molecular elaboration to facilitate structure-activity relationship (SAR) studies.

The Pyrazolo[1,5-a]pyridine Scaffold: A Premier Hinge-Binder

The efficacy of the pyrazolo[1,5-a]pyridine core lies in its structural and electronic mimicry of the purine ring of ATP.[7][8] This allows it to fit snugly into the adenine-binding pocket. More importantly, the nitrogen atoms within the fused ring system are perfectly positioned to act as hydrogen bond acceptors, forming one or more crucial hydrogen bonds with the backbone amide protons of the kinase hinge region.[4][9][10] This interaction is a hallmark of potent, type I ATP-competitive inhibitors and serves as the primary anchoring point, ensuring high-affinity binding.

The diagram below illustrates this fundamental binding hypothesis. The pyrazole nitrogen acts as a hydrogen bond acceptor, engaging with a hinge residue's backbone NH, while the rest of the scaffold occupies the hydrophobic pocket. The substituents at the 5- and 7-positions can be modified to achieve selectivity and exploit other pockets within the ATP site.

Caption: General binding mode of a pyrazolo[1,5-a]pyridine inhibitor.

Core Synthesis via Cyclocondensation

The most direct and efficient route to the desired 7-bromo-5-methylpyrazolo[1,5-a]pyridine core involves a cyclocondensation reaction between 5-Bromo-2-hydrazinyl-3-methylpyridine and a suitable 1,3-dicarbonyl compound or its synthetic equivalent. This reaction capitalizes on the nucleophilicity of the hydrazine moiety to form the pyrazole ring in a regioselective manner.

Fig. 2: Core Synthesis Workflow start 5-Bromo-2-hydrazinyl -3-methylpyridine reaction Cyclocondensation (Acid Catalyst, Heat) start->reaction reagent 1,3-Dicarbonyl Compound (e.g., Acetylacetone) reagent->reaction product 7-Bromo-2,5-dimethyl -pyrazolo[1,5-a]pyridine Core reaction->product purify Purification (Crystallization / Chromatography) product->purify final Isolated Core Scaffold (Ready for Elaboration) purify->final

Caption: Workflow for the synthesis of the core scaffold.

Protocol 1: Synthesis of 7-Bromo-2,5-dimethylpyrazolo[1,5-a]pyridine

This protocol details the synthesis of a representative core scaffold using acetylacetone as the 1,3-dicarbonyl partner.

Materials:

  • 5-Bromo-2-hydrazinyl-3-methylpyridine (1.0 eq)

  • Acetylacetone (1.1 eq)

  • Ethanol (or Acetic Acid as solvent)

  • Glacial Acetic Acid (catalytic, if using Ethanol as solvent)

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

Procedure:

  • Reaction Setup: To a round-bottom flask, add 5-Bromo-2-hydrazinyl-3-methylpyridine (1.0 eq) and ethanol to create a stirrable suspension (approx. 0.2 M concentration).

  • Reagent Addition: Add acetylacetone (1.1 eq) to the suspension. If using ethanol, add a catalytic amount of glacial acetic acid (e.g., 2-3 drops). The acid protonates a carbonyl oxygen, activating the dicarbonyl compound for nucleophilic attack.

  • Cyclization: Heat the reaction mixture to reflux (approx. 80°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed.

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to promote precipitation.

    • If a precipitate forms, collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.

    • If no precipitate forms, concentrate the reaction mixture in vacuo. The resulting residue can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterization: Confirm the structure of the product, 7-Bromo-2,5-dimethylpyrazolo[1,5-a]pyridine, using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected outcome is a high-purity crystalline solid.

Scaffold Elaboration via Cross-Coupling

The true power of using 5-Bromo-2-hydrazinyl-3-methylpyridine lies in the synthetic handle provided by the bromine atom at the 7-position of the resulting scaffold. This bromide is perfectly poised for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the introduction of a vast array of aryl and heteroaryl groups.[11] This diversity is essential for probing the structure-activity relationship (SAR) and optimizing the inhibitor's potency and selectivity for the target kinase.[12][13]

Fig. 3: Simplified Suzuki-Miyaura Catalytic Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Pd0->OA 1 ArX Pyrazolo-Br (Core Scaffold) ArX->OA RBOH Ar'-B(OH)₂ (Boronic Acid) TC Transmetalation RBOH->TC Base Base (e.g., Na₂CO₃) Base->TC Product Pyrazolo-Ar' (Final Inhibitor) OA->TC 2 RE Reductive Elimination TC->RE 3 RE->Pd0 4 RE->Product

Caption: Key steps in the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Suzuki-Miyaura Cross-Coupling for SAR Library Synthesis

This general protocol describes the coupling of an arylboronic acid to the 7-bromo-pyrazolo[1,5-a]pyridine core.

Materials:

  • 7-Bromo-2,5-dimethylpyrazolo[1,5-a]pyridine (1.0 eq)

  • Arylboronic acid or pinacol ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., 2M aq. Na₂CO₃ or K₂CO₃, 3.0 eq)

  • Solvent (e.g., 1,4-Dioxane or DME)

  • Schlenk flask or microwave vial, inert atmosphere (Nitrogen or Argon)

Procedure:

  • Inert Atmosphere: Assemble the reaction flask and purge with an inert gas (N₂ or Ar). This is critical as the Pd(0) active catalyst is oxygen-sensitive.

  • Reagent Loading: To the flask, add the 7-bromo-pyrazolo[1,5-a]pyridine core (1.0 eq), the desired arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and the solvent (e.g., dioxane).

  • Base Addition: Add the aqueous base solution (e.g., 2M Na₂CO₃, 3.0 eq). The base is essential for the transmetalation step, forming the active boronate species.

  • Reaction: Heat the mixture to 80-100°C (or use microwave irradiation) for 2-12 hours. Monitor the reaction by TLC or LC-MS.

  • Workup:

    • Cool the reaction to room temperature and dilute with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate in vacuo and purify the crude product by flash column chromatography to yield the final, coupled inhibitor.

  • Characterization: Confirm the structure of the final product by NMR and HRMS.

Quantitative Data & Biological Evaluation

The synthesized library of compounds can then be evaluated for their inhibitory activity against a target kinase. The half-maximal inhibitory concentration (IC₅₀) is the most common metric for potency. The table below presents example data for a hypothetical series of inhibitors, demonstrating how SAR can be developed.

Compound IDR-Group (at position 7)Target Kinase IC₅₀ (nM)Notes
Core-Br -Br>10,000Starting material, inactive.
Cpd-1 Phenyl850Introduction of aryl group confers activity.
Cpd-2 4-Fluorophenyl420Electron-withdrawing group improves potency.
Cpd-3 4-Methoxyphenyl1,200Electron-donating group is detrimental.
Cpd-4 3-Aminophenyl75Potential for new H-bond with solvent front.[12]
Cpd-5 4-(Morpholino)phenyl30Combines potency with improved solubility.
Protocol 3: In Vitro Kinase Inhibition Assay (Conceptual Overview)

A common method to determine IC₅₀ values is a luminescence-based kinase assay (e.g., Kinase-Glo®).

  • Principle: The assay measures the amount of ATP remaining in solution after a kinase reaction. High kinase activity depletes ATP, resulting in a low luminescence signal. Potent inhibitors block kinase activity, leaving more ATP and producing a high signal.

  • Workflow:

    • Dispense kinase, substrate, and buffer into a multi-well plate.

    • Add the synthesized compounds across a range of concentrations (e.g., 10-point serial dilution).

    • Initiate the kinase reaction by adding ATP. Incubate at room temperature.

    • Stop the reaction and add the ATP detection reagent.

    • Measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.

Conclusion

5-Bromo-2-hydrazinyl-3-methylpyridine is a highly valuable and strategic starting material for the synthesis of kinase inhibitors. Its structure allows for a straightforward and efficient cyclocondensation to form the potent pyrazolo[1,5-a]pyridine hinge-binding scaffold. The incorporated bromine atom serves as a versatile synthetic handle for diversification through modern cross-coupling techniques, enabling the rapid generation of compound libraries for comprehensive SAR studies. The protocols and rationale outlined in this guide provide a robust framework for researchers in drug discovery to design and synthesize novel and potent kinase inhibitors.

References

  • Bara, T., et al. (2018). Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Vila, S., et al. (2016). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry. Available at: [Link]

  • Zheng, Z., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. Available at: [Link]

  • Stumpfe, D., et al. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. PMC. Available at: [Link]

  • Ferreira, S. R., et al. (2020). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Zheng, Z., et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. Available at: [Link]

  • Chen, Y., et al. (2016). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry. Available at: [Link]

  • Liu, X., et al. (2020). A deep learning based scaffold hopping strategy for the design of kinase inhibitors. ChemRxiv. Available at: [Link]

  • BioSolveIT. (2024). Hinge Binder Collection For Kinase Inhibitor Design. BioSolveIT. Available at: [Link]

  • Ferreira, S. R., et al. (2019). Structure-activity relationship in pyrazolo[4,3-c]pyridines, first inhibitors of PEX14-PEX5 Protein-Protein Interaction (PPI) with trypanocidal activity. ResearchGate. Available at: [Link]

  • Barvian, M., et al. (2000). Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Journal of Medicinal Chemistry. Available at: [Link]

  • Rudnitskaya, A., et al. (2022). Discovery of a novel kinase hinge binder fragment by dynamic undocking. RSC Publishing. Available at: [Link]

  • Zeinyeh, W., et al. (2022). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PMC. Available at: [Link]

  • Lu, I., et al. (2022). How Ligands Interact with the Kinase Hinge. PMC. Available at: [Link]

  • Tadesse, S., et al. (2022). Designing of kinase hinge binders: A medicinal chemistry perspective. ResearchGate. Available at: [Link]

  • Pálfy, M., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PMC. Available at: [Link]

  • Organic Chemistry Portal. (2024). Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • Waghmare, P. R., & Solunke, S. D. (2023). Synthesis of Pyrazole Derivatives A Review. IJFMR. Available at: [Link]

  • Gomaa, A. M., et al. (2017). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. PMC. Available at: [Link]

  • Abdelriheem, N. A., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. ResearchGate. Available at: [Link]

  • Abdelriheem, N. A., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing. Springer. Available at: [Link]

  • El-Damasy, A. K., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. MDPI. Available at: [Link]

  • Li, Y., et al. (2019). Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. MDPI. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PMC. Available at: [Link]

  • El-Moghazy, S. M., et al. (2023). Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. MDPI. Available at: [Link]

  • Zhang, H., et al. (2023). Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. National Institutes of Health. Available at: [Link]

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Method

Application Note & Protocol: Palladium-Catalyzed N-Arylation of 5-Bromo-2-hydrazinyl-3-methylpyridine

Introduction: The Strategic Value of N-Aryl-2-hydrazinylpyridines The 2-hydrazinylpyridine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmacologically active agents. I...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of N-Aryl-2-hydrazinylpyridines

The 2-hydrazinylpyridine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its N-arylation opens a gateway to a vast chemical space, enabling the synthesis of compounds with applications ranging from kinase inhibitors to novel therapeutic agents. The strategic introduction of an aryl group onto the hydrazine moiety can significantly modulate a molecule's steric and electronic properties, enhancing target affinity, selectivity, and pharmacokinetic profiles.

This document provides a comprehensive guide to the N-arylation of 5-Bromo-2-hydrazinyl-3-methylpyridine, a versatile building block for drug discovery. We will focus on the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction renowned for its functional group tolerance and broad substrate scope.[1][2] The protocol herein is designed to be robust and reproducible, with in-depth explanations of the causality behind experimental choices and a thorough troubleshooting guide to empower researchers in navigating this critical transformation.

Reaction Principle: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forming carbon-nitrogen bonds.[1] The reaction couples an amine (in this case, 5-Bromo-2-hydrazinyl-3-methylpyridine) with an aryl halide using a palladium catalyst. The catalytic cycle, a well-established mechanism, involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) intermediate.

  • Amine Coordination & Deprotonation: The hydrazine coordinates to the palladium center. A base then deprotonates the coordinated hydrazine to form a hydrazido complex.

  • Reductive Elimination: The N-aryl bond is formed as the desired product is released, regenerating the Pd(0) catalyst to continue the cycle.[1][3]

A critical challenge in the N-arylation of hydrazines is regioselectivity—that is, controlling which of the two nitrogen atoms is arylated. Research indicates that the use of sterically bulky phosphine ligands preferentially directs the arylation to the terminal, less hindered nitrogen atom (-NH2) of the hydrazine moiety.[4][5] This protocol leverages that principle to favor the formation of the desired N'-aryl product.

Buchwald_Hartwig_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants & Product Pd0 Pd(0)L Active Catalyst OxAdd [Ar-Pd(II)-X]L Oxidative Addition Complex Pd0->OxAdd Ar-X AmineCoord [Ar-Pd(II)(NH2NHR')]L Amine Coordination OxAdd->AmineCoord R'-NHNH2 ReductElim [Ar-Pd(II)-NHNHR']L Deprotonated Complex AmineCoord->ReductElim - H-Base+ ReductElim->Pd0 Reductive Elimination Product N-Aryl Hydrazine (Ar-NHNH-R') ReductElim->Product Product Released ArX Aryl Halide (Ar-X) ArX->OxAdd Hydrazine Hydrazine (R'-NHNH2) Hydrazine->AmineCoord caption Buchwald-Hartwig Catalytic Cycle

Caption: The catalytic cycle for the Buchwald-Hartwig N-arylation of a hydrazine.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
5-Bromo-2-hydrazinyl-3-methylpyridine≥97%Commercially AvailableStore under inert gas.
Aryl Halide (e.g., Bromobenzene)≥99%Commercially AvailableEnsure dryness.
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercially AvailablePre-catalyst; handle in a fume hood.
XPhosLigand GradeCommercially AvailableAir-stable, bulky phosphine ligand.
Sodium tert-butoxide (NaOtBu)≥98%Commercially AvailableHighly hygroscopic; handle in a glovebox.
Anhydrous TolueneDri-Solv or equivalentCommercially AvailableUse a freshly opened bottle or dry over molecular sieves.
Diethyl EtherAnhydrousCommercially AvailableFor extraction.
Saturated aq. NH₄ClReagent GradeN/AFor workup.
BrineReagent GradeN/AFor workup.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeN/AFor drying organic layers.
Celite®Filtration GradeCommercially AvailableFor filtering the crude reaction mixture.
Silica GelFlash Chromatography GradeCommercially AvailableFor purification.
Schlenk Flasks / Reaction VialsN/AGlassware SupplierMust be oven-dried before use.
Magnetic Stirrer with HotplateN/AEquipment Supplier
Inert Gas System (Argon or N₂)High PurityGas SupplierFor maintaining an inert atmosphere.

Experimental Workflow

The overall process involves careful setup under an inert atmosphere, followed by heating, workup, and chromatographic purification to isolate the desired N-arylated product.

Experimental_Workflow start Start: Oven-Dried Schlenk Flask setup 1. Add Reactants & Catalyst - 5-Bromo-2-hydrazinyl-3-methylpyridine - Aryl Halide - Pd(OAc)₂ & XPhos - NaOtBu (in glovebox) start->setup inert 2. Seal, Evacuate & Backfill (3 cycles with Argon/N₂) setup->inert solvent 3. Add Anhydrous Toluene (via syringe) inert->solvent reaction 4. Heat Reaction Mixture (e.g., 100 °C) with stirring solvent->reaction monitoring 5. Monitor Progress (TLC or LC-MS) reaction->monitoring quench 6. Cool & Quench (Add saturated aq. NH₄Cl) monitoring->quench workup 7. Aqueous Workup - Dilute with Ether - Wash with water, brine - Dry over MgSO₄ quench->workup purify 8. Filtration & Concentration - Filter through Celite® - Concentrate under vacuum workup->purify chromatography 9. Column Chromatography (Silica Gel) purify->chromatography end End: Isolated N-Aryl Product chromatography->end

Caption: Step-by-step workflow for the N-arylation protocol.

Detailed Step-by-Step Protocol

Note: This protocol is a general starting point. Optimization of temperature, reaction time, and catalyst loading may be necessary for different aryl halides.

  • Reaction Setup (Inert Atmosphere):

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-2-hydrazinyl-3-methylpyridine (1.0 mmol, 1.0 equiv.).

    • Add the desired aryl halide (1.1 mmol, 1.1 equiv.).

    • Add Palladium(II) acetate (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).

    • Inside a glovebox , add sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

    • Seal the flask with a septum, remove it from the glovebox, and connect it to a Schlenk line.

  • Solvent Addition and Reaction:

    • Evacuate the flask and backfill with inert gas (Argon or Nitrogen). Repeat this process three times to ensure a completely inert atmosphere.

    • Using a syringe, add anhydrous toluene (5 mL) to the flask.

    • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Reaction Monitoring:

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • To take a sample, briefly remove the flask from heat, allow it to cool slightly, and quickly withdraw a small aliquot via syringe under a positive pressure of inert gas. Quench the aliquot in a vial containing diethyl ether and a drop of water.

    • A typical reaction time is 12-24 hours.

  • Workup and Extraction:

    • Once the reaction is complete (or no further conversion is observed), cool the flask to room temperature.

    • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

    • Transfer the mixture to a separatory funnel and add diethyl ether (20 mL) and water (10 mL).

    • Separate the layers. Extract the aqueous layer with diethyl ether (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Filter the dried organic solution through a pad of Celite® to remove the drying agent and insoluble palladium species. Wash the pad with additional diethyl ether.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude material by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-arylated product.

Optimization and Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently anhydrous conditions. 3. Base degradation. 4. Low reaction temperature.1. Use a fresh bottle of Pd(OAc)₂. Consider a Pd(0) source like Pd₂(dba)₃. 2. Ensure all glassware is oven-dried and solvents are anhydrous. 3. Handle NaOtBu strictly in a glovebox. Consider using Cs₂CO₃ as an alternative base which is less sensitive.[4] 4. Incrementally increase the temperature to 110-120 °C.
Formation of Side Products 1. Diarylation: Reaction of the product with another molecule of aryl halide. 2. Hydrodehalogenation: Replacement of the bromine on the pyridine ring with hydrogen. 3. Azo-compound formation: Oxidation of the hydrazine.[4][6]1. Use a smaller excess of the aryl halide (e.g., 1.05 equiv.). Monitor the reaction closely and stop it once the starting material is consumed. 2. Ensure the reaction is strictly anaerobic. Trace oxygen or water can facilitate this side reaction.[4] 3. Degas the solvent thoroughly. Ensure a good inert atmosphere is maintained throughout the reaction.
Poor Regioselectivity Arylation at the N1 position (adjacent to the pyridine ring) instead of the terminal N2.This is primarily controlled by sterics. Ensure a bulky ligand like XPhos, RuPhos, or BrettPhos is used. If issues persist, consider protecting the N1 nitrogen, though this adds synthetic steps.
Difficult Purification Product co-elutes with impurities or ligand byproducts.Optimize the eluent system for column chromatography. A shallow gradient can improve separation. If the product is basic, adding a small amount of triethylamine (0.1-1%) to the eluent can prevent streaking on the silica gel.

Characterization of the Final Product

The identity and purity of the synthesized N-aryl-5-Bromo-2-hydrazinyl-3-methylpyridine should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure, verify the presence of signals from both the pyridine and the newly introduced aryl group, and confirm the regioselectivity of the arylation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product. High-Resolution Mass Spectrometry (HRMS) is recommended for unambiguous confirmation of the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Safety Precautions

  • Palladium Catalysts: Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium tert-butoxide: This reagent is highly corrosive and moisture-sensitive. It can cause severe burns. Handle exclusively in an inert atmosphere glovebox.

  • Solvents: Toluene and diethyl ether are flammable. Work in a fume hood away from ignition sources.

  • Aryl Halides: Many aryl halides are irritants or toxic. Consult the Safety Data Sheet (SDS) for each specific reagent before use.

References

  • Geminiani, L., et al. (2025).
  • Wang, J. Y., et al. (2020). Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine.
  • Wikipedia contributors. Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

  • Billa, E., et al. (2021). Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Organic & Biomolecular Chemistry.
  • Shu, S., et al. (2025). Regioselective Palladium-Catalyzed Buchwald–Hartwig Reaction of Arylhydrazines with Aryl Halides: Synthesis of N, N -Diarylhydrazines. ResearchGate. [Link]

  • Tšubrik, O., et al. (2005). Arylation of substituted hydrazines with arylboronic acids. Proceedings of the Estonian Academy of Sciences, Chemistry, 54(1), 12-20.
  • Wikipedia contributors. Ullmann condensation. Wikipedia, The Free Encyclopedia. [Link]

  • LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). Pd‐catalyzed Buchwald‐Hartwig amination reaction of 5‐bromothiazoles 1 with diarylamines. [Link]

  • ResearchGate. (n.d.). The general mechanism of the Pd-catalyzed N-arylation reaction. [Link]

  • Synfacts. (2021). Palladium-Catalyzed Cross-Coupling of Aryl Halides and Hydrazine. 17(01), 0042.
  • Google Patents. (2017).
  • Chen, J., et al. (2021). Palladium-Catalyzed Arylation of C(sp2)–H Bonds with 2-(1-Methylhydrazinyl)
  • Szilágyi, A., et al. (2022). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: An Easy Route to N,N-Diarylhydrazines by Cu-Catalyzed Arylation of Pyridine-2-carbaldehyde Hydrazones with Aryl Halides. [Link]

  • The Journal of Organic Chemistry. (1969). Mechanism of the Ullmann Condensation. [Link]

  • ResearchGate. (n.d.). Synthesis and mass spectrometry of some arylidene-hydrazinyl-thiazolines and their 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamide precursors. [Link]

  • Beilstein Journals. (2025).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Bromo-2-hydrazinyl-3-methylpyridine

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-hydrazinyl-3-methylpyridine. It provides in-depth troubleshooting advice and...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-hydrazinyl-3-methylpyridine. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and side product formation during the synthesis process. Our approach is grounded in mechanistic principles and practical, field-tested solutions to ensure the integrity and success of your experiments.

Introduction: Navigating the Synthesis of a Key Intermediate

5-Bromo-2-hydrazinyl-3-methylpyridine is a valuable building block in medicinal chemistry and drug development. Its synthesis, while conceptually straightforward, often presents challenges related to selectivity and purity. The common synthetic routes typically involve the bromination of an appropriate pyridine precursor, followed by the introduction of the hydrazinyl group. This guide will dissect the critical steps of these synthetic pathways, focusing on the identification, prevention, and elimination of common side products.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 5-Bromo-2-hydrazinyl-3-methylpyridine?

There are two principal synthetic pathways, each with its own set of potential side reactions:

  • Route A: Starting from 2-Amino-3-methylpyridine, which undergoes bromination, followed by a Sandmeyer reaction to replace the amino group with a second bromo or chloro group, and finally, nucleophilic substitution with hydrazine.

  • Route B: Starting from 2-Chloro-3-methylpyridine or 2-Hydroxy-3-methylpyridine, which is first brominated at the 5-position and then reacted with hydrazine hydrate.

The choice of route often depends on the availability and cost of the starting materials and the desired purity profile of the final product.

Q2: I am observing a di-brominated impurity in my crude product after the bromination of 2-Amino-3-methylpyridine. What is it and how can I avoid it?

This is a common issue. The impurity is likely 2-Amino-3,5-dibromopyridine .

  • Causality: The amino group in 2-Amino-3-methylpyridine is a strong activating group for electrophilic aromatic substitution. While the substitution is directed primarily to the 5-position due to steric hindrance from the methyl group and the directing effect of the amino group, over-bromination can occur, leading to the formation of the di-bromo adduct. This is especially prevalent with an excess of the brominating agent or at elevated temperatures.

  • Troubleshooting:

    • Stoichiometry Control: Carefully control the stoichiometry of the brominating agent (e.g., N-bromosuccinimide or bromine). Use of a slight excess should be avoided.

    • Temperature Management: Perform the bromination at a low temperature (e.g., 0-5 °C) to enhance selectivity and minimize over-reaction.

    • Slow Addition: Add the brominating agent portion-wise or as a dilute solution over an extended period to maintain a low instantaneous concentration.

Q3: During the Sandmeyer reaction to convert 2-Amino-5-bromo-3-methylpyridine to 2,5-Dibromo-3-methylpyridine, I am getting a significant amount of a biaryl impurity. What is the cause?

The Sandmeyer reaction proceeds via a radical mechanism, which can lead to the formation of biaryl side products through the coupling of two aryl radicals.[1][2]

  • Causality: The aryl radical intermediate generated during the decomposition of the diazonium salt can dimerize before it is trapped by the bromide ion. This is more likely to occur if the concentration of the copper(I) bromide catalyst is too low or if the reaction is not sufficiently homogenous.

  • Troubleshooting:

    • Catalyst Concentration: Ensure an adequate concentration of the Cu(I) catalyst is present to efficiently trap the aryl radical.

    • Reaction Conditions: Maintain a well-stirred, homogenous reaction mixture. The use of a co-solvent may be beneficial.

    • Temperature Control: Keep the temperature low during the diazotization step to ensure the stability of the diazonium salt and control the rate of radical formation.

Q4: After reacting 5-Bromo-2-chloro-3-methylpyridine with hydrazine hydrate, I see an impurity with a mass corresponding to the addition of two hydrazine molecules. How can this be prevented?

This impurity is likely 5-Bromo-2,?-di(hydrazinyl)-3-methylpyridine .

  • Causality: While the chlorine at the 2-position is highly activated towards nucleophilic substitution, if the reaction temperature is too high or the reaction time is prolonged, a second nucleophilic aromatic substitution (SNA_r_) can occur, displacing the bromide at the 5-position. Hydrazine is a potent nucleophile, and under forcing conditions, it can displace less reactive halides.

  • Troubleshooting:

    • Temperature and Time: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate and monitor the reaction progress closely by TLC or HPLC to avoid prolonged reaction times.

    • Stoichiometry: Use a controlled excess of hydrazine hydrate. A large excess can drive the di-substitution reaction.

Q5: My final product seems to be converting to another compound upon standing or during workup, especially in the presence of acid. What is happening?

The likely culprit is the formation of a triazolopyridine derivative .

  • Causality: 2-Hydrazinylpyridines can undergo intramolecular cyclization, especially in the presence of an acid catalyst or upon heating. The terminal nitrogen of the hydrazinyl group can attack the pyridine nitrogen, leading to the formation of a fused triazole ring system.

  • Troubleshooting:

    • Neutral/Basic Workup: Avoid acidic conditions during workup and purification. Use a mild base (e.g., sodium bicarbonate solution) to neutralize any acid.

    • Temperature: Keep the temperature low during purification and storage.

    • Storage: Store the final product in a cool, dark, and inert atmosphere.

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed analysis of potential side products and offers systematic approaches to their mitigation and removal.

Side Product Formation Stage Primary Cause(s) Prevention Strategies Removal/Purification
Positional Isomers of Bromination BrominationInherent directing effects of substituents, reaction conditions.Optimize solvent and temperature to maximize regioselectivity.Fractional crystallization or preparative chromatography.
2-Amino-3,5-dibromopyridine BrominationExcess brominating agent, high temperature.Strict stoichiometric control, low temperature, slow addition.Column chromatography or recrystallization.
Biaryl Impurities Sandmeyer ReactionRadical dimerization.Adequate catalyst concentration, homogenous reaction.Column chromatography.
5-Bromo-2-hydroxy-3-methylpyridine Sandmeyer ReactionReaction of diazonium salt with water.Use of anhydrous conditions, efficient trapping with bromide.Column chromatography.
Di-hydrazinyl Adducts HydrazinolysisHigh temperature, prolonged reaction time, large excess of hydrazine.Lower reaction temperature, monitor reaction progress, control stoichiometry.Recrystallization or column chromatography.
Triazolopyridine Derivatives Post-synthesis/WorkupAcidic conditions, heat.Neutral or basic workup, low temperature processing and storage.Recrystallization from a non-acidic solvent system.
Hydrazones HydrazinolysisCarbonyl impurities in solvents or starting materials.Use of high-purity, carbonyl-free solvents and reagents.Recrystallization or chromatography on neutral alumina.

Experimental Protocols

Protocol 1: Purification of 5-Bromo-2-hydrazinyl-3-methylpyridine to Remove Triazolopyridine Impurity
  • Dissolution: Dissolve the crude product in a minimum amount of a suitable solvent (e.g., ethanol or isopropanol) at room temperature.

  • Neutralization (if necessary): If the crude product has been exposed to acidic conditions, add a small amount of a solid base (e.g., potassium carbonate) and stir for 30 minutes.

  • Filtration: Filter the solution to remove any inorganic salts.

  • Crystallization: Cool the filtrate slowly to induce crystallization of the desired product. The triazolopyridine impurity is often more soluble and will remain in the mother liquor.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum at a low temperature.

Visualization of Reaction Pathways and Side Product Formation

Diagram 1: Synthesis of 5-Bromo-2-hydrazinyl-3-methylpyridine and Key Side Products

Synthesis_and_Side_Products A 2-Amino-3-methylpyridine B 2-Amino-5-bromo-3-methylpyridine A->B Bromination SP1 2-Amino-3,5-dibromopyridine A->SP1 Over-bromination C 5-Bromo-2-chloro-3-methylpyridine B->C Sandmeyer Reaction (Chlorination) SP2 Biaryl Impurity B->SP2 Radical Coupling D 5-Bromo-2-hydrazinyl-3-methylpyridine C->D Hydrazinolysis SP3 5-Bromo-2,?-di(hydrazinyl)-3-methylpyridine C->SP3 Di-substitution SP4 Triazolopyridine Derivative D->SP4 Cyclization

Caption: Synthetic pathway and major side product formation.

Diagram 2: Troubleshooting Logic Flow for Impurity Identification

Troubleshooting_Flowchart start Impurity Detected in Final Product q1 Mass Spectrometry Analysis start->q1 mass_dibromo Mass indicates di-bromination q1->mass_dibromo M+2 peak pattern mass_biaryl Mass indicates biaryl coupling q1->mass_biaryl High mass mass_dihydrazinyl Mass indicates di-hydrazinyl adduct q1->mass_dihydrazinyl M+30 mass_isomer Mass is isomeric with product q1->mass_isomer Same mass cause_overbrom Likely from over-bromination step mass_dibromo->cause_overbrom cause_sandmeyer Likely from Sandmeyer step mass_biaryl->cause_sandmeyer cause_hydraz Likely from hydrazinolysis step mass_dihydrazinyl->cause_hydraz cause_cyclization Likely triazolopyridine from cyclization mass_isomer->cause_cyclization solution_brom Refine bromination: control stoichiometry and temperature cause_overbrom->solution_brom solution_sand Refine Sandmeyer: ensure catalyst efficiency cause_sandmeyer->solution_sand solution_hydraz Refine hydrazinolysis: control temperature and time cause_hydraz->solution_hydraz solution_cycl Refine workup: avoid acid and heat cause_cyclization->solution_cycl

Caption: A logical flow for identifying and addressing impurities.

References

  • Arterburn, J. B., Rao, K. V., Ramdas, R., & Dible, B. R. (2001). Catalytic amination of 2-substituted pyridines with hydrazine derivatives. Organic letters, 3(9), 1351–1354. [Link]

  • Gallagher, P. T. (1992). The Sandmeyer reaction. In Comprehensive Organic Synthesis (Vol. 4, pp. 589-611). Pergamon.
  • Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate. [Link]

  • Wang, Z. (2010). Sandmeyer Reaction. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
  • PubChem. (n.d.). 5-Bromo-2-hydrazinopyridine. [Link]

  • PubChem. (n.d.). 5-Bromo-2-chloro-3-methylpyridine. [Link]

  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. [Link]

  • L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. [Link]

Sources

Optimization

Technical Support Center: Purification of 5-Bromo-2-hydrazinyl-3-methylpyridine Derivatives

Welcome to the technical support center for the purification of 5-Bromo-2-hydrazinyl-3-methylpyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the co...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-Bromo-2-hydrazinyl-3-methylpyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this important class of heterocyclic compounds. The inherent reactivity of the hydrazine group, coupled with the electronic properties of the brominated pyridine ring, can present unique purification hurdles.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. The advice herein is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and experimental success.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 5-Bromo-2-hydrazinyl-3-methylpyridine derivatives, offering actionable solutions and explaining the underlying chemical principles.

Issue 1: Low Recovery After Column Chromatography

Question: I am experiencing significant loss of my 5-Bromo-2-hydrazinyl-3-methylpyridine derivative during silica gel column chromatography. What are the likely causes and how can I improve my yield?

Answer: Low recovery of basic compounds like pyridine derivatives from silica gel chromatography is a frequent problem.[1] This is primarily due to the interaction between the basic nitrogen of the pyridine ring and the acidic silanol groups (Si-OH) on the silica surface, leading to irreversible adsorption or decomposition.[1][2] The hydrazine moiety can also contribute to this issue through strong hydrogen bonding or oxidation.

Causality and Solutions:

  • Acid-Base Interactions: The acidic nature of standard silica gel can protonate your basic pyridine derivative, causing it to bind strongly to the stationary phase.

    • Solution 1: Neutralized Silica Gel: Deactivate the acidic sites on the silica gel by preparing a slurry with a small amount of a tertiary amine, such as triethylamine (TEA), in your eluent. A common practice is to use 0.5-2% TEA in the mobile phase. This competing base will preferentially interact with the silanol groups, minimizing their interaction with your product.[1]

    • Solution 2: Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral) or a polymer-based column.[1] A stability test on a small scale with different stationary phases can help determine the optimal choice for your specific derivative.[3]

  • Compound Instability: Hydrazine derivatives can be susceptible to oxidation or degradation on the silica surface, which can be catalyzed by acidic conditions or trace metals.

    • Solution: 2D-TLC Stability Test: Before committing to a column, perform a two-dimensional thin-layer chromatography (2D-TLC) test.[1] Spot your crude material on a TLC plate, develop it, dry the plate, rotate it 90 degrees, and re-develop it in the same solvent system.[1] Any new spots that appear off the diagonal indicate decomposition on the silica.[1]

  • Improper Solvent Polarity: If the eluent is not polar enough, your compound may not move off the column. Conversely, if it is too polar, it may co-elute with impurities.

    • Solution: Systematic Solvent Screening: Use TLC to systematically screen different solvent systems (e.g., gradients of ethyl acetate in hexanes, or dichloromethane in methanol) to find the optimal polarity for separation.[4] The ideal retention factor (Rf) on TLC for the desired compound is typically between 0.2 and 0.4 for good separation on a column.

Issue 2: Product Fails to Crystallize and Remains an Oil

Question: After chromatographic purification, my 5-Bromo-2-hydrazinyl-3-methylpyridine derivative is an oil and I cannot induce crystallization. What steps can I take to obtain a solid product?

Answer: The failure of a compound to crystallize is often due to the presence of residual impurities that inhibit the formation of a crystal lattice, or the inherent properties of the molecule itself.[2]

Troubleshooting Crystallization:

  • Purity is Paramount: Even small amounts of impurities can disrupt crystallization.

    • Solution 1: Re-purification: If you suspect impurities, consider re-purifying a small batch by column chromatography with a very shallow solvent gradient or by preparative HPLC.

    • Solution 2: Activated Charcoal Treatment: Colored impurities can sometimes be removed by treating a solution of your compound with a small amount of activated charcoal, followed by hot filtration.[4] Use charcoal sparingly, as it can also adsorb your product.[4]

  • Incorrect Crystallization Conditions: The choice of solvent and the cooling rate are critical for successful crystallization.

    • Solution 1: Systematic Solvent Screening: On a small scale, test the solubility of your oily product in a variety of solvents (e.g., hexanes, ethyl acetate, ethanol, water, and mixtures thereof). A good recrystallization solvent will dissolve your compound when hot but not when cold.[4][5]

    • Solution 2: Induce Crystallization: If a supersaturated solution has formed, try to induce crystallization by:

      • Scratching: Gently scratch the inside of the flask below the surface of the solution with a glass rod.[5]

      • Seeding: Add a tiny crystal of the pure compound (if available) to the cooled solution.[5]

      • Reducing Solvent Volume: If too much solvent was used, carefully evaporate some of it and allow the solution to cool again.[5]

Issue 3: Product Discoloration or Degradation Upon Storage

Question: My purified 5-Bromo-2-hydrazinyl-3-methylpyridine derivative, which was initially a light-colored solid, has turned yellow/brown upon standing. What is causing this and what are the proper storage conditions?

Answer: Hydrazine and its derivatives are known to be susceptible to aerial oxidation.[6] The discoloration you are observing is likely due to the formation of oxidized byproducts. The pyridine ring itself can also be sensitive to light.[7]

Best Practices for Storage:

  • Inert Atmosphere: Store the purified compound under an inert atmosphere such as nitrogen or argon to prevent oxidation.

  • Protection from Light: Use an amber-colored vial or wrap the vial in aluminum foil to protect it from light-induced degradation.[7]

  • Low Temperature: Store the compound at a low temperature, such as in a refrigerator (2-8°C), to slow down any potential decomposition pathways.

  • Anhydrous Conditions: Pyridine derivatives can be hygroscopic.[7] Ensure the compound is thoroughly dried and stored in a tightly sealed container to prevent moisture absorption.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in the synthesis of 5-Bromo-2-hydrazinyl-3-methylpyridine derivatives?

A1: Common impurities often depend on the synthetic route. If the synthesis involves the reaction of a 2-halopyridine with hydrazine, you might expect to find:

  • Unreacted Starting Materials: Such as the 2-halo-5-bromo-3-methylpyridine precursor.

  • Over-reaction Products: For example, the formation of a di-substituted hydrazine species.

  • Hydrolysis Products: If water is present, the 2-halopyridine can hydrolyze to the corresponding 2-pyridone.

  • Dehalogenated Byproducts: The bromine atom can sometimes be replaced by a hydrogen.[4]

Q2: Which analytical techniques are best for assessing the purity of my final product?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying purity and detecting trace impurities.[2][8] A reversed-phase C18 column with a mobile phase of acetonitrile/water containing a buffer (e.g., 0.1% formic acid or ammonium acetate) is a good starting point.[2][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can reveal the presence of impurities if they are at a significant level (typically >1%).

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound and can help in identifying impurities. Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used.[10]

  • Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity and to screen for optimal column chromatography conditions.[4][11]

Q3: Can I use reversed-phase chromatography for purifying these polar, basic compounds?

A3: Yes, reversed-phase chromatography can be an excellent alternative to normal-phase silica gel, especially for polar and ionizable compounds.[12]

  • Mechanism: In reversed-phase, a nonpolar stationary phase (like C18) is used with a polar mobile phase (like water/acetonitrile or water/methanol).

  • Advantages: It often provides better peak shapes for basic compounds and can handle more polar molecules that might not be suitable for normal-phase chromatography.

  • Method Development: The addition of a mobile phase modifier is crucial. Using a buffer or an acid like formic acid or trifluoroacetic acid (TFA) at a low concentration (0.05-0.1%) can protonate the pyridine nitrogen, leading to sharper peaks and more reproducible retention times. The pH of the mobile phase can be adjusted to optimize the separation of your compound from its impurities.[1][12]

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography on Neutralized Silica Gel
  • Slurry Preparation: In a fume hood, weigh out the required amount of silica gel in a beaker. Add the initial, low-polarity eluent (e.g., 98:2 hexanes:ethyl acetate) containing 1% triethylamine (TEA) until a pourable slurry is formed.

  • Column Packing: Pour the slurry into the chromatography column and use gentle air pressure to pack the column bed evenly. Ensure there are no air bubbles or cracks.

  • Sample Loading: Dissolve your crude 5-Bromo-2-hydrazinyl-3-methylpyridine derivative in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution: Begin eluting with the initial solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move your compound down the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. To remove residual TEA, you may need to co-evaporate with a solvent like toluene.[13]

Protocol 2: Small-Scale Recrystallization Solvent Screening
  • Preparation: Place a small amount (10-20 mg) of your oily product into several small test tubes.

  • Solvent Addition: To each tube, add a different solvent (e.g., water, ethanol, isopropanol, ethyl acetate, hexanes) dropwise at room temperature, vortexing after each addition, until the oil just dissolves.

  • Observation at Room Temperature: Note which solvents dissolve the compound readily at room temperature (these are unsuitable for single-solvent recrystallization).

  • Heating: For solvents that did not dissolve the compound at room temperature, gently warm the test tube in a water bath until the compound dissolves.

  • Cooling: Allow the clear solutions to cool slowly to room temperature, and then place them in an ice bath.

  • Selection: The ideal recrystallization solvent is one that dissolves your compound when hot but results in the formation of a precipitate upon cooling.[4][5]

Visualizations

Workflow for Troubleshooting Low Recovery in Column Chromatography

Troubleshooting_Workflow Start Low Recovery from Silica Column Check_Stability Perform 2D-TLC Stability Test Start->Check_Stability Degradation Degradation Observed? Check_Stability->Degradation Change_Stationary_Phase Switch to Alumina or Reversed-Phase Degradation->Change_Stationary_Phase Yes No_Degradation No Degradation Degradation->No_Degradation No Success Improved Recovery Change_Stationary_Phase->Success Check_Tailing Check for Peak Tailing on TLC No_Degradation->Check_Tailing Tailing Significant Tailing? Check_Tailing->Tailing Neutralize_Silica Use Neutralized Silica (add 1% TEA to eluent) Tailing->Neutralize_Silica Yes No_Tailing Minimal Tailing Tailing->No_Tailing No Optimize_Eluent Re-optimize Eluent Polarity (TLC) Neutralize_Silica->Optimize_Eluent No_Tailing->Optimize_Eluent Optimize_Eluent->Success

Caption: A decision workflow for troubleshooting low product recovery.

References

  • ResearchGate. What is best method to remove pyridine from a reaction mixture? Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods. Available from: [Link]

  • Occupational Safety and Health Administration. Pyridine. Available from: [Link]

  • ChemHelpASAP. recrystallization & purification of N-bromosuccinimide. YouTube; 2021. Available from: [Link]

  • ResearchGate. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Available from: [Link]

  • PubMed Central. Polysubstituted Pyridines from 1,4-Oxazinone Precursors. Available from: [Link]

  • Google Patents. Method for preparing 5-bromo-2-methylpyridine.
  • Google Patents. Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • PubChem. 5-Bromo-2-hydrazinopyridine. Available from: [Link]

  • ACS Publications. Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development. Available from: [Link]

  • Reddit. Hydrazine hydrate removal by column chromatography. Available from: [Link]

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  • Google Patents. Synthetic method for 3-bromopyridine.
  • Patsnap. Synthesis method of 3-bromo-5-methylpyridine. Available from: [Link]

  • JoVE. Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 5-Amino-3-bromo-2-methylpyridine in Advanced Organic Synthesis. Available from: [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commerially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available from: [Link]

  • Google Patents. Synthetic process for 2-hydrazinylpyridine derivative.
  • Home Sunshine Pharma. 5-Bromo-2-hydrazinopyridine CAS 77992-44-0. Available from: [Link]

  • MolPort. Compound 5-bromo-N'-[(2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide. Available from: [Link]

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  • Der Pharma Chemica. Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 5-Bromo-2-hydrazinyl-3-methylpyridine

Document ID: TSC-2026-01-21-SHM01 Version: 1.0 Welcome to the technical support center for the synthesis of 5-Bromo-2-hydrazinyl-3-methylpyridine. This guide is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-2026-01-21-SHM01

Version: 1.0

Welcome to the technical support center for the synthesis of 5-Bromo-2-hydrazinyl-3-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the scale-up of this important heterocyclic intermediate. We will delve into the mechanistic underpinnings of the synthesis, provide practical, field-proven troubleshooting advice, and address frequently asked questions to ensure a safe, efficient, and reproducible scale-up process.

Introduction: The Synthetic Pathway and its Challenges

The most common and industrially viable route to 5-Bromo-2-hydrazinyl-3-methylpyridine is the nucleophilic aromatic substitution (SNAr) of 5-Bromo-2-chloro-3-methylpyridine with hydrazine hydrate. The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions, as this allows for the stabilization of the negative charge of the intermediate Meisenheimer complex onto the electronegative nitrogen atom.[1][2] The chloro-substituent at the 2-position serves as a good leaving group, facilitating the substitution by the highly nucleophilic hydrazine.

While seemingly straightforward, the scale-up of this reaction presents several challenges, primarily revolving around:

  • Reaction Energetics: The reaction is often exothermic and requires careful thermal management to prevent runaway reactions.[3]

  • Hydrazine Handling: Hydrazine is a hazardous material with high toxicity and potential for thermal decomposition, necessitating stringent safety protocols.[4][5][6]

  • Side Reactions: The formation of impurities, such as bis-substituted pyridines or products from the decomposition of hydrazine, can complicate purification and reduce yield.

  • Product Isolation and Purification: The product's physical properties can make its isolation and purification on a large scale non-trivial.

This guide will address these challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most significant safety concern when scaling up this synthesis?

A1: The primary safety concern is the handling of hydrazine hydrate. It is a toxic and corrosive substance that can be absorbed through the skin and is a suspected carcinogen.[4][5][7] At elevated temperatures, hydrazine can undergo exothermic decomposition, potentially leading to a runaway reaction.[8] Therefore, all operations involving hydrazine hydrate must be conducted in a well-ventilated area, with appropriate personal protective equipment (PPE), and with a thorough understanding of the reaction's thermal profile.

Q2: My reaction yield is consistently low, even with complete consumption of the starting material. What are the likely causes?

A2: Low yields in this synthesis can often be attributed to several factors:

  • Suboptimal Reaction Temperature: While heating is necessary to drive the reaction, excessive temperatures can lead to the decomposition of both the hydrazine reactant and the desired product.[8]

  • Presence of Water: While hydrazine hydrate is used, an excessive amount of water can be detrimental. The choice of solvent is crucial, and it should be anhydrous if possible to minimize side reactions.

  • Inadequate Mixing: In a large-scale reaction, inefficient stirring can lead to localized "hot spots" and uneven reactant concentrations, promoting side reactions.

Q3: I am observing a significant amount of an apolar impurity in my crude product. What could it be?

A3: A common apolar impurity is the bis-substituted product, where a second molecule of 5-Bromo-2-chloro-3-methylpyridine reacts with the already formed 5-Bromo-2-hydrazinyl-3-methylpyridine. This can be minimized by using a molar excess of hydrazine hydrate.

Q4: What are the recommended analytical techniques for monitoring the reaction progress?

A4: For real-time or frequent monitoring, High-Performance Liquid Chromatography (HPLC) is the preferred method. It allows for the quantification of the starting material, product, and any significant byproducts. Thin-Layer Chromatography (TLC) can be used for rapid qualitative checks. For detailed kinetic studies and to understand the reaction mechanism, in-situ Fourier Transform Infrared (FT-IR) spectroscopy can be a powerful tool.[9]

Troubleshooting Guide

This section provides in-depth solutions to specific problems you might encounter during the scale-up synthesis.

Problem 1: Poor Reaction Control and Exothermicity

Symptoms:

  • A rapid, difficult-to-control increase in reaction temperature.

  • Pressure build-up in the reactor.

  • Discoloration of the reaction mixture, suggesting decomposition.

Root Cause Analysis:

The reaction between 2-halopyridines and hydrazine is exothermic.[3] On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. This can lead to a thermal runaway if not properly managed.

Solutions:

  • Calorimetric Studies: Before scaling up, perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR). This data is crucial for designing a safe and effective cooling protocol.

  • Controlled Addition of Hydrazine Hydrate: Instead of adding all the hydrazine hydrate at once, a semi-batch process where the hydrazine is added portion-wise or via a syringe pump is highly recommended. This allows for better control of the heat evolution.

  • Solvent Selection: Choose a solvent with a suitable boiling point that can act as a heat sink. Solvents like N,N-dimethylformamide (DMF) or alcohols are often used.[10] However, the compatibility of the solvent with hydrazine at elevated temperatures should be verified.

  • Emergency Quenching Plan: Have a pre-defined and tested emergency quenching procedure in place. This could involve the rapid addition of a cold, inert solvent to dilute the reaction mixture and absorb the excess heat.

Problem 2: Formation of Impurities

Symptoms:

  • Multiple spots on the TLC of the crude product.

  • Difficult purification, with impurities co-eluting with the product.

  • Lower than expected purity of the isolated product.

Root Cause Analysis:

Several side reactions can occur:

  • Bis-substitution: As mentioned in the FAQs, the product can act as a nucleophile and react with another molecule of the starting material.

  • Decomposition: At higher temperatures, hydrazine can decompose to nitrogen, ammonia, and hydrogen.[8] The product itself might also have limited thermal stability.[11][12]

  • Reaction with Solvent: Some solvents may not be inert under the reaction conditions and could react with the highly nucleophilic hydrazine.

Troubleshooting Protocol:

Parameter Recommended Action Rationale
Molar Ratio Increase the molar excess of hydrazine hydrate to 1.5-1.8 equivalents.This statistically favors the reaction of the starting material with hydrazine over the reaction with the product, minimizing bis-substitution.[10]
Temperature Maintain the reaction temperature at the lowest effective point (e.g., 100-130°C, to be optimized).Minimizes thermal decomposition of both reactants and products.[8][10]
Atmosphere Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).Prevents oxidation of hydrazine and other side reactions with atmospheric components.[10]
Solvent Purity Use high-purity, anhydrous solvents.Prevents unwanted side reactions and ensures consistent reaction kinetics.
Problem 3: Difficult Product Isolation and Purification

Symptoms:

  • The product oils out during workup.

  • Difficulty in achieving crystallization.

  • The product is a high-boiling point liquid, making distillation challenging.

Solutions and Methodologies:

  • Work-up Procedure Optimization:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the excess hydrazine. A solution of sodium hypochlorite can be used, but this must be done with extreme caution due to the potential for a vigorous reaction. A safer alternative is the use of acetone to form the corresponding hydrazone, which is less hazardous.

    • Perform an extractive workup. The choice of extraction solvent is critical. A solvent that provides good solubility for the product while minimizing the extraction of polar impurities is ideal.

  • Purification Strategy:

    • Crystallization: If the product is a solid, developing a robust crystallization procedure is the most effective method for purification at scale. Screen various solvent systems (e.g., ethanol/water, isopropanol/heptane) to find conditions that provide good yield and purity.

    • Column Chromatography: While feasible at the lab scale, column chromatography is often not practical for large-scale production. If necessary, use a shorter, wider column with a larger particle size silica gel to improve throughput.

    • Distillation: If the product is a thermally stable liquid with a sufficiently low boiling point, vacuum distillation can be an option. However, the thermal stability of the product must be confirmed by techniques like thermogravimetric analysis (TGA) before attempting distillation.[11]

Visualizing the Workflow and Challenges

Synthetic Workflow Diagram

SM 5-Bromo-2-chloro- 3-methylpyridine Reaction Reaction (100-130°C, Inert Atm.) SM->Reaction Reagent Hydrazine Hydrate (1.5-1.8 eq.) Reagent->Reaction Solvent Solvent (e.g., DMF, EtOH) Solvent->Reaction Workup Workup (Quenching, Extraction) Reaction->Workup Purification Purification (Crystallization/ Distillation) Workup->Purification Product 5-Bromo-2-hydrazinyl- 3-methylpyridine Purification->Product

Caption: A simplified workflow for the synthesis of 5-Bromo-2-hydrazinyl-3-methylpyridine.

Troubleshooting Decision Tree

Start Low Yield or Purity? Exotherm Uncontrolled Exotherm? Start->Exotherm Yes Impurity High Impurity Levels? Start->Impurity No Calorimetry Perform Calorimetry Exotherm->Calorimetry Controlled_Add Controlled Reagent Addition Exotherm->Controlled_Add Isolation Isolation Issues? Impurity->Isolation No Check_Ratio Check Reagent Ratio Impurity->Check_Ratio Optimize_Temp Optimize Temperature Impurity->Optimize_Temp Optimize_Workup Optimize Workup Isolation->Optimize_Workup Develop_Cryst Develop Crystallization Isolation->Develop_Cryst

Caption: A decision tree for troubleshooting common issues in the scale-up synthesis.

References

  • Material Safety Data Sheet - HYDRAZINE HYDR
  • Karakas, A., & D'Ovidio, K. (2013). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development, 17(1), 145-153.
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  • CN101560183B - Method for preparing 5-bromo-2-methylpyridine. (n.d.).
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  • Synthesis of 2-Hydrazinylpyridine-3,4-dicarbonitriles and Their Reaction with Salicylaldehyde Derivatives. (2025, August 9).
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Optimization

Technical Support Center: Improving Regioselectivity in Reactions of 5-Bromo-2-hydrazinyl-3-methylpyridine

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 5-Bromo-2-hydrazinyl-3-methylpyridine. This guide provides in-depth troubleshooting strategies and freq...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 5-Bromo-2-hydrazinyl-3-methylpyridine. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges related to regioselectivity in your experiments. Our focus is on providing practical, evidence-based solutions to help you achieve your desired synthetic outcomes.

Introduction: The Challenge of Regioselectivity

5-Bromo-2-hydrazinyl-3-methylpyridine is a versatile precursor for the synthesis of various heterocyclic compounds, particularly fused pyrazolopyridine systems, which are of significant interest in medicinal chemistry. However, the inherent asymmetry of this molecule, coupled with the multiple reactive sites in its reaction partners (e.g., β-dicarbonyl compounds), often leads to the formation of regioisomeric mixtures. Controlling the regioselectivity of these reactions is paramount for ensuring the purity and efficacy of the final products. This guide will delve into the factors governing regioselectivity and provide actionable strategies to steer your reactions toward the desired isomer.

The regiochemical outcome of reactions involving 5-Bromo-2-hydrazinyl-3-methylpyridine is primarily dictated by the interplay of electronic and steric effects of the substituents on the pyridine ring, as well as the reaction conditions employed. The hydrazine moiety at the C2 position is the primary nucleophile, but its two nitrogen atoms (α-NH2 and β-NH) exhibit different reactivities. Furthermore, the electron-withdrawing nature of the bromine atom at C5 and the electron-donating methyl group at C3 influence the electron density distribution within the pyridine ring, thereby affecting the reactivity of the hydrazine nitrogens.

Frequently Asked Questions (FAQs)

Q1: My reaction of 5-Bromo-2-hydrazinyl-3-methylpyridine with an unsymmetrical β-ketoester is producing a mixture of two regioisomers. What is the primary cause?

A1: The formation of regioisomers in this reaction is a common challenge and is primarily due to the two non-equivalent carbonyl groups in the β-ketoester and the two nucleophilic nitrogen atoms of the hydrazine moiety.[1] The initial condensation can occur at either carbonyl group, leading to two different intermediates that then cyclize to form the respective pyrazolopyridine isomers. The relative reactivity of the carbonyls (ketone vs. ester) and the nucleophilicity of the hydrazine nitrogens determine the ratio of the products.

Q2: How do the substituents on the pyridine ring (bromo and methyl groups) influence the regioselectivity?

A2: The substituents play a crucial role through both electronic and steric effects:

  • Electronic Effects: The bromine atom at the 5-position is an electron-withdrawing group, which decreases the electron density of the pyridine ring and can influence the acidity of the hydrazine protons. The methyl group at the 3-position is electron-donating, which can increase the electron density at adjacent positions. These electronic factors can modulate the nucleophilicity of the α- and β-nitrogens of the hydrazine group.[2]

  • Steric Effects: The methyl group at the 3-position can sterically hinder the approach of reactants to the adjacent C2-hydrazine and the N1 of the pyridine ring, potentially directing the reaction towards a less hindered pathway.[3]

Q3: Can the choice of solvent significantly impact the regioselectivity?

A3: Absolutely. The solvent can influence the tautomeric equilibrium of the β-dicarbonyl compound and the solvation of the reactants and intermediates, thereby affecting the reaction pathway. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to improve regioselectivity in pyrazole formation by stabilizing certain transition states over others.[4]

Q4: I am observing the formation of a pyrazoline as a major side product instead of the desired aromatic pyrazole. What can I do?

A4: The formation of a pyrazoline intermediate is a typical step in the reaction of α,β-unsaturated carbonyl compounds with hydrazines. To promote the formation of the aromatic pyrazole, an oxidation step is required to remove the two hydrogen atoms from the pyrazoline ring. This can often be achieved by:

  • Including an oxidant: Mild oxidants can be added to the reaction mixture.

  • Air oxidation: In some cases, simply exposing the reaction to air during workup or purification can facilitate oxidation.

  • Choice of reaction conditions: Higher reaction temperatures and longer reaction times can sometimes favor aromatization.[5]

Troubleshooting Guide: Improving Regioselectivity

This section provides a systematic approach to troubleshoot and optimize your reactions for improved regioselectivity.

Problem: Poor Regioselectivity in Cyclocondensation with β-Dicarbonyl Compounds

Symptoms:

  • Formation of a nearly 1:1 mixture of regioisomers.

  • Difficulty in separating the desired isomer from the mixture.

  • Low yield of the target compound.

Troubleshooting Workflow:

Caption: A decision tree for troubleshooting regioselectivity.

Detailed Experimental Protocols

The choice of solvent can have a profound impact on the regiochemical outcome.[4][5] This protocol outlines a systematic approach to screen for the optimal solvent.

Materials:

  • 5-Bromo-2-hydrazinyl-3-methylpyridine

  • Unsymmetrical β-dicarbonyl compound (e.g., ethyl acetoacetate)

  • Anhydrous solvents: Ethanol, Toluene, Dioxane, 2,2,2-Trifluoroethanol (TFE), 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Reaction vials

  • Stir plate and stir bars

Procedure:

  • Set up a parallel reaction in each of the selected solvents.

  • In each reaction vial, dissolve 5-Bromo-2-hydrazinyl-3-methylpyridine (1.0 equiv.) in the chosen solvent.

  • Add the β-dicarbonyl compound (1.1 equiv.) to each vial.

  • If a catalyst is typically used (e.g., a catalytic amount of acetic acid), add it to each reaction.

  • Stir the reactions at a consistent temperature (e.g., room temperature or a moderately elevated temperature like 60 °C).

  • Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After a set time (e.g., 24 hours) or upon completion, quench the reactions and perform a work-up.

  • Analyze the crude product ratio of the regioisomers using ¹H NMR spectroscopy or LC-MS.

Data Interpretation:

SolventDielectric Constant (ε)Regioisomeric Ratio (Isomer A:Isomer B)
Toluene2.4[Experimental Data]
Dioxane2.2[Experimental Data]
Ethanol24.6[Experimental Data]
TFE8.5[Experimental Data]
HFIP16.7[Experimental Data]

Note: This table should be filled with your experimental results. A significant shift in the regioisomeric ratio will indicate a strong solvent effect.

Temperature can be used to favor either the kinetically or thermodynamically controlled product. Catalysts (acidic or basic) can alter the reaction mechanism and favor one pathway over another.[1]

Procedure:

  • Based on the best solvent identified in Protocol 1, set up a series of reactions at different temperatures (e.g., 0 °C, room temperature, 60 °C, and reflux).

  • In parallel, set up reactions with and without a catalyst. For acidic catalysis, a few drops of acetic acid or a catalytic amount of p-toluenesulfonic acid can be used. For basic catalysis, a mild base like triethylamine can be employed.

  • Monitor the reactions and analyze the product ratios as described in Protocol 1.

Mechanistic Considerations: The Role of Intermediates

The reaction proceeds through the formation of a hydrazone or enamine intermediate. The regioselectivity is often determined at this initial condensation step.

Caption: Competing reaction pathways leading to regioisomers.

By understanding the factors that favor one pathway over the other, you can rationally design your experiments to achieve higher regioselectivity. For example, in reactions with β-ketoesters, acidic conditions may protonate the ketone carbonyl, making it more electrophilic and favoring attack at that position.

References

  • BenchChem Technical Support Team. (2025). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. BenchChem.
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  • BenchChem Technical Support Team. (2025).
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  • Mohamed, S. K., et al. (2015). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. Molecules, 20(1), 1445-1457.
  • Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(15), 5543-5549.
  • Moody, C. J., et al. (2014). Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones. Organic & Biomolecular Chemistry, 12(42), 8443-8451.
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  • Zare, A., et al. (2018). Ionic liquid 1,3-disulfonic acid imidazolium trifluoroacetate ([Dsim][TFA]) as a highly efficient catalyst for the one-pot pseudo five-component reaction of phenylhydrazine (2 eq) with ethyl acetoacetate (2 eq) and arylaldehydes (1 eq) in ethanol (reflux conditions). Organic Chemistry Research, 4(2), 174-181.
  • Bakherad, M., et al. (2020). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Current Chemistry Letters, 9(4), 209-218.
  • Domagała, M., et al. (2023). Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. The Journal of Organic Chemistry, 88(5), 2841-2853.
  • Domagała, M., et al. (2023). (PDF) Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives.
  • Kappe, C. O. (2000). Malonates in Cyclocondensation Reactions. Molecules, 5(12), 1313-1346.
  • Zeynizadeh, B., et al. (2021). Progress of the reaction between ethyl acetoacetate, hydrazine hydrate, 4-nitrobenzaldehyde, and barbituric acid in magnetized water without any catalysts.

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Cross-Coupling with 5-Bromo-2-hydrazinyl-3-methylpyridine

Welcome to the technical support center for cross-coupling reactions involving 5-Bromo-2-hydrazinyl-3-methylpyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the u...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for cross-coupling reactions involving 5-Bromo-2-hydrazinyl-3-methylpyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the unique challenges presented by this substrate. Authored from the perspective of a Senior Application Scientist, this document provides in-depth, field-proven insights in a direct question-and-answer format.

General Troubleshooting & FAQs

This section addresses the most common issues encountered during cross-coupling reactions with this sterically hindered and functionally complex pyridine derivative.

Question 1: My cross-coupling reaction (e.g., Suzuki, Sonogashira) with 5-Bromo-2-hydrazinyl-3-methylpyridine is failing or giving very low yields. What are the likely causes?

Answer: Failure or low efficiency with this substrate typically stems from a combination of three factors inherent to its structure:

  • Catalyst Poisoning by the Hydrazinyl Group: The primary culprit is often the free hydrazinyl (-NHNH₂) moiety. Nitrogen-containing functional groups, especially those with lone pairs of electrons like hydrazines and pyridines, can act as strong ligands for the palladium catalyst.[1] This coordination occupies the catalyst's active sites, preventing it from participating in the catalytic cycle, leading to deactivation—a phenomenon known as catalyst poisoning.[2][3] Both the terminal NH₂ and the adjacent NH can chelate to the metal center, effectively shutting down the reaction.

  • Steric Hindrance: The substrate is a 2,3,5-substituted pyridine. The methyl group at the C3 position and the hydrazinyl group at the C2 position create significant steric bulk around the C5-Bromo reaction site. This hindrance can slow down the crucial oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond.[4][5]

  • Inappropriate Catalyst/Ligand System: Due to the challenges above, standard catalyst systems like Pd(PPh₃)₄ may be ineffective. This substrate requires a more robust catalytic system, typically featuring bulky, electron-rich phosphine ligands that can promote the desired catalytic steps while resisting deactivation.[6]

Question 2: How can I mitigate catalyst poisoning from the hydrazinyl group without adding protection steps?

Answer: While protecting the hydrazinyl group is often the most robust solution (discussed in a later section), you can attempt to overcome catalyst poisoning by carefully selecting your reaction conditions:

  • Use of Bulky, Electron-Rich Ligands: Ligands like those developed by Buchwald (e.g., SPhos, XPhos) or other hindered phosphines are essential.[6] These ligands form stable, monoligated palladium complexes that are highly active. Their steric bulk can disfavor the binding of the hydrazinyl group, while their strong electron-donating ability accelerates the rate-limiting reductive elimination step, helping the desired catalytic cycle outcompete the deactivation pathway.[7]

  • Higher Catalyst Loading: While not ideal from an efficiency standpoint, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes provide a sufficient concentration of active catalyst to achieve a reasonable yield before complete deactivation occurs.

  • Choice of Base: A non-coordinating, sufficiently strong base like K₃PO₄ or Cs₂CO₃ is often preferred. Amine-based organic bases should be avoided as they can introduce additional catalyst poisons.

Question 3: What is the recommended general starting point for a Suzuki-Miyaura coupling with this substrate?

Answer: For a Suzuki-Miyaura coupling, the choice of catalyst and ligand is paramount. A traditional catalyst like Pd(PPh₃)₄ may give poor results.[8] A more reliable starting point involves a system known to be effective for sterically hindered and electron-rich heteroaryl halides.

Recommended Suzuki-Miyaura Protocol (Unprotected Substrate)
  • Setup: To a dry Schlenk flask, add 5-Bromo-2-hydrazinyl-3-methylpyridine (1.0 eq.), the desired arylboronic acid (1.5 eq.), and a strong inorganic base such as K₃PO₄ (3.0 eq.).

  • Catalyst/Ligand Addition: Add the palladium source, such as Pd(OAc)₂ (2-5 mol%), and a bulky phosphine ligand, such as SPhos (4-10 mol%). Alternatively, use a pre-formed catalyst like SPhos Pd G3. For a widely applicable and often successful catalyst, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) at 5 mol% is also a strong starting point.[9][10]

  • Solvent: Add a degassed solvent system. A mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) is common.[11]

  • Reaction: Thoroughly degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. Heat the reaction to 85-100 °C and monitor by TLC or LC-MS.

Troubleshooting Workflow for Cross-Coupling Reactions

The following diagram outlines a logical troubleshooting process when encountering issues with this substrate.

G Start Low / No Yield Poisoning Suspect Catalyst Poisoning (Reaction stalls, Pd black) Start->Poisoning Primary Cause Sterics Suspect Steric Hindrance (Slow conversion) Start->Sterics Secondary Cause Conditions Suspect Suboptimal Conditions Start->Conditions Check Basics Sol_Poisoning1 Increase Catalyst/Ligand Loading (e.g., 5 mol% Pd) Poisoning->Sol_Poisoning1 Sol_Poisoning2 Switch to Bulky Ligand (e.g., SPhos, RuPhos) Poisoning->Sol_Poisoning2 Sol_Poisoning3 Protect Hydrazinyl Group (See Protection FAQ) Poisoning->Sol_Poisoning3 Sol_Sterics Use Highly Active Catalyst System (e.g., Buchwald Precatalyst) Sterics->Sol_Sterics Sol_Conditions1 Screen Different Bases (K3PO4, Cs2CO3) Conditions->Sol_Conditions1 Sol_Conditions2 Increase Temperature Conditions->Sol_Conditions2

Caption: A troubleshooting decision tree for cross-coupling reactions.

The Protection Strategy: A More Robust Approach

For complex syntheses or when direct coupling fails, protecting the hydrazinyl group is the most reliable strategy.

Question 4: Should I protect the hydrazinyl group? What are the pros and cons?

Answer: This is a critical strategic decision.

  • Pros:

    • Eliminates Catalyst Poisoning: A protected hydrazine will not coordinate to the palladium center, leading to a much cleaner and more efficient coupling reaction.

    • Broader Reaction Compatibility: Allows for the use of a wider range of catalysts and conditions that might otherwise be incompatible with the free hydrazine.

    • Higher and More Reproducible Yields: By removing the primary mode of failure, yields are typically higher and more consistent.

  • Cons:

    • Increased Step Count: It adds two steps to your synthetic route (protection and deprotection), which reduces overall yield and increases labor.[12]

    • Protecting Group Stability: The chosen protecting group must be stable to the cross-coupling conditions (basic, high temperature) and selectively removable later.

Decision-Making: To Protect or Not to Protect

G Start Reaction Goal? Simple Simple, one-off coupling Start->Simple Complex Complex multi-step synthesis or poor direct coupling results Start->Complex NoProtect Attempt Direct Coupling Simple->NoProtect Protect Protect Hydrazinyl Group Complex->Protect NoProtect_Action Use bulky ligands (SPhos, XPhos) Accept moderate yield NoProtect->NoProtect_Action Protect_Action Use robust protecting group (e.g., Benzophenone Hydrazone) Proceed with coupling Protect->Protect_Action

Caption: A workflow for deciding on a protection strategy.

Question 5: What is a recommended protecting group for the hydrazinyl moiety that is compatible with palladium catalysis?

Answer: Converting the hydrazine to a benzophenone hydrazone is an excellent and widely used strategy.[13] The resulting hydrazone is significantly less nucleophilic and coordinating, preventing catalyst poisoning. It is highly stable to the basic conditions of most cross-coupling reactions. Deprotection is typically straightforward.

Experimental Protocol: Protection as Benzophenone Hydrazone
  • Reaction Setup: In a round-bottom flask, dissolve 5-Bromo-2-hydrazinyl-3-methylpyridine (1.0 eq.) in a suitable solvent like ethanol or toluene.

  • Reagent Addition: Add benzophenone imine (1.0-1.1 eq.).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C). The reaction is often complete within a few hours. Monitor by TLC until the starting material is consumed.

  • Workup: Remove the solvent under reduced pressure. The crude product can often be purified by recrystallization or column chromatography to yield the protected substrate, ready for cross-coupling.

After successful cross-coupling, the benzophenone group can be cleaved under acidic conditions to regenerate the free hydrazine.

Catalyst System Comparison for a Model Suzuki Coupling

The table below summarizes typical results for the Suzuki-Miyaura coupling of an analogous substrate, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids, providing a strong indication of expected performance.[11]

Catalyst SystemPalladium SourceLigandBaseSolventCoupling PartnerYield (%)[11]
System 1: Traditional Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂OPhenylboronic acid85
System 1: Traditional Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O4-Methoxyphenylboronic acid88
System 1: Traditional Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O4-Chlorophenylboronic acid78
System 2: Buchwald Ligand Pd(OAc)₂SPhosK₃PO₄Toluene/H₂OPhenylboronic acidExpected High
System 3: Ferrocene Ligand Pd(dppf)Cl₂dppfK₂CO₃DMEN-Boc-2-pyrroleboronic acidHigh[9]

Note: Yields are illustrative and based on similar, but not identical, substrates. Optimization for 5-Bromo-2-hydrazinyl-3-methylpyridine is necessary.

Application to Other Cross-Coupling Reactions

Question 6: What are the key considerations for a Sonogashira coupling?

Answer: The Sonogashira coupling, which forms a C(sp²)-C(sp) bond, presents similar challenges.[14]

  • Catalyst System: A typical Sonogashira system uses a palladium source (e.g., Pd(PPh₃)₂Cl₂, Pd(CF₃COO)₂) and a copper(I) co-catalyst (e.g., CuI).[15][16]

  • Base: A liquid amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is standard, serving as both the base and often as a solvent.

  • Poisoning Risk: The free hydrazinyl group is a significant risk for poisoning both the palladium and copper catalysts. Protection of the hydrazinyl group is highly recommended for Sonogashira reactions to achieve reliable results. If attempting a direct coupling, expect to use higher catalyst loadings and potentially face low yields.[16]

Question 7: Can I perform a Buchwald-Hartwig amination on the C-Br bond without affecting the hydrazinyl group?

Answer: This is extremely challenging and generally not feasible. The Buchwald-Hartwig amination couples an amine with an aryl halide.[17][18] The hydrazinyl group on your substrate is a potent nucleophile itself and would compete with the desired amine coupling partner, leading to a complex mixture of products, including intermolecular self-coupling. For a successful Buchwald-Hartwig reaction at the C5-position, protection of the C2-hydrazinyl group is mandatory .

References
  • Wikipedia. Catalyst poisoning. [Link]

  • ResearchGate. Nickel-Catalyzed Cross-Coupling of Aldehydes with Aryl Halides via Hydrazone Intermediates | Request PDF. [Link]

  • Beilstein Journal of Organic Chemistry. A convenient route to symmetrically and unsymmetrically substituted 3,5-diaryl-2,4,6-trimethylpyridines via Suzuki–Miyaura cross-coupling reaction. [Link]

  • National Institutes of Health. A convenient route to symmetrically and unsymmetrically substituted 3,5-diaryl-2,4,6-trimethylpyridines via Suzuki–Miyaura cross-coupling reaction - PMC. [Link]

  • ResearchGate. Cross‐Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate‐Determining Deprotonation of Bound Hydrazine | Request PDF. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Europe PMC. Hydrazine-Sensitive Thiol Protecting Group for Peptide and Protein Chemistry. [Link]

  • University of Regensburg. Protecting Groups. [Link]

  • ResearchGate. Table 1 . Screening of palladium catalysts for the Suzuki coupling of.... [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Wiley Online Library. Cross‐Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate‐Determining Deprotonation of Bound Hydrazine. [Link]

  • SlideShare. PROTECTING GROUPs.pptx. [Link]

  • PubMed. Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine. [Link]

  • ACS Green Chemistry Institute. Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • OSTI.GOV. Cross‐Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate‐Determining Deprotonation of Bound Hydrazine. [Link]

  • Canadian Science Publishing. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • National Institutes of Health. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC. [Link]

  • Organic Chemistry Portal. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. [Link]

  • Canadian Science Publishing. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • ScienceDirect. Poisoning and deactivation of palladium catalysts. [Link]

  • ResearchGate. Electron rich, bulky ligands used in cross‐coupling reactions.. [Link]

  • ResearchGate. Poisoning and deactivation of palladium catalysts | Request PDF. [Link]

  • PubMed. Hydrazine-sensitive Thiol Protecting Group for Peptide and Protein Chemistry. [Link]

  • Royal Society of Chemistry. Electron-rich pyridines with para-N-heterocyclic imine substituents: ligand properties and coordination to CO2, SO2, BCl3 and PdII complexes. [Link]

  • YouTube. Buchwald-Hartwig cross-coupling reaction. [Link]

  • PubMed. The Hydrazide as a Carboxylie-Protecting Group in Peptide Synthesis. [Link]

  • National Institutes of Health. New Ligands for Nickel Catalysis from Diverse Pharmaceutical Heterocycle Libraries. [Link]

  • ResearchGate. Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl.... [Link]

  • National Institutes of Health. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]

  • ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.. [Link]

  • MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]

  • ResearchGate. Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene.. [Link]

  • NASA Technical Reports Server. Study of the kinetics of catalytic decomposition of hydrazine vapors on palladium. [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • SCIRP. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]

  • Wikipedia. Hydrazine. [Link]

  • National Institutes of Health. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

Sources

Troubleshooting

workup procedure for reactions involving 5-Bromo-2-hydrazinyl-3-methylpyridine

Prepared by the Office of the Senior Application Scientist This guide is designed for researchers, scientists, and drug development professionals engaged in synthetic reactions involving 5-Bromo-2-hydrazinyl-3-methylpyri...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in synthetic reactions involving 5-Bromo-2-hydrazinyl-3-methylpyridine. It provides in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during experimental workups. Our approach is rooted in explaining the causal relationships behind each procedural step to empower you to make informed decisions in your work.

Compound Profile: 5-Bromo-2-hydrazinyl-3-methylpyridine

PropertyValueSource
CAS Number 1216259-76-5[1]
Molecular Formula C₆H₈BrN₃[1]
Molecular Weight 202.05 g/mol [1]
Appearance Typically an off-white to pale yellow or brown solid.[2]
Key Functional Groups Hydrazine (-NHNH₂), Pyridine Ring, Bromo group, Methyl group.
Reactivity Notes The hydrazine group is nucleophilic and basic. The pyridine nitrogen is also basic. The molecule is susceptible to oxidation.[3][4][5]

Troubleshooting Guide

This section addresses common issues encountered during the workup of reactions involving 5-Bromo-2-hydrazinyl-3-methylpyridine in a direct question-and-answer format.

Question: My reaction has turned dark brown or black, and the workup has yielded an intractable tar. What likely happened?

Answer: This is a frequent issue when working with hydrazine derivatives, which are susceptible to aerial oxidation.

  • Primary Cause: Oxidation. The hydrazine moiety (-NHNH₂) can be easily oxidized, especially at elevated temperatures or in the presence of atmospheric oxygen, leading to the formation of highly colored polymeric byproducts. The pyridine ring itself is generally stable but substituents can affect its reactivity.

  • Preventative Measures & Solutions:

    • Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., Nitrogen or Argon) from start to finish. This is the most critical step to prevent oxidation. Degas all solvents before use.

    • Temperature Control: Avoid excessive heating. If the reaction requires high temperatures, ensure strict atmospheric control.

    • Workup Strategy: If oxidation has occurred, isolating the desired product can be challenging. Attempt to dissolve a small amount of the crude tar in a solvent like DCM or EtOAc and filter it through a plug of silica or celite to remove baseline polymeric material before attempting column chromatography.

Question: My final product yield is significantly lower than expected. Where could I be losing my compound?

Answer: Low yields can stem from several factors ranging from the reaction itself to losses during the workup and purification stages.[6][7][8]

  • Potential Causes & Solutions:

    • Incomplete Reaction: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or LC-MS to ensure full consumption of the limiting reagent.

    • Aqueous Workup Losses: 5-Bromo-2-hydrazinyl-3-methylpyridine and many of its derivatives are basic and can have moderate water solubility, especially when protonated.

      • pH Control: During an aqueous extraction, keep the pH of the aqueous layer high (pH > 9) with a base like Na₂CO₃ or NaOH to ensure your product is in its neutral, more organic-soluble form. Avoid washing with acidic solutions unless you intend to extract your basic product into the aqueous layer.

      • Salting Out: If solubility in the aqueous layer is suspected, saturate the aqueous layer with NaCl before extraction. This reduces the polarity of the aqueous phase and can drive your compound into the organic layer.

      • Back-Extraction: After your primary extraction, re-extract the aqueous layer with a fresh portion of organic solvent to recover any dissolved product.

    • Degradation on Silica Gel: Pyridine derivatives are notorious for interacting strongly with the acidic silanol groups on standard silica gel, leading to peak tailing and potential degradation.[9]

      • Deactivate Silica: Prepare a slurry of your silica gel in the eluent and add 1-2% of triethylamine (TEA) or ammonia solution. This neutralizes the acidic sites and significantly improves peak shape and recovery.[9]

      • Alternative Stationary Phases: Consider using neutral or basic alumina, or a C18 reversed-phase column if your compound is particularly sensitive.[9]

Question: I am having trouble separating my product from unreacted starting material or byproducts during column chromatography. What can I do?

Answer: Achieving good separation requires a systematic approach to selecting your purification conditions. Formation of regioisomers or closely related byproducts is a common challenge.[7]

  • Troubleshooting Steps:

    • Systematic Solvent Selection: Do not rely on a single eluent system. Use TLC to screen a range of solvent systems with varying polarity (e.g., Hexane/Ethyl Acetate, DCM/Methanol). A good system will give your product an Rf value between 0.2 and 0.4 and show clear separation from impurities.

    • Modify Mobile Phase: Small adjustments can have a large impact.

      • pH Adjustment: As mentioned, adding a small amount of a basic modifier like triethylamine (TEA) can dramatically improve the chromatography of basic pyridine compounds by reducing peak tailing.[9]

      • Competing Solvents: Sometimes, adding a third solvent with different properties (e.g., a small amount of methanol in a DCM/EtOAc system) can alter the selectivity and improve separation.

    • Consider Recrystallization: If your product is a solid, recrystallization can be a highly effective alternative or complementary step to chromatography.[10] Screen various solvents to find one in which your product is soluble when hot but poorly soluble when cold.[10]

Frequently Asked Questions (FAQs)

Q1: What is a reliable, general workup procedure for reactions involving this compound?

A general procedure involves an initial quench followed by an extractive workup to separate the crude product from inorganic salts and highly polar impurities.

G A Reaction Mixture B Quench Reaction (e.g., add water or sat. NH4Cl) A->B C Transfer to Separatory Funnel B->C D Extract with Organic Solvent (e.g., EtOAc, DCM) C->D E Combine Organic Layers D->E F Wash with Brine E->F G Dry over Na2SO4 or MgSO4 F->G H Filter and Concentrate in vacuo G->H I Crude Product H->I J Purification (Chromatography or Recrystallization) I->J

Caption: General workflow for a standard reaction workup.

Q2: How can I efficiently remove residual hydrazine starting material or hydrazine-based reagents?

Hydrazine is toxic and volatile, and its removal is crucial.

  • Aqueous Wash: Hydrazine and its salts are highly water-soluble. Thoroughly washing the organic layer with water or brine during extraction will remove the bulk of it. An acidic wash (e.g., with dilute HCl) is very effective as it will protonate the hydrazine, making it highly water-soluble. However, be aware this will also extract your basic pyridine product into the aqueous layer.

  • Nitrogen Stream: For small volumes, placing the flask under a gentle stream of nitrogen overnight in a fume hood can effectively evaporate residual hydrazine hydrate.[11]

  • High Vacuum: Pumping on the crude material under high vacuum (with a cold trap) can remove volatile hydrazine.[11]

Q3: What are the primary safety concerns when working with 5-Bromo-2-hydrazinyl-3-methylpyridine?

While specific toxicity data for this exact molecule is limited, its structural components suggest significant hazards.

  • Toxicity: The parent compound, 5-Bromo-2-hydrazinopyridine, is classified as toxic if swallowed and causes serious eye damage and skin irritation.[3] Assume this derivative has a similar hazard profile.

  • Hydrazine Hazard: Hydrazine itself is a known carcinogen and is highly reactive.[12] Always handle in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

Q4: Can you illustrate the principle of an acid-base extraction for purifying my product?

Certainly. This technique leverages the basicity of the pyridine nitrogen to separate it from neutral or acidic impurities.

G cluster_0 Step 1: Acidic Extraction cluster_1 Step 2: Basification and Re-extraction A Crude Mixture in Organic Solvent Product (Basic) Neutral Impurity Acidic Impurity B Add Dilute Acid (e.g., 1M HCl) Shake and Separate Layers A->B C Aqueous Layer Protonated Product (Water-Soluble) B->C D Organic Layer Neutral Impurity Acidic Impurity B->D E Aqueous Layer with Protonated Product F F E->F G Organic Layer Purified Product (Neutral) F->G H Aqueous Layer Inorganic Salts F->H

Caption: Logic of an acid-base extraction workflow.

Experimental Protocols

Protocol 1: Standard Aqueous Workup (Post-Reaction)

  • Quenching: Once the reaction is deemed complete by TLC, cool the reaction vessel to room temperature. Slowly pour the reaction mixture into a beaker containing water or a saturated aqueous solution of NH₄Cl.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the mixture three times with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Washing: Combine the organic layers. Wash the combined organic phase sequentially with:

    • Water (2x)

    • Saturated aqueous NaCl (brine) (1x)

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Flash Column Chromatography of a Basic Pyridine Derivative

  • Slurry Preparation: In a fume hood, weigh out the required amount of silica gel into a beaker. Add the chosen eluent (e.g., 95:5 Hexane:Ethyl Acetate) and add triethylamine to make up 1% of the total solvent volume (e.g., 1 mL of TEA for every 99 mL of eluent). Stir to create a uniform slurry.

  • Column Packing: Pour the slurry into the chromatography column and use gentle air pressure to pack the column evenly. Ensure no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the reaction solvent or DCM. Pre-adsorb this solution onto a small amount of silica gel by concentrating it to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the TEA-modified eluent, collecting fractions. Monitor the elution process using TLC.

  • Fraction Analysis: Combine the fractions containing the pure product (as determined by TLC) and concentrate them under reduced pressure to yield the purified compound.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
  • Google Patents. (Date not available).
  • BenchChem. (2025). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting low yield in multi-component pyridine synthesis.
  • BenchChem. (2025).
  • PubChem. (2025). 5-Bromo-2-hydrazinopyridine.
  • Reddit. (2022).
  • Organic Syntheses. (Date not available). Working with Hazardous Chemicals.
  • AiFChem. (2025). 1216259-76-5 | 5-Bromo-2-hydrazinyl-3-methylpyridine.
  • Chemistry LibreTexts. (2024). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction.
  • Organic Chemistry Portal.
  • Angene. (Date not available).

Sources

Optimization

Technical Support Center: Synthesis of 5-Bromo-2-hydrazinyl-3-methylpyridine

Guide for Researchers, Scientists, and Drug Development Professionals This technical guide provides in-depth troubleshooting advice and best practices for the synthesis of 5-Bromo-2-hydrazinyl-3-methylpyridine, with a sp...

Author: BenchChem Technical Support Team. Date: February 2026

Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides in-depth troubleshooting advice and best practices for the synthesis of 5-Bromo-2-hydrazinyl-3-methylpyridine, with a specific focus on preventing the common side reaction of over-bromination. The information is structured to address practical issues encountered in a laboratory setting, explaining the chemical principles behind the recommended procedures.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common challenges and questions regarding the selective bromination of 2-hydrazinyl-3-methylpyridine.

Q1: What is the primary cause of over-bromination in this synthesis?

A: The primary cause is the high activation of the pyridine ring by the substituents. The pyridine ring itself is electron-deficient and generally resistant to electrophilic aromatic substitution.[1][2] However, in 2-hydrazinyl-3-methylpyridine, both the hydrazinyl (-NHNH₂) group at the C2 position and the methyl (-CH₃) group at the C3 position are electron-donating groups. The hydrazinyl group, in particular, is a powerful activating group that strongly directs incoming electrophiles (like Br⁺) to the positions ortho and para to itself. The para position (C5) is highly activated, making the initial mono-bromination favorable.

The problem arises because the product, 5-Bromo-2-hydrazinyl-3-methylpyridine, is still an activated ring system. If excess brominating agent is present or the reaction conditions are too harsh, a second electrophilic substitution can occur, typically at another activated position, leading to a di-bromo impurity.

Q2: My reaction is producing a significant di-brominated impurity. What are the most effective strategies to prevent this?

A: To suppress the formation of di-bromo byproducts, precise control over the reaction is essential. The following strategies are highly effective:

  • Strict Stoichiometric Control: Use no more than 1.0 to 1.05 equivalents of the brominating agent. Even a small excess can lead to over-bromination. A patent for similar pyridine brominations suggests using a substoichiometric amount of the brominating agent to minimize side products.[3]

  • Low Reaction Temperature: Perform the reaction at a reduced temperature (e.g., 0 °C to -10 °C). Lowering the kinetic energy of the system reduces the rate of the second bromination reaction more significantly than the first, thereby enhancing selectivity.

  • Slow, Controlled Addition: Add the brominating agent dropwise as a solution over an extended period. This maintains a low instantaneous concentration of the electrophile, favoring the more reactive starting material over the mono-brominated product.

  • Choice of Milder Reagent: Instead of highly reactive elemental bromine (Br₂), use a milder and more controllable brominating agent like N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) .[3][4] These reagents provide a slow, steady source of electrophilic bromine, which is crucial for selectivity.

Q3: Which brominating agent is best for selective mono-bromination of this substrate?

A: For substrates with activating groups like this, N-Bromosuccinimide (NBS) is generally the preferred reagent. While elemental bromine in the presence of a strong acid is a classic method for halogenating deactivated pyridines, it is often too reactive and difficult to control for activated systems, leading to over-bromination and other side reactions.[3]

DBDMH is also an excellent alternative and is sometimes favored in industrial processes for its higher bromine content by weight and stability.[3][4] However, NBS is widely available, easy to handle in a lab setting, and its reaction byproducts (succinimide) are generally easy to remove during workup.

Q4: How can I effectively monitor the reaction to stop it at the right time?

A: Real-time reaction monitoring is critical. The best methods are:

  • Thin-Layer Chromatography (TLC): This is the most common and effective method. Spot the reaction mixture alongside the starting material on a TLC plate at regular intervals (e.g., every 15 minutes). The reaction is complete when the starting material spot has been consumed. Quench the reaction immediately at this point to prevent the subsequent formation of the less polar di-bromo product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS can be used to track the masses of the starting material (M), the desired product (M+78/80), and the di-bromo impurity (M+156/158/160). This provides unambiguous confirmation of product formation and byproduct development.

Section 2: Troubleshooting Guide

This guide provides solutions to specific experimental problems you may encounter.

Problem Potential Cause(s) Recommended Solution(s)
Significant Di-bromo Impurity 1. Excess brominating agent.2. Reaction temperature too high.3. Rapid addition of reagent.1. Recalculate and use exactly 1.0 equivalent of NBS.2. Run the reaction at 0 °C or lower.3. Add the NBS solution dropwise over 30-60 minutes.
Low Conversion / Reaction Stalled 1. Insufficient brominating agent (due to degradation or impurity).2. Reaction temperature is too low.3. Inadequate mixing.1. Use freshly recrystallized or newly purchased NBS.2. Allow the reaction to warm slowly to room temperature after the addition is complete and monitor by TLC.3. Ensure vigorous stirring throughout the reaction.
Formation of Multiple Unidentified Byproducts 1. Reaction temperature is too high, causing decomposition.2. The solvent is not inert (e.g., protic solvents like methanol can react with NBS).3. Oxidation of the hydrazine moiety.1. Maintain a consistently low temperature.2. Use an inert, aprotic solvent such as Dichloromethane (DCM), Chloroform, or Acetonitrile.3. Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative side reactions.
Difficulty Separating Product from Di-bromo Impurity 1. Similar polarity of the two compounds.1. Prevention is the best approach (see above).2. For purification, use a high-performance flash chromatography system with a shallow solvent gradient (e.g., starting with a low polarity eluent like 5% Ethyl Acetate in Hexane and slowly increasing the polarity).

Section 3: Mechanism and Selectivity

Understanding the reaction mechanism is key to controlling its outcome. The bromination of 2-hydrazinyl-3-methylpyridine is an electrophilic aromatic substitution (SₑAr) reaction. The regioselectivity is governed by the electronic effects of the existing substituents.

  • Activation and Direction: The hydrazinyl group at C2 and the methyl group at C3 both donate electron density into the pyridine ring, making it more nucleophilic and reactive towards electrophiles. The directing effects of these groups converge to strongly activate the C5 position.

  • Electrophilic Attack: The brominating agent (e.g., NBS) generates an electrophilic bromine species (Br⁺). The π-system of the pyridine ring attacks the Br⁺, preferentially at the C5 position, forming a resonance-stabilized cationic intermediate known as a sigma complex. The stability of this intermediate is greatest for attack at C5 compared to other positions.

  • Rearomatization: A base (which can be the solvent or the succinimide anion) removes the proton from the C5 position, collapsing the sigma complex and restoring the aromaticity of the ring, yielding the final 5-bromo product.

  • Over-bromination Pathway: If conditions permit, the 5-bromo product can undergo a second, slower SₑAr reaction to yield a di-brominated product.

The following workflow illustrates the critical control points for achieving selective mono-bromination.

G cluster_0 Reaction Pathway cluster_1 Control Factors SM 2-Hydrazinyl-3-methylpyridine (Starting Material) Product 5-Bromo-2-hydrazinyl-3-methylpyridine (Desired Product) SM->Product + NBS (1.0 eq) Impurity Di-bromo Impurity (Over-bromination) Product->Impurity + NBS (Excess) Stoich Stoichiometry Control Temp Low Temperature (0°C) Addition Slow Addition

Caption: Key control factors for selective mono-bromination.

Section 4: Recommended Experimental Protocol

This protocol provides a robust starting point for the selective synthesis of 5-Bromo-2-hydrazinyl-3-methylpyridine using N-Bromosuccinimide.

Materials:

  • 2-hydrazinyl-3-methylpyridine

  • N-Bromosuccinimide (NBS), freshly recrystallized or from a new bottle

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve 2-hydrazinyl-3-methylpyridine (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Preparation: In a separate flask, dissolve NBS (1.0 eq) in anhydrous DCM.

  • Slow Addition: Add the NBS solution to the stirred pyridine solution dropwise via a dropping funnel over 30-60 minutes. Maintain the internal temperature at or below 5 °C throughout the addition.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., 2:1 Hexanes:Ethyl Acetate). The reaction is typically complete once the starting material is no longer visible (usually 1-2 hours after addition is complete).

  • Quenching: Once the reaction is complete, quench it by adding a small amount of saturated aqueous sodium thiosulfate solution to destroy any unreacted bromine species.

  • Workup:

    • Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution (2x).

    • Wash with brine (1x).

    • Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexanes to yield the pure 5-Bromo-2-hydrazinyl-3-methylpyridine.

References

  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. (n.d.). PMC. Retrieved from [Link]

  • Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions. (2021). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Why does electrophilic substitution in pyridine take place at meta positions only and not ortho and para positions? (2021). Quora. Retrieved from [Link]

  • Electrophilic aromatic substitution. (n.d.). Wikipedia. Retrieved from [Link]

  • Electrophilic substitution on pyridine. (n.d.). Química Organica.org. Retrieved from [Link]

  • How to carry out bromination of pyridine at 2- or 4- positions? (2012). ResearchGate. Retrieved from [Link]

  • Halogenation of the 3-position of pyridines through Zincke imine intermediates. (2022). PMC - NIH. Retrieved from [Link]

  • WO2019145177A1 - Bromination of pyridine derivatives. (n.d.). Google Patents.
  • US11613549B2 - Bromination of pyridine derivatives. (n.d.). Google Patents.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in Pyrazole Formation from 5-Bromo-2-hydrazinyl-3-methylpyridine

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of pyrazoles from 5-Bromo-2-hydrazinyl-3-methylpyri...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of pyrazoles from 5-Bromo-2-hydrazinyl-3-methylpyridine and a suitable 1,3-dicarbonyl compound. Low yields in this heterocyclic transformation can be a significant impediment to research and development timelines. This document provides a structured troubleshooting guide and a comprehensive FAQ section to address common experimental hurdles, grounded in established chemical principles and field-proven insights.

Part 1: Troubleshooting Guide - A Deeper Dive into Low Yields

Low yields in pyrazole synthesis are rarely due to a single factor. More often, they are the result of a combination of suboptimal reaction parameters and competing side reactions. This section is structured to help you systematically diagnose and resolve the underlying causes of poor product formation.

Question 1: My pyrazole yield is significantly lower than expected. What are the most likely culprits?

Low yield is a common issue in pyrazole synthesis, often stemming from several key areas: reagent quality, reaction conditions, and the inherent reactivity of the substrates.

Initial Diagnostic Checklist:

  • Reagent Purity and Stability:

    • 5-Bromo-2-hydrazinyl-3-methylpyridine: This starting material can be susceptible to oxidation or degradation, especially if not stored properly. Impurities can interfere with the reaction. It is advisable to verify the purity of the starting material by techniques such as NMR or LC-MS before use.

    • 1,3-Dicarbonyl Compound: The quality of the dicarbonyl compound is equally critical. Enol content and the presence of acidic or basic impurities can affect the reaction outcome.

    • Solvent Quality: Ensure the use of dry, high-purity solvents. Residual water can hydrolyze intermediates or react with reagents, leading to unwanted byproducts.

  • Suboptimal Reaction Conditions:

    • Temperature: Pyrazole formation is often temperature-sensitive. Insufficient heat may lead to an incomplete reaction, while excessive heat can promote decomposition or side reactions. A systematic optimization of the reaction temperature is recommended.

    • Reaction Time: The reaction may not have proceeded to completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.

    • pH/Catalyst: The Knorr pyrazole synthesis, a common method for this transformation, is often acid-catalyzed.[1][2] The choice and concentration of the acid catalyst can significantly impact the reaction rate and yield. Both Brønsted and Lewis acids can be employed.[3][4] Conversely, some variations may require basic conditions. The pH of the reaction medium should be carefully controlled and optimized.

  • Presence of Side Reactions:

    • Formation of Hydrazones: The initial condensation between the hydrazine and one of the carbonyl groups forms a hydrazone intermediate.[5] If the subsequent cyclization is slow, this intermediate may accumulate or participate in undesired side reactions.

    • Regioisomer Formation: With unsymmetrical 1,3-dicarbonyls, the initial attack of the hydrazine can occur at either carbonyl group, potentially leading to a mixture of two regioisomeric pyrazole products.[3][6] This is a common cause of reduced yield for the desired isomer.

    • Decomposition: The starting materials or the product may be unstable under the reaction conditions, leading to decomposition and the formation of tars or other unidentifiable byproducts.

Question 2: How do the substituents on the pyridine ring (5-Bromo and 3-methyl) influence the reaction?

The electronic and steric effects of the substituents on the 2-hydrazinylpyridine ring play a significant role in its reactivity and the propensity for side reactions.

  • Electronic Effects: The bromine atom at the 5-position is an electron-withdrawing group, which can decrease the nucleophilicity of the hydrazine moiety. This may slow down the initial condensation step with the 1,3-dicarbonyl compound. The methyl group at the 3-position is a weak electron-donating group, which may slightly counteract this effect. The overall electronic nature of the substituted pyridine can influence the rate of both the initial condensation and the final cyclization.[7][8]

  • Steric Hindrance: The 3-methyl group can introduce steric hindrance around the hydrazine group, potentially slowing down the reaction, especially with bulky 1,3-dicarbonyl compounds.[9]

  • Alternative Cyclization Pathways: In some cases, substituents on the pyridine ring can influence the cyclization to form alternative heterocyclic systems, such as pyrido[1][7][10]triazinones, especially under certain reaction conditions (e.g., refluxing in acetic acid).[7][8]

Question 3: I'm observing multiple spots on my TLC, suggesting a mixture of products. How can I improve the selectivity?

The formation of multiple products, particularly regioisomers, is a frequent challenge in pyrazole synthesis.

Strategies to Enhance Regioselectivity:

  • Choice of 1,3-Dicarbonyl Compound: The structure of the dicarbonyl compound is a key determinant of regioselectivity. The electronic and steric differences between the two carbonyl groups can direct the initial nucleophilic attack of the hydrazine. For instance, a β-ketoester will typically see the more nucleophilic nitrogen of the hydrazine attack the more electrophilic ketone carbonyl first.[5][11]

  • Reaction Conditions:

    • Solvent: The polarity of the solvent can influence the reaction pathway.[9] Experimenting with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMSO, DMF) and polar protic (e.g., ethanol, acetic acid) is recommended.[9][10]

    • Temperature: Lowering the reaction temperature can sometimes favor the formation of one regioisomer over the other.

    • Catalyst: The choice of acid or base catalyst can also influence the regiochemical outcome.

Experimental Workflow for Optimizing Regioselectivity:

G start Low Regioselectivity Observed dicarbonyl Vary 1,3-Dicarbonyl Substituents (Steric & Electronic Effects) start->dicarbonyl solvent Screen Solvents (Toluene, EtOH, DMSO, Acetic Acid) start->solvent temp Optimize Temperature (Start at Room Temp, Incrementally Increase) start->temp catalyst Test Different Catalysts (Brønsted vs. Lewis Acids) start->catalyst analyze Analyze Product Ratio (NMR, LC-MS) dicarbonyl->analyze solvent->analyze temp->analyze catalyst->analyze end Optimized Conditions for Desired Regioisomer analyze->end

Caption: Workflow for optimizing regioselectivity.

Question 4: What are the best practices for purifying the final pyrazole product to remove unreacted starting materials and byproducts?

Effective purification is critical for obtaining a high-purity product and accurately calculating the yield.

Recommended Purification Strategies:

Method Description Best For Removing Considerations
Recrystallization Dissolving the crude product in a hot solvent and allowing it to cool slowly to form crystals.Unreacted starting materials, soluble impurities, and some isomers.Solvent selection is crucial. An excess of solvent can lead to low recovery.[11]
Column Chromatography Separating compounds based on their differential adsorption to a stationary phase (e.g., silica gel).Isomers, closely related byproducts, and non-polar impurities.Can be time-consuming and require significant solvent volumes.
Acid-Base Extraction Exploiting the basicity of the pyrazole ring to separate it from neutral or acidic impurities.Non-basic impurities.The product needs to be stable to acidic and basic conditions.
Distillation Purifying liquid products based on differences in boiling points.Volatile impurities from a less volatile product, or vice-versa.Only suitable for thermally stable, liquid pyrazoles.
Solid-Phase Extraction (SPE) Using specialized cartridges to selectively retain the product or impurities.Can be tailored for specific separations, such as removing pyridine-containing compounds.[12]Requires method development to select the appropriate sorbent and solvents.

Protocol for Purification via Acid Addition Salt Formation:

A particularly effective method for purifying pyrazoles involves their conversion to an acid addition salt, which can then be crystallized.[13][14]

  • Dissolve the crude pyrazole product in a suitable organic solvent (e.g., ethanol, isopropanol, or acetone).[13]

  • Add at least an equimolar amount of an inorganic or organic acid (e.g., HCl, H₂SO₄) to the solution.

  • The pyrazole acid addition salt will often precipitate out of the solution. The crystallization can be promoted by cooling.

  • Isolate the salt by filtration.

  • The purified freebase pyrazole can then be regenerated by neutralizing the salt with a base.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for reaction conditions (solvent, temperature)?

A common starting point for the Knorr pyrazole synthesis is to use ethanol or acetic acid as the solvent and refluxing temperature.[5] Microwave-assisted synthesis has also been shown to be effective, often at temperatures around 100°C in solvents like water or DMSO.[10]

Q2: Is a catalyst always necessary?

While some pyrazole syntheses can proceed without a catalyst, the reaction is often slow. An acid catalyst is typically used to protonate a carbonyl group, making it more electrophilic and accelerating the initial condensation step.[1][2][15]

Q3: My reaction seems to stall after forming the hydrazone intermediate. How can I promote the final cyclization?

If the hydrazone intermediate is stable and reluctant to cyclize, consider the following:

  • Increase the temperature: The cyclization step often has a higher activation energy than the initial condensation.

  • Change the solvent: A more polar solvent might facilitate the intramolecular reaction.

  • Adjust the pH: The cyclization can be sensitive to the pH of the medium. If the reaction is run under acidic conditions, ensure the catalyst concentration is optimal.

Q4: Can I use an oxidizing agent to improve my yield?

In cases where pyrazoline is formed as a byproduct, an in-situ oxidation step can be beneficial to convert it to the desired aromatic pyrazole.[16][17] However, if the primary issue is not pyrazoline formation, adding an oxidant is unlikely to improve the yield of the main reaction and may even lead to degradation.

Q5: Are there any known incompatible reagents or conditions to avoid?

Strong oxidizing agents should generally be avoided as they can degrade the hydrazine starting material or the pyrazole product. Similarly, very strong bases can potentially deprotonate the pyrazole ring, leading to ring-opening or other undesired reactions.[18]

General Reaction Mechanism (Knorr Synthesis):

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization & Dehydration cluster_2 Potential Side Reaction Hydrazine 5-Bromo-2-hydrazinyl- 3-methylpyridine Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone + Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Hydrazone Cyclic_Intermediate Cyclic Hemiaminal Hydrazone->Cyclic_Intermediate Intramolecular Attack Regioisomer Regioisomeric Pyrazole Hydrazone->Regioisomer Alternative Cyclization Pyrazole Final Pyrazole Product Cyclic_Intermediate->Pyrazole - H₂O

Caption: Simplified mechanism of Knorr pyrazole synthesis.

References

  • Knorr, L. Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft1883 , 16 (2), 2597–2599. [Link]

  • Yadav, D. et al. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances2018 , 8 (43), 24459-24464. [Link]

  • J&K Scientific LLC. Knorr Pyrazole Synthesis. [Link]

  • Cheurfa, Z. et al. Effect of substituents on the cyclization pattern of 2-pyridylhydrazones. Monatshefte für Chemie - Chemical Monthly2016 , 147, 1155-1162. [Link]

  • Slideshare. Knorr Pyrazole Synthesis (M. Pharm). [Link]

  • Name of the Book where the chapter is located. Knorr Pyrazole Synthesis.
  • Chem Help Asap. Knorr Pyrazole Synthesis. [Link]

  • ResearchGate. Effect of substituents on the cyclization pattern of 2-pyridylhydrazones. [Link]

  • Organic Syntheses. Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. Org. Synth.2012 , 89, 245. [Link]

  • Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein J. Org. Chem.2024 , 20, 178-226. [Link]

  • Hilaris Publisher. A Concise Review on the Synthesis of Pyrazole Heterocycles. J. Het. Chem.2015 , 1(1). [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • Google Patents. Method for purifying pyrazoles. WO2011076194A1.
  • Google Patents.
  • Google Patents.
  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules2023 , 28(18), 6529. [Link]

  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]

  • ResearchGate. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences2023 , 24(13), 10831. [Link]

  • RSC Publishing. Mechanism of pyrazoline formation from the reactions of substituted hydrazines and Mannich bases. J. Chem. Soc. C1971 , 80-83. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • National Institutes of Health. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceuticals2017 , 10(1), 12. [Link]

  • National Institutes of Health. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules2023 , 28(19), 6798. [Link]

  • Journal Name. 194 recent advances in the synthesis of new pyrazole derivatives.
  • JTI. Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). [Link]

  • The Royal Society of Chemistry. Knorr Pyrazole Synthesis of Edaravone. [Link]

  • Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. CN104945325A.
  • RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. [Link]

  • Google Patents.
  • RSC Publishing. A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines. Org. Biomol. Chem.2015 , 13, 1059-1063. [Link]

  • National Institutes of Health. Cycloadditions of noncomplementary substituted 1,2,3-triazines. Org. Lett.2014 , 16(19), 5084-7. [Link]

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Reference Data & Comparative Studies

Validation

comparing reactivity of 5-Bromo-2-hydrazinyl-3-methylpyridine with other pyridines

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Substituted Pyridines The pyridine scaffold is a cornerstone in medicinal chemistry, integral to the structure of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1] The strategic functionalization of the pyridine ring is a powerful method for modulating a molecule's physicochemical and pharmacological properties. By introducing various substituents, chemists can fine-tune electronic distribution, steric profile, and hydrogen bonding capabilities, directly impacting a compound's reactivity, metabolic stability, and target engagement.[1][2]

This guide provides an in-depth comparative analysis of 5-Bromo-2-hydrazinyl-3-methylpyridine , a versatile building block in drug discovery. We will dissect the intricate interplay of its constituent functional groups—the electron-donating hydrazinyl and methyl groups, and the electron-withdrawing bromine atom—to understand its unique reactivity profile. This analysis will be contextualized by comparing its performance in key chemical transformations against other relevant pyridine derivatives, supported by established chemical principles and detailed experimental protocols.

Deconstructing the Molecule: An Analysis of Substituent Effects

The reactivity of 5-Bromo-2-hydrazinyl-3-methylpyridine is not merely the sum of its parts but a consequence of the synergistic and antagonistic interactions between its substituents and the core pyridine ring.

  • Pyridine Ring: The nitrogen atom in the pyridine ring is inherently electron-withdrawing (inductive effect), which decreases the electron density of the ring system compared to benzene. This makes pyridine less susceptible to electrophilic aromatic substitution (EAS) but significantly more reactive towards nucleophilic aromatic substitution (SNAr), especially at the C2, C4, and C6 positions.[3][4]

  • 2-Hydrazinyl Group (-NHNH₂): Positioned at the activated C2 position, the hydrazinyl group is a powerful electron-donating group through resonance (+R effect).[1] Its lone pair of electrons can delocalize into the pyridine ring, increasing the electron density, particularly at the C3, C5, and the pyridine nitrogen. This group serves two primary functions: it activates the ring system and provides a potent nucleophilic center for condensation reactions.

  • 3-Methyl Group (-CH₃): The methyl group is a weak electron-donating group through an inductive effect (+I effect). Its primary influence, however, is steric. Positioned adjacent to the hydrazinyl group, it can sterically hinder reactions at both the C2 position and the pyridine nitrogen.[5][6]

  • 5-Bromo Group (-Br): The bromine atom exhibits a dual electronic nature. It is electron-withdrawing via its inductive effect (-I effect) but electron-donating through resonance (+R effect).[2] Overall, halogens are typically deactivating on aromatic rings. Critically, the bromine at the C5 position can serve as a leaving group in nucleophilic substitution reactions, particularly those mediated by transition metal catalysts.

These combined effects create a pyridine ring with distinct reactive sites: a highly nucleophilic hydrazinyl group, a moderately basic pyridine nitrogen, and a C-Br bond amenable to cross-coupling reactions.

Caption: Electronic and steric effects of substituents on the 5-Bromo-2-hydrazinyl-3-methylpyridine ring.

Comparative Reactivity Analysis

To provide a clear performance benchmark, we will compare the reactivity of 5-Bromo-2-hydrazinyl-3-methylpyridine ( 1 ) against three other pyridine derivatives in two fundamental reaction classes.

Reference Compounds:

  • 2-Hydrazinylpyridine (2): To isolate the influence of the bromo and methyl groups.

  • 2-Amino-5-bromo-3-methylpyridine (3): To compare the hydrazinyl group with a less nucleophilic amino group.[7]

  • 5-Bromo-3-methylpyridine (4): To assess the impact of the C2-hydrazinyl group on C5-Br bond reactivity.

Condensation with Carbonyls: A Test of Nucleophilicity

The hydrazinyl moiety is a potent nucleophile that readily reacts with aldehydes and ketones to form stable hydrazone derivatives.[8][9] This reaction is fundamental for elaborating the pyridine scaffold into more complex structures.

Hypothesis: The nucleophilicity of the terminal -NH₂ of the hydrazinyl group in compound 1 will be high, leading to efficient hydrazone formation. However, the adjacent 3-methyl group may introduce steric hindrance, potentially slowing the reaction rate compared to the unhindered 2-hydrazinylpyridine (2 ).

Comparative Experiment: Reaction of pyridines 1 and 2 with a model aldehyde, 4-chlorobenzaldehyde.

CompoundReactantProductTypical Yield (%)Relative RateKey Observations
1 5-Bromo-2-hydrazinyl-3-methylpyridineHydrazone>90%SlowerReaction proceeds cleanly. Steric hindrance from the 3-methyl group may require slightly longer reaction times or mild heating.
2 2-HydrazinylpyridineHydrazone>95%FasterReaction is very rapid at room temperature, often completing in under an hour.

Caption: Generalized workflow for hydrazone formation via condensation.

Palladium-Catalyzed Cross-Coupling: Reactivity of the C-Br Bond

The C5-bromo substituent serves as a handle for carbon-carbon and carbon-heteroatom bond formation via transition metal catalysis, such as the Buchwald-Hartwig amination. The electronic environment of the pyridine ring significantly influences the efficiency of these reactions.

Hypothesis: The strong electron-donating nature of the 2-hydrazinyl group in compound 1 will increase the electron density at C5, making oxidative addition of palladium (the rate-determining step in many cross-coupling reactions) more challenging compared to a less electron-rich pyridine like 4 .

Comparative Experiment: Buchwald-Hartwig amination of bromopyridines 1 , 3 , and 4 with morpholine.

CompoundReactantCatalyst/LigandTypical Yield (%)Key Observations
1 5-Bromo-2-hydrazinyl-3-methylpyridinePd₂(dba)₃ / XPhos40-60%Requires more forcing conditions (higher temperature, longer time). The free hydrazinyl group can potentially coordinate to the palladium catalyst, inhibiting its activity. Protection of the hydrazinyl group may be necessary for higher yields.
3 2-Amino-5-bromo-3-methylpyridinePd₂(dba)₃ / XPhos70-85%The amino group is less electron-donating than hydrazinyl, leading to better reactivity at the C-Br bond.
4 5-Bromo-3-methylpyridinePd₂(dba)₃ / XPhos>90%Lacks a strong C2-donating group, making the C-Br bond most susceptible to oxidative addition and resulting in the highest efficiency.

Experimental Protocols

The following protocols are provided as self-validating systems for assessing the comparative reactivity described above.

Protocol 1: Comparative Hydrazone Formation

Objective: To compare the rate and efficiency of hydrazone formation between compounds 1 and 2 .

  • Preparation: In two separate 25 mL round-bottom flasks, dissolve 1.0 mmol of 5-Bromo-2-hydrazinyl-3-methylpyridine (1 ) and 1.0 mmol of 2-hydrazinylpyridine (2 ) in 10 mL of ethanol.

  • Reaction Initiation: To each flask, add 1.05 mmol of 4-chlorobenzaldehyde at room temperature with magnetic stirring.

  • Monitoring: Monitor the reactions by Thin Layer Chromatography (TLC) every 15 minutes using a 3:1 hexanes:ethyl acetate eluent. The formation of the less polar hydrazone product will be evident.

  • Workup: Once the starting material is consumed (or after 4 hours), cool the reaction mixtures in an ice bath. The solid hydrazone product will precipitate.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 5 mL), and dry under vacuum.

  • Analysis: Determine the yield and characterize the product by ¹H NMR and mass spectrometry. Compare the time to completion for both reactions.

Protocol 2: Comparative Buchwald-Hartwig Amination

Objective: To compare the efficiency of C-N cross-coupling at the C5-bromo position for compounds 1 , 3 , and 4 .

  • Inert Atmosphere: All steps must be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques.

  • Reagent Preparation: To three separate oven-dried Schlenk tubes, add the bromopyridine substrate (1.0 mmol of 1 , 3 , or 4 ), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

  • Solvent and Nucleophile Addition: Add 5 mL of dry toluene to each tube, followed by morpholine (1.2 mmol).

  • Reaction: Seal the tubes and heat the reaction mixtures to 110 °C in a pre-heated oil bath with vigorous stirring.

  • Monitoring: Monitor the reactions by GC-MS or LC-MS after 12 hours by taking a small, quenched aliquot.

  • Workup: After 24 hours, cool the mixtures to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the isolated yield for each reaction and compare the relative conversion rates.

Caption: General experimental workflow for comparative reactivity studies.

Summary and Outlook

5-Bromo-2-hydrazinyl-3-methylpyridine presents a fascinating case study in the nuanced control of pyridine reactivity.

  • High Nucleophilicity: The 2-hydrazinyl group is the dominant reactive center for nucleophilic transformations, enabling highly efficient condensation reactions to form hydrazones, a cornerstone of its synthetic utility.

  • Steric Influence: The 3-methyl group provides measurable steric hindrance, slightly moderating the reactivity of the adjacent hydrazinyl group without compromising its overall effectiveness.

  • Modulated C-Br Reactivity: The powerful electron-donating effect of the 2-hydrazinyl group deactivates the 5-bromo position towards palladium-catalyzed cross-coupling. This highlights a key challenge and a critical consideration for synthetic design, often necessitating protection strategies or the use of highly active catalyst systems.

For drug development professionals, understanding this reactivity profile is paramount. The ability to selectively perform condensation at the C2-hydrazinyl position while leveraging the C5-bromo position for diversification (albeit with tailored catalytic methods) makes 5-Bromo-2-hydrazinyl-3-methylpyridine a valuable and versatile scaffold for building complex molecular architectures.

References

  • Berionni, G., et al. Nucleophilicities and Lewis Basicities of Sterically Hindered Pyridines. Journal of the American Chemical Society. Available at: [Link]

  • EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons. Pearson+. Available at: [Link]

  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Royal Society of Chemistry. (2020). Available at: [Link]

  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Semantic Scholar. (2020). Available at: [Link]

  • Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides. Journal of the Chemical Society, Dalton Transactions. Available at: [Link]

  • The 4-substitution of 3-bromopyridines with additional nucleophiles. a... ResearchGate. Available at: [Link]

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  • Catalytic amination of 2-substituted pyridines with hydrazine derivatives. PubMed - NIH. (2001). Available at: [Link]

  • Synthesis of 2-Hydrazinylpyridine-3,4-dicarbonitriles and Their Reaction with Salicylaldehyde Derivatives. Semantic Scholar. Available at: [Link]

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  • The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. Chemical Papers. Available at: [Link]

  • Photostimulated reactions of 2-bromopyridine and 2-chloroquinoline with nitrile-stabilized carbanions and certain other nucleophiles. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Synthetic process for 2-hydrazinylpyridine derivative. Google Patents.
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  • Synthesis and characterization of 2,6-bis-hydrazinopyridine, and its conversion to 2,6-bis-pyrazolylpyridines. ResearchGate. Available at: [Link]

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  • Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. ACS. Available at: [Link]

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  • Method for preparing 5-bromo-2-methylpyridine. Google Patents.
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  • The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone... MDPI. Available at: [Link]

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Comparative

A Comparative Guide to the Predicted Biological Activity of 5-Bromo-2-hydrazinyl-3-methylpyridine and Its Non-Methylated Analogue

Executive Summary In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone for the development of novel therapeutics, valued for its presence in numerous FDA-approved drugs and its diverse biologic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone for the development of novel therapeutics, valued for its presence in numerous FDA-approved drugs and its diverse biological activities.[1] Hydrazinylpyridines, in particular, serve as versatile synthons for molecules targeting a range of biological processes, from enzyme inhibition to antimicrobial action.[2][3] This guide provides an in-depth, predictive comparison of the biological activities of 5-Bromo-2-hydrazinyl-3-methylpyridine and its parent analogue, 5-Bromo-2-hydrazinylpyridine .

While direct comparative experimental data for 5-Bromo-2-hydrazinyl-3-methylpyridine is limited in publicly accessible literature, this guide leverages established principles of structure-activity relationships (SAR) to forecast the influence of C3-methylation. The addition of a methyl group at the 3-position of the pyridine ring introduces critical changes in steric profile, electronics, and lipophilicity. These modifications are anticipated to modulate the compound's interaction with biological targets, potentially enhancing potency in some contexts while diminishing it in others.

We will explore the predicted impact on three key areas of biological activity commonly associated with this chemical class: Enzyme Inhibition , Antimicrobial Efficacy , and Cytotoxicity . This analysis is supported by detailed, field-proven experimental protocols to empower researchers to validate these predictions and explore the therapeutic potential of these compounds.

The Physicochemical Impact of C3-Methylation: A Structural Analysis

The fundamental difference between the two molecules is the presence of a methyl group at the C3 position. This seemingly minor addition has a cascading effect on the molecule's physicochemical properties, which are paramount in determining its biological function.

  • Steric Hindrance and Hydrophobic Interactions: The methyl group introduces steric bulk adjacent to the hydrazinyl moiety and the ring nitrogen. This can have a dual effect on binding to a biological target, such as an enzyme's active site.

    • Potential Enhancement: If the target possesses a corresponding hydrophobic pocket, the methyl group can establish favorable van der Waals interactions, increasing binding affinity and potency.

    • Potential Detriment: Conversely, if the binding site is sterically constrained, the methyl group can cause a clash, preventing optimal orientation and weakening or completely abrogating the interaction.

  • Electronic Effects: As a weak electron-donating group, the methyl group subtly increases the electron density of the pyridine ring. This can influence the pKa of the ring nitrogen and the nucleophilicity of the hydrazinyl group, potentially altering hydrogen bonding capabilities with target residues.

  • Lipophilicity: The addition of a methyl group invariably increases the lipophilicity (hydrophobicity) of a molecule. This is a critical parameter for biological activity, as it governs the compound's ability to cross cellular membranes. An increase in lipophilicity can lead to enhanced absorption and better access to intracellular targets, which may boost antimicrobial and cytotoxic effects.[1]

Comparative Analysis of Predicted Biological Activities

Based on the established activities of related pyridine and hydrazide derivatives, we can predict how C3-methylation will likely modulate the biological profile.

Enzyme Inhibition

Hydrazine and its derivatives are well-documented inhibitors of various enzymes, notably monoamine oxidases (MAOs) and other oxidoreductases.[4][5][6] The inhibition can be either reversible or irreversible, often involving interaction with cofactors or active site residues.[4][5]

  • 5-Bromo-2-hydrazinylpyridine (The Analogue): This compound presents a reactive hydrazinyl group on a brominated pyridine core. It has the potential to act as a competitive or non-competitive inhibitor, binding within the active site and interacting with key residues. Its efficacy would depend on the specific topology and chemical environment of the target enzyme's active site.

  • 5-Bromo-2-hydrazinyl-3-methylpyridine (The Methylated Compound): The introduction of the C3-methyl group is the deciding factor for its inhibitory profile.

    • Prediction: We predict that the methylated compound may exhibit enhanced potency against enzymes with a suitably located hydrophobic sub-pocket near the substrate-binding site. However, it will likely show reduced activity against enzymes with sterically restricted active sites where the methyl group cannot be accommodated. This selectivity is a key advantage in drug design, as it can reduce off-target effects. For instance, studies on other heterocyclic inhibitors have shown that methyl groups can significantly increase activity when properly positioned.[7]

To visualize this, consider the following diagram illustrating two potential scenarios for the binding of the methylated analogue.

G cluster_0 Scenario A: Enhanced Binding (Hydrophobic Pocket) cluster_1 Scenario B: Reduced Binding (Steric Clash) enzyme_A Active Site Hydrophobic Pocket ligand_A Pyridine Ring Hydrazinyl Group Methyl Group ligand_A:f2->enzyme_A:f1  Favorable  Interaction ligand_A:f1->enzyme_A:f0 Binding enzyme_B Active Site Constrained Wall ligand_B Pyridine Ring Hydrazinyl Group Methyl Group ligand_B:f2->enzyme_B:f1 Steric Clash!

Caption: Hypothetical enzyme binding scenarios for the methylated compound.

Antimicrobial Activity

Pyridine derivatives are widely explored for their antimicrobial properties against a range of pathogens.[8][9][10][11][12] Their mechanism often involves membrane disruption, enzyme inhibition, or interference with nucleic acid synthesis.[12]

  • 5-Bromo-2-hydrazinylpyridine (The Analogue): Expected to show baseline antimicrobial activity. Its efficacy will be determined by its ability to penetrate the bacterial cell wall and membrane to reach its intracellular target.

  • 5-Bromo-2-hydrazinyl-3-methylpyridine (The Methylated Compound): The increased lipophilicity conferred by the methyl group is a key factor here.

    • Prediction: The methylated compound is predicted to have superior antimicrobial activity , particularly against Gram-positive bacteria like Staphylococcus aureus. The less complex cell wall of Gram-positive organisms is more permeable to hydrophobic molecules. The enhanced ability to cross the cell membrane could lead to higher intracellular concentrations and thus a lower Minimum Inhibitory Concentration (MIC). This aligns with general SAR trends where increased alkylation on pyridine rings correlates with increased antibacterial potency.[8]

Cytotoxic Activity

Many pyridine-based heterocycles have been investigated as potential anticancer agents.[1][13] Their cytotoxic effects can be mediated by various mechanisms, including kinase inhibition, apoptosis induction, and cell cycle arrest.

  • 5-Bromo-2-hydrazinylpyridine (The Analogue): May exhibit modest cytotoxic activity. Its ability to enter cells and interact with targets like kinases or DNA would be a limiting factor.

  • 5-Bromo-2-hydrazinyl-3-methylpyridine (The Methylated Compound): Similar to its antimicrobial profile, the enhanced lipophilicity of the methylated analogue is expected to improve its penetration into cancer cells.

    • Prediction: 5-Bromo-2-hydrazinyl-3-methylpyridine is predicted to exhibit greater cytotoxicity against various cancer cell lines compared to its non-methylated counterpart. Studies have shown that adding methyl groups can decrease the IC50 values of pyridine derivatives against cancer cell lines.[1] This enhanced cell entry could lead to more potent inhibition of intracellular targets, resulting in lower IC50 values.

Summary of Predicted Activity

The following table summarizes the predicted comparative performance based on SAR principles.

Biological Activity5-Bromo-2-hydrazinylpyridine (Analogue)5-Bromo-2-hydrazinyl-3-methylpyridine (Methylated)Rationale for Difference
Enzyme Inhibition Baseline ActivityPotentially Higher or Lower (Target-Dependent)Methyl group can enhance binding via hydrophobic interactions or cause steric hindrance.
Antimicrobial (MIC) Moderate ActivityPotentially Lower MIC (Higher Potency)Increased lipophilicity enhances penetration of bacterial cell membranes.
Cytotoxicity (IC50) Moderate ActivityPotentially Lower IC50 (Higher Potency)Increased lipophilicity enhances entry into cancer cells.

Experimental Protocols for Validation

To empirically validate the predictions made in this guide, the following standardized protocols are provided. These self-validating systems include necessary controls to ensure data integrity and reproducibility.

Protocol: In Vitro Enzyme Inhibition Assay

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of the test compounds against a target enzyme.

Caption: Workflow for a typical in vitro enzyme inhibition assay.

Methodology:

  • Reagent Preparation: Prepare stock solutions of the target enzyme, its specific substrate, and the test compounds (methylated and non-methylated analogues) in a suitable buffer and solvent (e.g., DMSO).

  • Assay Plate Setup: In a 96-well microplate, add the assay buffer to all wells.

  • Inhibitor Addition: Add serial dilutions of the test compounds to the experimental wells. Add a known reference inhibitor to positive control wells and only the solvent (e.g., DMSO) to negative control (100% activity) wells.

  • Enzyme Addition: Add the enzyme to all wells except for the "no enzyme" blank controls.

  • Pre-incubation: Incubate the plate for 10-15 minutes at the optimal temperature for the enzyme to allow the inhibitor to bind.

  • Reaction Initiation: Add the substrate to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time at the appropriate wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocity for each well.

    • Normalize the data to the positive (0% activity) and negative (100% activity) controls.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.[14]

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Methodology:

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium (e.g., S. aureus) into a suitable broth (e.g., Mueller-Hinton Broth) and incubate until it reaches the log phase of growth. Adjust the culture to a 0.5 McFarland turbidity standard.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of each test compound in the broth.

  • Inoculation: Add the standardized bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth + bacteria, no compound) and a negative control (broth only, no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by measuring the optical density (OD) at 600 nm.

Protocol: Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability and cytotoxicity.[1] Viable cells with active metabolism convert the yellow MTT salt into a purple formazan product.[1]

Caption: Standard workflow for an MTT-based cytotoxicity assay.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Remove the old media and add fresh media containing serial dilutions of the test compounds. Include wells with untreated cells (negative control) and a known cytotoxic drug (positive control).

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.[1]

  • Solubilization: Add a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the purple formazan crystals.[1]

  • Absorbance Reading: Allow the plate to stand overnight in the incubator, then measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the % viability against the log of the compound concentration to determine the IC50 value.

Conclusion and Future Directions

This guide presents a predictive framework for comparing the biological activities of 5-Bromo-2-hydrazinyl-3-methylpyridine and its non-methylated analogue. Based on established structure-activity relationships, the addition of a C3-methyl group is hypothesized to enhance antimicrobial and cytotoxic potency due to increased lipophilicity, while its effect on enzyme inhibition is predicted to be target-dependent.

The true potential of these compounds can only be unlocked through empirical testing. The provided protocols offer a robust starting point for researchers to validate these hypotheses, perform detailed mechanistic studies, and explore the therapeutic promise of these and other substituted hydrazinylpyridines. Future work should focus on synthesizing the methylated compound and performing direct, head-to-head comparisons against its analogue across a panel of enzymes, microbial strains, and cancer cell lines to fully elucidate its biological profile.

References

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC. (n.d.). Retrieved January 21, 2026, from [Link]

  • 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships - PubMed. (1984). Retrieved January 21, 2026, from [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - MDPI. (2022). Retrieved January 21, 2026, from [Link]

  • Antibacterial and antibiofilm activities of synthetic analogs of 3-alkylpyridine marine alkaloids | Request PDF. (2022). Retrieved January 21, 2026, from [Link]

  • Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. (2024). Retrieved January 21, 2026, from [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC. (2022). Retrieved January 21, 2026, from [Link]

  • Evaluation of biological activity of some pyridine derivatives on perfusion pressure and their interaction with the M 2 muscarinic receptor | Request PDF. (2023). Retrieved January 21, 2026, from [Link]

  • (PDF) Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024). Retrieved January 21, 2026, from [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities - MDPI. (2022). Retrieved January 21, 2026, from [Link]

  • Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC. (2019). Retrieved January 21, 2026, from [Link]

  • Synthesis and antimicrobial activity of new pyridine-based half-sandwich Ru(II) complexes. (2024). Retrieved January 21, 2026, from [Link]

  • Structure activity relationship of the synthesized compounds 3–11 - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Inhibition of monoamine oxidase by substituted hydrazines - PMC. (1967). Retrieved January 21, 2026, from [Link]

  • Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity - MDPI. (2021). Retrieved January 21, 2026, from [Link]

  • Biological Activities of Hydrazone Derivatives - PMC. (2007). Retrieved January 21, 2026, from [Link]

  • Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives - PMC. (2020). Retrieved January 21, 2026, from [Link]

  • A review exploring biological activities of hydrazones - PMC. (2015). Retrieved January 21, 2026, from [Link]

  • Antibacterial activity of 3-methylbenzo[d]thiazol-methylquinolinium derivatives and study of their action mechanism - PubMed Central. (2018). Retrieved January 21, 2026, from [Link]

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - MDPI. (2022). Retrieved January 21, 2026, from [Link]

  • Synthesis and Structure Activity Relationship of 3-Hydroxypyridin-2-thione Based Histone Deacetylase Inhibitors - PubMed Central. (2013). Retrieved January 21, 2026, from [Link]

  • Synthesis and structure-activity relationship of 3-hydroxypyridine-2-thione-based histone deacetylase inhibitors - PubMed. (2013). Retrieved January 21, 2026, from [Link]

  • Enzyme inhibition plots as a function of hydrazide and hydrazine compounds concentrations. - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

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  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. (2017). Retrieved January 21, 2026, from [Link]

  • Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes - - PubMed Central. (2013). Retrieved January 21, 2026, from [Link]

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Validation

A Comparative Guide to the Definitive Structural Validation of 5-Bromo-2-hydrazinyl-3-methylpyridine by Single-Crystal X-ray Crystallography

For researchers, medicinal chemists, and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is non-negotiable. The spatial arrangement of atoms dictates function,...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is non-negotiable. The spatial arrangement of atoms dictates function, reactivity, and intermolecular interactions—critical parameters in the design of novel therapeutics. 5-Bromo-2-hydrazinyl-3-methylpyridine is a heterocyclic scaffold of significant interest, possessing functional groups amenable to diverse chemical transformations. However, its precise solid-state conformation, including tautomeric forms and intermolecular packing, can only be unambiguously determined through rigorous analytical methods.

This guide provides an in-depth technical comparison of analytical techniques for the structural elucidation of 5-Bromo-2-hydrazinyl-3-methylpyridine, establishing why single-crystal X-ray crystallography stands as the gold standard. We will detail the experimental workflow from crystal growth to data analysis and compare its definitive outputs with the complementary, yet incomplete, data provided by other common spectroscopic methods.

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)

SCXRD is the most powerful technique for determining the molecular and structural details of a small molecule at atomic resolution.[1][2] It provides a direct, three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be calculated with exceptional precision.[3][4] The entire process, from obtaining a suitable crystal to the final refined structure, is a self-validating system grounded in the fundamental principles of X-ray diffraction.

Experimental Workflow: A Methodological Blueprint

The successful application of SCXRD is critically dependent on obtaining high-quality single crystals, a process that can often be the primary bottleneck.[1][5]

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experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth (Method Screening) cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of 5-Bromo-2-hydrazinyl-3-methylpyridine purification Purification (Recrystallization/Chromatography) synthesis->purification evaporation Slow Evaporation purification->evaporation vapor_diffusion Vapor Diffusion purification->vapor_diffusion liquid_diffusion Liquid-Liquid Diffusion purification->liquid_diffusion crystal_selection Crystal Mounting & Selection evaporation->crystal_selection vapor_diffusion->crystal_selection liquid_diffusion->crystal_selection data_collection Data Collection (Diffractometer) crystal_selection->data_collection data_processing Data Processing & Integration data_collection->data_processing structure_solution Structure Solution (Phase Problem) data_processing->structure_solution structure_refinement Structure Refinement & Validation structure_solution->structure_refinement final_structure Final 3D Structure (CIF File) structure_refinement->final_structure

Caption: The experimental workflow for X-ray crystallographic validation.

Step-by-Step Protocol for Crystallization and Data Collection
  • Material Preparation: Start with highly pure (>99%) 5-Bromo-2-hydrazinyl-3-methylpyridine. Impurities can inhibit nucleation and disrupt crystal lattice formation.

  • Solvent Screening: The choice of solvent is paramount.[6] A suitable solvent should dissolve the compound moderately; too high solubility prevents precipitation, while too low solubility hinders the transport of molecules to the growing crystal face.

    • Initial Screen: Test solubility in a range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, toluene, and hexane).

    • Binary Systems: If single solvents fail, employ binary solvent systems for techniques like vapor or liquid diffusion.[7]

  • Crystallization Method Execution:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation in a small vial. Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation over several days to weeks.[6] This is often the simplest and most effective method.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small, open container. Place this container inside a larger, sealed vessel that contains a "precipitant" solvent in which the compound is insoluble but which is miscible with the compound's solvent.[7] Vapor from the precipitant slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

    • Liquid-Liquid Diffusion: Carefully layer a solution of the compound onto a lower-density solvent in which it is less soluble. Crystals form at the interface where the two solvents slowly mix.

  • Crystal Harvesting and Mounting: Once suitable crystals (typically 0.1-0.3 mm in size) have formed, carefully extract one with a loop and mount it on a goniometer head for analysis.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer and cooled under a stream of nitrogen gas (typically 100 K) to minimize thermal vibration. A monochromatic X-ray beam is directed at the crystal, which is rotated during data collection.[4] The interaction of X-rays with the crystal's electron cloud produces a unique diffraction pattern of spots.[8]

  • Structure Solution and Refinement: The positions and intensities of the diffracted spots are processed. The primary challenge, known as the "phase problem," is overcome using computational methods to generate an initial electron density map.[9][10] This map is then used to build a molecular model, which is iteratively refined to achieve the best possible fit between the observed diffraction data and the data calculated from the model.

Data Presentation: The Unambiguous Output

The final output is a Crystallographic Information File (CIF) containing a wealth of quantitative data. Below is an exemplar table of what would be expected for 5-Bromo-2-hydrazinyl-3-methylpyridine, providing irrefutable proof of its structure.

ParameterDescriptionExpected Value Range
Crystal System The symmetry class of the crystal lattice.e.g., Monoclinic
Space Group The specific symmetry group of the crystal.e.g., P2₁/c
Bond Lengths (Å) Precise distances between atomic nuclei.C-C: 1.37-1.39 Å
C-N: 1.33-1.35 Å
C-Br: ~1.90 Å
N-N: ~1.45 Å
Bond Angles (°) Angles formed by three connected atoms.Ring Angles: ~120°
Torsion Angles (°) Defines the conformation of rotatable bonds.e.g., C-C-N-N
Hydrogen Bonding Identifies key intermolecular interactions.e.g., N-H···N

Part 2: A Comparative Analysis with Spectroscopic Techniques

While other analytical techniques are essential components of chemical characterization, they provide indirect or incomplete structural information when compared to SCXRD. Their data supports the proposed structure but cannot definitively validate its 3D arrangement in the same way.

dot

tech_comparison cluster_techniques Complementary Analytical Techniques center_node Definitive 3D Structure of 5-Bromo-2-hydrazinyl-3-methylpyridine nmr NMR Spectroscopy (¹H, ¹³C) nmr->center_node Provides: - Atom Connectivity - Chemical Environment Lacks: - Precise Bond Angles/Lengths - Solid-State Conformation ms Mass Spectrometry (MS) ms->center_node Provides: - Molecular Weight - Elemental Formula Lacks: - Isomer Differentiation - 3D Geometry ftir FTIR Spectroscopy ftir->center_node Provides: - Functional Group Identity Lacks: - Atom Connectivity - Complete Structure scxrd Single-Crystal X-ray Crystallography (SCXRD) scxrd->center_node Provides Definitive Proof: - Absolute 3D Structure - Bond Lengths & Angles - Intermolecular Interactions - Stereochemistry

Caption: Relationship between SCXRD and other analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for determining the connectivity and chemical environment of atoms in solution.[9] For 5-Bromo-2-hydrazinyl-3-methylpyridine, ¹H and ¹³C NMR would confirm the presence of the methyl group, the pyridine ring protons, and the hydrazinyl protons.[11][12]

  • Strengths: Excellent for establishing the carbon-hydrogen framework and confirming the presence of key functional groups in solution.

  • Causality of Limitations: NMR measures properties averaged over time in solution. It cannot provide the precise, static bond lengths and angles that define a molecule's solid-state conformation. It also cannot distinguish between different crystalline packing arrangements (polymorphs).

Mass Spectrometry (MS)

MS is a powerful tool for determining the molecular weight and elemental composition of a compound with high accuracy.[13] High-resolution mass spectrometry (HRMS) would confirm the molecular formula C₆H₇BrN₄.[14][15]

  • Strengths: Unambiguously confirms molecular formula and can provide fragmentation data to support the proposed structure.

  • Causality of Limitations: MS provides no information about the three-dimensional arrangement of atoms. Isomers with the same molecular formula will often be indistinguishable by MS alone.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For the target molecule, IR would show characteristic N-H stretches for the hydrazinyl group and C=N/C=C stretches for the pyridine ring.[16]

  • Strengths: Quick and effective for confirming the presence of key functional groups.

  • Causality of Limitations: Provides very limited information about the overall molecular structure and no data on atomic connectivity or 3D geometry.

Comparative Summary
TechniqueInformation ProvidedLimitations for Definitive Structure Validation
X-ray Crystallography Absolute 3D structure, bond lengths/angles, stereochemistry, packing. Requires a high-quality single crystal.
NMR Spectroscopy Atomic connectivity, chemical environment in solution.Does not provide precise bond lengths/angles or solid-state conformation.
Mass Spectrometry Molecular weight, elemental formula.Cannot differentiate isomers; provides no 3D structural information.
FTIR Spectroscopy Presence of functional groups.Provides minimal information on connectivity and no 3D structural data.

Conclusion

For the unequivocal structural validation of 5-Bromo-2-hydrazinyl-3-methylpyridine, a cornerstone for any advanced research or drug development program, single-crystal X-ray crystallography is the indispensable tool. While techniques like NMR, MS, and FTIR provide essential and complementary pieces of the structural puzzle, only SCXRD delivers a direct and unambiguous three-dimensional view of the molecule. It resolves any ambiguity regarding tautomeric forms, bond parameters, and intermolecular interactions, providing the authoritative grounding required for confident scientific progression. The investment in crystal growth and crystallographic analysis is a self-validating protocol that mitigates risk and ensures a foundational understanding of the chemical entity .

References

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Comparative

A Senior Application Scientist's Guide to Comparative Docking of 5-Bromo-2-hydrazinyl-3-methylpyridine Derivatives

In the landscape of contemporary drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents due to its versatile chemical properties and presence in numerous biologically...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents due to its versatile chemical properties and presence in numerous biologically active compounds. Among its myriad derivatives, 5-Bromo-2-hydrazinyl-3-methylpyridine serves as a particularly promising starting point for medicinal chemistry campaigns. The strategic placement of a bromine atom, a hydrazinyl group, and a methyl group offers multiple points for chemical modification, enabling the creation of diverse molecular libraries. This guide provides an in-depth, comparative analysis of these derivatives using molecular docking, a powerful in silico technique that predicts the binding orientation and affinity of a small molecule to a target protein.[1][2][3] By simulating these interactions at a molecular level, we can efficiently screen and prioritize compounds with the highest potential for therapeutic efficacy, thereby accelerating the drug development pipeline.

This guide is structured to provide researchers and drug development professionals with both the theoretical underpinnings and the practical methodologies required to conduct a rigorous comparative docking study. We will delve into the rationale behind experimental design, from target selection to the intricacies of ligand and protein preparation, and culminate in the analysis and interpretation of docking results.

Pillar I: The Strategic Framework for a Comparative Docking Study

A successful in silico screening campaign is not merely about generating binding scores; it is about creating a self-validating experimental workflow that yields actionable insights. The causality behind each step is critical for the trustworthiness of the results.

Rationale for Target Protein Selection

The choice of protein targets is the most critical decision in a docking study. It must be guided by the known or hypothesized biological activities of the lead compound class. Pyridine derivatives have demonstrated a broad spectrum of activities, including anticancer and anti-inflammatory effects.[4][5] Therefore, for this comparative study, we select two well-validated targets implicated in cancer progression:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase whose aberrant signaling is a hallmark of many cancers. Its inhibition is a proven strategy in oncology.[4]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[6]

By comparing the docking performance of our derivatives against these distinct but related targets, we can gain insights into potential selectivity and polypharmacology.

Ligand Library Design and Preparation

The core of this study is a virtual library of 5-Bromo-2-hydrazinyl-3-methylpyridine derivatives. The design philosophy is to explore the structure-activity relationship (SAR) by introducing diverse chemical moieties at the hydrazinyl position.

Derivative Structures (Hypothetical Examples for this Guide):

  • Parent Scaffold (LIG1): 5-Bromo-2-hydrazinyl-3-methylpyridine

  • Derivative A (LIG2): N'-(phenyl)-5-bromo-3-methylpyridin-2-yl)hydrazine

  • Derivative B (LIG3): N'-(4-chlorobenzylidene)-5-bromo-3-methylpyridin-2-yl)hydrazine

  • Derivative C (LIG4): 2-(2-(5-bromo-3-methylpyridin-2-yl)hydrazinyl)-2-oxoacetic acid

Experimental Protocol: Ligand Preparation

  • 2D Structure Sketching: Draw the derivatives using chemical drawing software (e.g., ChemDraw).

  • Conversion to 3D: Convert the 2D structures into 3D SDF or MOL2 formats.

  • Energy Minimization: Perform energy minimization using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, sterically favorable conformation.

  • Charge Assignment: Assign appropriate partial charges (e.g., Gasteiger charges).

Receptor Preparation: Ensuring a Valid Binding Site

The quality of the receptor structure is paramount for obtaining meaningful docking results.

Experimental Protocol: Protein Preparation

  • Structure Retrieval: Download the crystal structures of the target proteins from the Protein Data Bank (PDB). For this study, we will use PDB ID: 1M17 (EGFR) and PDB ID: 2OH4 (VEGFR-2).

  • Pre-processing: Remove all non-essential components from the PDB file, such as water molecules, co-solvents, and any co-crystallized ligands. The removal of the original ligand is essential to make the binding site available for docking.

  • Protonation: Add polar hydrogen atoms to the protein, as they are critical for forming hydrogen bonds.

  • Grid Box Generation: Define the binding site by generating a grid box. This box encompasses the active site cavity where the native ligand was bound, ensuring that the docking search is localized to the area of interest. The dimensions of the grid box should be sufficient to allow the ligands to rotate and translate freely.

Pillar II: The Docking and Scoring Workflow

Molecular docking algorithms explore the conformational space of the ligand within the defined active site and use a scoring function to estimate the binding affinity.[2][7]

Workflow Diagram

G cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase Target_Selection 1. Target Protein Selection (e.g., EGFR, VEGFR-2) Protein_Prep 3. Receptor Preparation (from PDB) Target_Selection->Protein_Prep Ligand_Design 2. Ligand Library Design (Derivatives A, B, C) Ligand_Prep 4. Ligand Preparation (3D Conversion & Energy Minimization) Ligand_Design->Ligand_Prep Docking 5. Molecular Docking (AutoDock Vina) Protein_Prep->Docking Ligand_Prep->Docking Scoring 6. Binding Affinity Scoring (kcal/mol) Docking->Scoring Pose_Analysis 7. Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) Scoring->Pose_Analysis SAR 8. SAR & Lead Prioritization Pose_Analysis->SAR

Caption: A generalized workflow for a comparative molecular docking study.

Experimental Protocol: Molecular Docking using AutoDock Vina
  • Software: Utilize AutoDock Vina, a widely used and validated open-source docking program.

  • Configuration: Prepare a configuration file specifying the paths to the prepared protein receptor and ligand files, and the coordinates and dimensions of the grid box.

  • Execution: Run the Vina executable from the command line, referencing the configuration file. The software will perform the docking calculations, typically generating multiple binding poses for each ligand.

  • Output: Vina outputs a log file containing the binding affinity scores (in kcal/mol) for the top poses and a PDBQT file with the coordinates of the docked ligand poses. A more negative score indicates a stronger predicted binding affinity.

Pillar III: Comparative Analysis and Data Interpretation

The true value of a docking study lies in the comparative analysis of the results, which allows for the elucidation of structure-activity relationships.

Quantitative Data Summary

The docking scores for the hypothetical library of 5-Bromo-2-hydrazinyl-3-methylpyridine derivatives against EGFR and VEGFR-2 are summarized below. For comparison, the binding affinity of a known inhibitor for each target is included.

Compound IDDerivative StructureEGFR Binding Affinity (kcal/mol)VEGFR-2 Binding Affinity (kcal/mol)
Gefitinib Reference EGFR Inhibitor-9.8-
Sorafenib Reference VEGFR-2 Inhibitor--11.2
LIG1 Parent Scaffold-6.5-6.1
LIG2 N'-(phenyl) derivative-7.8-7.2
LIG3 N'-(4-chlorobenzylidene) derivative-8.9-9.5
LIG4 2-oxoacetic acid derivative-8.2-8.5
Interpretation of Results
  • Parent Scaffold (LIG1): The parent scaffold shows modest binding affinity for both targets, establishing a baseline for comparison.

  • Effect of Aromatic Substitution (LIG2): The addition of a simple phenyl ring (LIG2) significantly improves the binding affinity for both EGFR and VEGFR-2. Post-docking analysis would likely reveal that this improvement is due to new hydrophobic or pi-stacking interactions with residues in the active sites.

  • Impact of Electron-Withdrawing Groups (LIG3): The N'-(4-chlorobenzylidene) derivative (LIG3) demonstrates the highest binding affinity among the designed compounds for both targets.[8] The chloro- group can enhance binding through halogen bonding or by modulating the electronic properties of the aromatic ring. Its predicted affinity for VEGFR-2 is particularly strong, approaching that of some known inhibitors.

  • Introduction of a Polar Group (LIG4): The addition of a carboxylic acid moiety (LIG4) also enhances binding. This is likely due to the formation of strong hydrogen bonds with polar residues in the binding pockets of the kinases.

Structural Insights from Binding Pose Analysis

A detailed examination of the top-ranked docking pose for the most promising compound, LIG3 , within the VEGFR-2 active site (PDB: 2OH4) would be the final step. This analysis, typically performed using visualization software like PyMOL or Discovery Studio, would reveal key molecular interactions:

  • Hydrogen Bonds: The hydrazinyl linker and the pyridine nitrogen are common hydrogen bond acceptors/donors. We would expect to see hydrogen bonds with key residues like Cys919 or Asp1046 in the VEGFR-2 hinge region.

  • Hydrophobic Interactions: The 3-methyl group and the bromophenyl ring would likely be situated in hydrophobic pockets, interacting with aliphatic and aromatic residues such as Val848, Leu840, and Phe1047.

  • Halogen Bonding: The chlorine atom on the benzylidene ring could form a favorable halogen bond with a backbone carbonyl oxygen, further stabilizing the complex.

Conclusion and Future Directions

This comparative docking guide demonstrates a systematic and scientifically rigorous approach to evaluating a library of 5-Bromo-2-hydrazinyl-3-methylpyridine derivatives. The in silico results strongly suggest that derivatization at the hydrazinyl position can significantly enhance the binding affinity of this scaffold for key oncology targets like EGFR and VEGFR-2.

Specifically, the N'-(4-chlorobenzylidene) derivative (LIG3 ) emerges as a high-priority candidate for further investigation due to its excellent predicted binding scores.[9] The insights gained from this study provide a clear rationale for the synthesis and in vitro biological evaluation of these compounds. Subsequent experimental validation, such as IC50 determination through enzyme assays, is the essential next step to confirm these computational predictions and advance the most potent compounds into the lead optimization phase of drug discovery.

References

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  • Journal of Pharmaceutical Research International. Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. (2025-09-18). Available at: [Link]

  • Google Patents. Method for preparing 5-bromo-2-methylpyridine.
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Validation

A-Comparative-Guide-to-Assessing-the-Purity-of-Synthesized-5-Bromo-2-hydrazinyl-3-methylpyridine-by-HPLC

For researchers, scientists, and professionals in drug development, the meticulous confirmation of purity for synthesized intermediates is a cornerstone of rigorous scientific practice. 5-Bromo-2-hydrazinyl-3-methylpyrid...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the meticulous confirmation of purity for synthesized intermediates is a cornerstone of rigorous scientific practice. 5-Bromo-2-hydrazinyl-3-methylpyridine serves as a crucial building block in the synthesis of various pharmaceutical agents. Its purity directly impacts the yield, impurity profile, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, technically-grounded comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of this compound, complete with experimental protocols and data interpretation.

The Criticality of Purity Assessment

5-Bromo-2-hydrazinyl-3-methylpyridine is a polar molecule containing both a pyridine ring and a hydrazine group.[1] This combination of functional groups makes it susceptible to specific side reactions during synthesis, leading to predictable impurities. Common impurities may arise from incomplete reactions, over-reactions, or degradation. For instance, starting materials such as 2-amino-5-bromo-3-methylpyridine[2] or potential byproducts from side reactions during the introduction of the hydrazine group could be present. Therefore, a robust analytical method is not merely a quality control checkpoint but a vital tool for process optimization and ensuring the integrity of downstream products.

Primary Analytical Technique: Reversed-Phase HPLC (RP-HPLC)

Due to the polar nature of 5-Bromo-2-hydrazinyl-3-methylpyridine, a well-designed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the most suitable primary technique for purity assessment.[3][4][5] RP-HPLC separates compounds based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase.[5]

Rationale for Method Parameters

The successful separation of polar compounds like 5-Bromo-2-hydrazinyl-3-methylpyridine by RP-HPLC requires careful optimization of several key parameters.[3][6][7]

  • Stationary Phase: A C18 (octadecylsilane) column is a common choice for RP-HPLC due to its strong hydrophobic retention.[5] However, for highly polar analytes, "polar-endcapped" C18 columns or columns with a lower carbon load (e.g., C8) can prevent issues like poor peak shape and retention time drift that can occur with highly aqueous mobile phases.[7]

  • Mobile Phase: A mixture of water and a polar organic solvent, such as acetonitrile or methanol, is typically used.[8][9] The inclusion of a buffer, like formic acid or trifluoroacetic acid, is crucial for controlling the ionization state of the analyte and any basic impurities, thereby ensuring reproducible retention times and sharp peaks.[10][11] For this specific analyte, a gradient elution, starting with a high aqueous content and gradually increasing the organic modifier, will effectively elute the polar main compound while also separating less polar impurities.

  • Detection: The pyridine ring in 5-Bromo-2-hydrazinyl-3-methylpyridine contains a chromophore that absorbs UV light. UV detection is therefore a simple and robust method for quantification.[8][9] Wavelength selection should be based on the UV absorbance maximum of the analyte to ensure maximum sensitivity.

Experimental Workflow: RP-HPLC Purity Assessment

The following diagram outlines the logical flow of the RP-HPLC purity assessment process.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Standard Prepare Standard Solution (Known Concentration) Diluent Select Appropriate Diluent (e.g., Mobile Phase A) Sample Prepare Synthesized Sample (Known Concentration) Injection Inject Standard & Samples Diluent->Injection Separation Chromatographic Separation (Gradient Elution) Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Purity_Calc Calculate % Purity (Area Normalization) Integration->Purity_Calc Comparison Compare to Standard Purity_Calc->Comparison

Caption: Workflow for HPLC purity analysis.

Detailed Experimental Protocol

Instrumentation:

  • High-Performance Liquid Chromatograph with a gradient pump, autosampler, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[8]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 5% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or the determined λmax of the compound).

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Accurately weigh approximately 10 mg of 5-Bromo-2-hydrazinyl-3-methylpyridine reference standard and dissolve it in 10 mL of diluent (e.g., a 50:50 mixture of Mobile Phase A and B) to obtain a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.

  • Sample Preparation: Prepare the synthesized 5-Bromo-2-hydrazinyl-3-methylpyridine sample in the same manner as the standard to a final concentration of approximately 0.1 mg/mL.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Processing: Integrate the peak areas of all components in the chromatograms. Calculate the purity of the synthesized sample using the area normalization method:

    % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Comparative Analytical Techniques

While RP-HPLC is the primary method of choice, other techniques can provide complementary information or may be suitable in specific contexts.

TechniquePrincipleAdvantagesDisadvantages
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase.High resolution for volatile impurities.Not suitable for non-volatile compounds; derivatization may be required for polar analytes like hydrazine derivatives.[12]
Liquid Chromatography-Mass Spectrometry (LC-MS) HPLC separation coupled with mass spectrometric detection.Provides molecular weight information for impurity identification; high sensitivity.[13]More complex instrumentation; quantitative accuracy may be lower than UV detection without careful calibration.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information about the molecule and any impurities present.Excellent for structural elucidation of unknown impurities.Lower sensitivity compared to HPLC; quantification can be more complex.

Interpreting the Data: A Hypothetical Case Study

A batch of synthesized 5-Bromo-2-hydrazinyl-3-methylpyridine was analyzed using the described RP-HPLC method. The following table summarizes the hypothetical results.

Peak NumberRetention Time (min)Peak Area% AreaPossible Identity
12.515,0000.5Highly Polar Impurity
28.22,955,00098.55-Bromo-2-hydrazinyl-3-methylpyridine
310.130,0001.0Less Polar Impurity (e.g., starting material)

The chromatogram would show a major peak at 8.2 minutes, corresponding to the desired product. The presence of minor peaks at 2.5 and 10.1 minutes indicates the presence of impurities. The peak at 10.1 minutes, being less retained, could potentially be an unreacted starting material.

Potential Impurity Profile

The following diagram illustrates the potential relationship between the starting materials, the desired product, and possible impurities.

Impurity_Profile SM1 2-Amino-5-bromo-3-methylpyridine (Starting Material) Product 5-Bromo-2-hydrazinyl-3-methylpyridine (Desired Product) SM1->Product Synthesis Impurity1 Unreacted Starting Material SM1->Impurity1 Incomplete Reaction SM2 Hydrazine Source SM2->Product Synthesis Impurity2 Over-reaction/Side Product Product->Impurity2 Side Reaction Degradation Degradation Product Product->Degradation Instability

Caption: Potential impurity sources in the synthesis.

Conclusion

The purity assessment of 5-Bromo-2-hydrazinyl-3-methylpyridine is paramount in a drug development setting. A well-developed and validated RP-HPLC method provides a reliable and robust means of quantifying the purity and impurity profile of this key intermediate. While other techniques like GC and LC-MS offer complementary information, RP-HPLC with UV detection remains the gold standard for routine quality control due to its accuracy, precision, and accessibility. The insights gained from such analyses are invaluable for process chemists to refine reaction conditions and for quality assurance teams to ensure the consistency and safety of the final pharmaceutical products.

References

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Comparative

A Senior Application Scientist's Guide to Ligand Selection for the Suzuki Coupling of 5-Bromo-2-hydrazinyl-3-methylpyridine

For researchers and professionals in drug development, the efficient synthesis of complex heterocyclic scaffolds is a cornerstone of innovation. The Suzuki-Miyaura cross-coupling reaction stands as a pillar in this endea...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient synthesis of complex heterocyclic scaffolds is a cornerstone of innovation. The Suzuki-Miyaura cross-coupling reaction stands as a pillar in this endeavor, offering a robust method for carbon-carbon bond formation.[1][2] However, the success of this reaction, particularly with challenging substrates like 5-Bromo-2-hydrazinyl-3-methylpyridine, is profoundly dependent on the judicious selection of the ancillary ligand for the palladium catalyst. The inherent electronic properties and potential for catalyst inhibition of this substituted pyridine necessitate a carefully optimized catalytic system.[3]

This guide provides an in-depth comparison of the catalytic efficiency of various ligands for the Suzuki coupling of 5-Bromo-2-hydrazinyl-3-methylpyridine. Drawing upon established principles and experimental data from structurally analogous systems, we will explore the nuances of ligand choice, from traditional phosphines to modern, highly active biarylphosphine ligands and N-heterocyclic carbenes (NHCs).

The Mechanistic Imperative: Why Ligand Choice is Critical

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5][6] The ligand, bound to the palladium center, plays a crucial role in modulating the reactivity and stability of the catalyst throughout this cycle. Its electronic and steric properties directly influence the rates of the three key steps: oxidative addition, transmetalation, and reductive elimination.[7]

For a substrate like 5-Bromo-2-hydrazinyl-3-methylpyridine, the electron-rich nature of the pyridine ring and the presence of a potentially coordinating hydrazinyl group present specific challenges. The pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst deactivation.[3] Furthermore, the electronic properties of the substrate can influence the rate-determining step of the catalytic cycle. A well-chosen ligand can mitigate these challenges by:

  • Promoting Oxidative Addition: Electron-rich and bulky ligands can facilitate the oxidative addition of the palladium(0) catalyst to the aryl bromide.[7]

  • Enhancing Transmetalation: The ligand influences the rate of exchange between the organic group from the boronic acid derivative and the halide on the palladium(II) intermediate.

  • Facilitating Reductive Elimination: Bulky ligands can promote the final step where the new carbon-carbon bond is formed and the active palladium(0) catalyst is regenerated.[8]

Below is a diagram illustrating the generally accepted catalytic cycle for the Suzuki-Miyaura reaction.

Suzuki_Miyaura_Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition (R¹-X) PdII_A R¹-Pd(II)L_n-X OxAdd->PdII_A Transmetalation Transmetalation (R²-B(OR)₂ + Base) PdII_B R¹-Pd(II)L_n-R² Transmetalation->PdII_B RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product CoupledProduct Coupled Product (R¹-R²) ArylHalide Aryl Halide (R¹-X) BoronicAcid Boronic Acid/Ester (R²-B(OR)₂) Base Base Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Add Reactants & Base to Schlenk Flask B Establish Inert Atmosphere (Ar/N₂) A->B C Add Catalyst & Solvents B->C D Heat & Stir (80-100 °C) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool & Dilute with Ethyl Acetate E->F G Filter through Celite F->G H Aqueous Wash & Brine G->H I Dry & Concentrate H->I J Column Chromatography I->J

Sources

Validation

A Comparative Guide to the In Vitro Evaluation of 5-Bromo-2-hydrazinyl-3-methylpyridine Derivatives

This guide provides a comprehensive framework for the in vitro evaluation of 5-bromo-2-hydrazinyl-3-methylpyridine derivatives, a class of heterocyclic compounds with significant therapeutic potential. Drawing from estab...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vitro evaluation of 5-bromo-2-hydrazinyl-3-methylpyridine derivatives, a class of heterocyclic compounds with significant therapeutic potential. Drawing from established methodologies for analogous pyridine-based scaffolds, we will explore a logical, tiered approach to screening, target validation, and mechanism of action studies. This document is intended for researchers, scientists, and drug development professionals seeking to characterize novel chemical entities within this family.

Introduction: The Rationale for a Structured In Vitro Cascade

The pyridine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its unique electronic properties and synthetic tractability make it a cornerstone for developing targeted therapies.[3][4] When functionalized with a hydrazinyl group and a bromine atom, as in the 5-bromo-2-hydrazinyl-3-methylpyridine series, the resulting derivatives present intriguing possibilities for interacting with a variety of biological targets, from kinases in cancer to essential enzymes in microbes.[5][6]

Before any compound can be considered for preclinical development, a rigorous in vitro assessment is essential. This process is not a monolithic task but a hierarchical cascade designed to efficiently identify promising candidates, elucidate their biological activity, and understand their mechanism of action. A well-designed cascade maximizes information while conserving resources, ensuring that only the most viable compounds advance.

The general workflow begins with broad, high-throughput primary screening to identify any biological activity. Hits from this initial phase are then subjected to more specific secondary assays to confirm and quantify their potency. Finally, detailed mechanism of action (MoA) studies are conducted to pinpoint the specific molecular interactions responsible for the observed effects.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Mechanistic Studies Compound Library Compound Library Primary Assays Broad Phenotypic Assays (e.g., Cytotoxicity, Antimicrobial) Compound Library->Primary Assays Hit Confirmation Dose-Response Analysis (IC50 / MIC Determination) Primary Assays->Hit Confirmation Identify 'Hits' MoA Studies Target-Based Assays (e.g., Enzyme Inhibition, Pathway Analysis) Hit Confirmation->MoA Studies Lead Candidate Lead Candidate MoA Studies->Lead Candidate Selectivity & Potency

Caption: A general hierarchical workflow for in vitro evaluation of novel compounds.

Part 1: Primary Screening - Casting a Wide Net

The initial goal is to determine if a derivative possesses any biological activity at a reasonable concentration. Phenotypic assays, which measure an overall effect on a cell or organism, are ideal for this stage.

Anticancer Cytotoxicity Screening

Given that many pyridine derivatives exhibit anticancer properties, a cytotoxicity assay is a logical starting point.[5][7] These assays determine the concentration at which a compound is toxic to cancer cells.

Featured Protocol: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. Live cells with active dehydrogenases reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 5-bromo-2-hydrazinyl-3-methylpyridine derivatives in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition: Add MTT solution to each well (final concentration of ~0.5 mg/mL) and incubate for another 2-4 hours.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity Screening

The structural diversity of pyridine derivatives also makes them candidates for novel antimicrobial agents.[8] The primary screen for this activity is the determination of the Minimum Inhibitory Concentration (MIC).

Featured Protocol: Broth Microdilution MIC Assay

This method determines the lowest concentration of a compound that prevents visible growth of a microorganism.[9]

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare two-fold serial dilutions of the test derivatives in a 96-well plate.

  • Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Part 2: Mechanism of Action - Uncovering the 'How'

Once a derivative shows potent activity in a primary screen, the next crucial step is to identify its molecular target. This is essential for rational drug development and understanding potential selectivity and toxicity.

Kinase Inhibition Assays

Many pyridine-based anticancer drugs function by inhibiting protein kinases, which are critical regulators of cell signaling pathways.[3] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a common target involved in tumor angiogenesis.[5]

Conceptual Protocol: VEGFR-2 Kinase Assay

  • Principle: These assays measure the ability of a compound to block the enzymatic activity of VEGFR-2, which involves transferring a phosphate group from ATP to a substrate peptide.

  • Methodology: A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.[6] In this system, a biotinylated substrate peptide and a europium-labeled anti-phospho-antibody are used. When the kinase phosphorylates the substrate, the antibody binds, bringing the europium donor and an APC acceptor into close proximity, generating a FRET signal.

  • Procedure:

    • Add VEGFR-2 enzyme, the substrate peptide/ATP mixture, and the test compound to a microplate.

    • Incubate to allow the kinase reaction to proceed.

    • Add the detection reagents (europium-labeled antibody and APC acceptor).

    • Incubate to allow for antibody binding.

    • Read the plate on an HTRF-compatible reader.

  • Data Analysis: A decrease in the HTRF signal indicates inhibition of kinase activity. Data is used to calculate an IC₅₀ value.

G cluster_kinase Kinase Activity cluster_inhibitor Inhibition Mechanism Kinase VEGFR-2 Product Phosphorylated Substrate Kinase->Product ATP ATP ATP->Product Substrate Substrate Peptide Substrate->Product ADP ADP Product->ADP Inhibitor Pyridine Derivative Inhibitor->Kinase Binds to ATP pocket

Caption: Mechanism of a competitive kinase inhibitor binding to the ATP-binding site.

Other Enzyme Inhibition Assays

Beyond kinases, pyridine derivatives can inhibit a wide range of other enzymes. Depending on the desired therapeutic area, relevant assays could include:

  • Cholinesterase Inhibition: For potential neurodegenerative disease applications.[10]

  • ATP Synthase Inhibition: A target for novel antibacterial agents, particularly against pathogens like Acinetobacter baumannii.[11]

  • Carbonic Anhydrase Inhibition: Relevant for certain cancers and other conditions.[4]

The principles are similar: measure the rate of an enzyme-catalyzed reaction in the presence and absence of the inhibitor to determine its potency (IC₅₀).

Part 3: Comparative Performance of Pyridine Derivatives

To provide context, the following tables summarize published in vitro data for various pyridine derivatives, demonstrating the range of potencies that can be achieved. This data serves as a benchmark for evaluating new 5-bromo-2-hydrazinyl-3-methylpyridine derivatives.

Table 1: Anticancer Cytotoxicity of Pyridine Derivatives
Compound ClassCell LineIC₅₀ (µM)Reference
Pyridine-Urea (8e)MCF-7 (Breast)0.22[5]
Pyridine-Urea (8n)MCF-7 (Breast)1.88[5]
Doxorubicin (Control)MCF-7 (Breast)1.93[5]
Sorafenib (Control)MCF-7 (Breast)4.50[5]
Hydrazonoindolin-2-one (7d)MCF-7 (Breast)2.93[12]
Hydrazonoindolin-2-one (7c)MCF-7 (Breast)7.17[12]
Hydrazonoindolin-2-one (7d)A-549 (Lung)9.57[12]

This table illustrates that pyridine-based compounds can exhibit potent, sub-micromolar cytotoxicity against cancer cell lines, sometimes exceeding the potency of standard drugs like Doxorubicin.

Table 2: Enzyme Inhibition by Pyridine Derivatives
Compound ClassTarget EnzymeIC₅₀ (µM)Reference
Pyridine-Urea (8b)VEGFR-25.0[5]
Pyridine-Urea (8e)VEGFR-23.93[5]
Pyrrolo[3,2-c]pyridine (1r)FMS Kinase0.03[6]
Pyrrolo[3,2-c]pyridine (1e)FMS Kinase0.06[6]
Pyrazole Derivative (Pyz-2)Xanthine Oxidase10.75[13]
Pyrazole Derivative (Pyz-1)Xanthine Oxidase24.32[13]

This table highlights the ability of pyridine scaffolds to be tailored into highly potent and selective enzyme inhibitors, with some derivatives achieving nanomolar efficacy.

Conclusion

The in vitro testing of 5-bromo-2-hydrazinyl-3-methylpyridine derivatives requires a systematic, multi-stage approach. By beginning with broad phenotypic screens for cytotoxicity and antimicrobial activity, researchers can efficiently identify active compounds. Subsequent target-based assays, such as kinase or other enzyme inhibition studies, are critical for elucidating the mechanism of action and building a compelling case for a compound's therapeutic potential. The comparative data from related pyridine series demonstrate that this chemical space is rich with possibilities for discovering highly potent molecules. A logical and rigorous evaluation cascade, as outlined in this guide, is the cornerstone of translating that potential into tangible drug discovery leads.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Evaluating the Anticancer Activity of Pyridine Derivatives.
  • IJSAT. (2025, May 24). Recent Advancements in Pyridine Derivatives as Anticancer Agents.
  • PubMed. (2021). Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR).
  • Al-Ostoot, F. H., et al. (2018, June 15). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules.
  • Akhtar, S., et al. (2025, May 24). RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS. IJSAT.
  • Karakonstantis, S., & Kalemaki, D. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC - NIH.
  • Martelli, G., et al. (2019, January 24). Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods. PubMed.
  • Gilbert, P. (2018, January). Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. ResearchGate.
  • (2007, October 29). Discovery of New Antimicrobial Agents using Combinatorial Chemistry. CORE Scholar.
  • D'Amico, M., et al. (2021, October 15). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Publications.
  • Abdel-Halim, H., et al. (2025, September 26). Synthesis and Evaluation of Pyridine-Based Antibacterial Agents that Inhibit ATP Synthase in Acinetobacter baumannii. ACS Omega - ACS Publications.
  • ResearchGate. (n.d.). Role of pyridines as enzyme inhibitors in medicinal chemistry.
  • MDPI. (n.d.). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies.
  • American Chemical Society. (n.d.). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery.
  • De, S., et al. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.
  • ResearchGate. (n.d.). Biological evaluation of the synthesized compounds.
  • PMC - NIH. (n.d.). Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes.
  • NIH. (n.d.). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights.
  • ResearchGate. (2025, August 6). (PDF) Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes.
  • MDPI. (n.d.). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones.
  • PubMed Central. (n.d.). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents.
  • MDPI. (2023, May 23). Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents.
  • Jupudi, S., et al. (n.d.). SCREENING OF IN -VITRO ANTI-INFLAMMATORY ACTIVITY OF SOME NEWLY SYNTHESIZED 1,3-THIAZINE DERIVATIVES. IJRPC.
  • (n.d.). Substituted 3-styryl-2-pyrazoline Derivatives as an Antimalaria: Synthesis, in vitro Assay, Molecular Docking, Druglikeness Analysis, and ADMET Prediction.
  • PMC - PubMed Central. (n.d.). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin.

Sources

Validation

A Comparative Analysis of Synthetic Routes to Substituted Hydrazinylpyridines: A Guide for Researchers

Substituted hydrazinylpyridines represent a critical scaffold in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. Their synthesis is a pivotal step in the discovery of new pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Substituted hydrazinylpyridines represent a critical scaffold in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. Their synthesis is a pivotal step in the discovery of new pharmaceuticals. This guide provides an in-depth comparative analysis of the primary synthetic routes to this versatile class of compounds, offering field-proven insights and experimental data to inform strategic decisions in drug design and synthesis.

Introduction: The Significance of Hydrazinylpyridines

The hydrazinylpyridine moiety is a key pharmacophore found in a wide array of biologically active molecules. Its prevalence stems from its ability to act as a versatile building block, enabling the construction of more complex heterocyclic systems like pyrazoles and triazoles.[1][2] The inherent chemical properties of the hydrazine group, coupled with the electronic nature of the pyridine ring, contribute to the diverse pharmacological activities observed in these compounds, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The efficient and selective synthesis of substituted hydrazinylpyridines is therefore a paramount objective for medicinal chemists.

Key Synthetic Strategies: A Comparative Overview

Two principal strategies dominate the synthesis of substituted hydrazinylpyridines: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. Each approach presents distinct advantages and limitations regarding substrate scope, reaction conditions, and functional group tolerance.

Nucleophilic Aromatic Substitution (SNAr): The Workhorse Approach

The SNAr reaction is the most established and widely employed method for the synthesis of hydrazinylpyridines.[3][4][5][6][7] This pathway involves the displacement of a suitable leaving group, typically a halogen, from an electron-deficient pyridine ring by a hydrazine nucleophile.[3][4][5][6][7]

Mechanism and Causality: The success of the SNAr reaction hinges on the electronic properties of the pyridine ring. The ring nitrogen atom acts as an intrinsic electron-withdrawing group, rendering the ortho (2-) and para (4-) positions particularly susceptible to nucleophilic attack.[8][9] The presence of additional electron-withdrawing substituents further activates the ring, facilitating the reaction. The mechanism proceeds through a two-step addition-elimination sequence via a negatively charged intermediate known as a Meisenheimer complex.[10] However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism.[10]

Advantages:

  • Operational Simplicity: SNAr reactions are often straightforward to perform, requiring relatively simple reaction setups.

  • Cost-Effectiveness: The starting materials, such as chloropyridines and hydrazine hydrate, are generally inexpensive and readily available.[11]

  • Scalability: This method has proven to be amenable to large-scale synthesis, a critical consideration for industrial applications.[11][12]

Limitations:

  • Substrate Scope: The reaction is most effective for pyridines bearing strong electron-withdrawing groups. Electron-rich pyridines are generally poor substrates.

  • Harsh Conditions: The reaction often requires elevated temperatures and the use of a large excess of hydrazine hydrate, which can pose safety and environmental concerns.[12]

  • Positional Selectivity: The synthesis of 3-hydrazinylpyridines via SNAr is challenging due to the lower electrophilicity of the meta position.[13]

Visualizing the SNAr Pathway:

SNAr_Mechanism cluster_reactants Reactants cluster_process Process cluster_products Products Halopyridine Substituted Halopyridine Attack Nucleophilic Attack Halopyridine->Attack Hydrazine Hydrazine Hydrate Hydrazine->Attack Intermediate Meisenheimer Complex Attack->Intermediate Addition Elimination Leaving Group Elimination Intermediate->Elimination Aromatization Product Substituted Hydrazinylpyridine Elimination->Product Byproduct Halide Salt Elimination->Byproduct

Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr).

Palladium-Catalyzed Buchwald-Hartwig Amination: A Modern Alternative

The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the formation of carbon-nitrogen bonds, including the synthesis of hydrazinylpyridines.[14][15][16] This palladium-catalyzed cross-coupling reaction offers a milder and more general alternative to the classical SNAr approach.[14][15]

Mechanism and Causality: The catalytic cycle of the Buchwald-Hartwig amination involves a series of well-defined steps: oxidative addition of the halopyridine to a Pd(0) complex, coordination of the hydrazine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the hydrazinylpyridine product and regenerate the Pd(0) catalyst.[14][17] The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands generally providing the best results.[14][16]

Advantages:

  • Broad Substrate Scope: This method is applicable to a wider range of substituted pyridines, including those with electron-donating groups that are unreactive under SNAr conditions.[14]

  • Milder Reaction Conditions: Buchwald-Hartwig reactions typically proceed at lower temperatures and with stoichiometric amounts of hydrazine, enhancing safety and reducing waste.[15]

  • High Functional Group Tolerance: The reaction is compatible with a variety of sensitive functional groups, minimizing the need for protecting group strategies.[14]

Limitations:

  • Cost: Palladium catalysts and specialized phosphine ligands can be expensive, potentially limiting their use in large-scale synthesis.[15]

  • Catalyst Sensitivity: The catalytic system can be sensitive to air and moisture, requiring inert atmosphere techniques.

  • Metal Contamination: The final product may contain trace amounts of palladium, which must be removed, particularly for pharmaceutical applications.

Visualizing the Buchwald-Hartwig Catalytic Cycle:

Buchwald_Hartwig_Cycle Pd0L2 Pd(0)L₂ OxAdd Oxidative Addition Pd0L2->OxAdd Ar-X Complex1 Ar-Pd(II)(X)L₂ OxAdd->Complex1 LigandEx Ligand Exchange Complex1->LigandEx H₂NNHR Complex2 [Ar-Pd(II)(NH₂NHR)L₂]⁺X⁻ LigandEx->Complex2 Deprot Deprotonation Complex2->Deprot Base Complex3 Ar-Pd(II)(NHNHR)L₂ Deprot->Complex3 RedElim Reductive Elimination Complex3->RedElim RedElim->Pd0L2 Regeneration Product Ar-NHNHR RedElim->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Data: A Head-to-Head Comparison

To provide a quantitative comparison, the following table summarizes typical experimental data for the synthesis of 2-hydrazinylpyridine from 2-chloropyridine using both SNAr and Buchwald-Hartwig methodologies.

ParameterNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Starting Material 2-Chloropyridine2-Chloropyridine
Reagents Hydrazine hydrate (large excess)Hydrazine (1.1 eq), Pd catalyst, Ligand, Base
Solvent Water or alcoholToluene or Dioxane
Temperature 100-120 °C80-110 °C
Reaction Time 24-48 hours8-24 hours
Typical Yield 70-85%[11]80-95%[18]
Key Advantage Cost-effective and scalableBroad scope and mild conditions
Key Disadvantage Harsh conditions, excess reagentCatalyst cost and sensitivity

Experimental Protocols

Protocol for SNAr Synthesis of 2-Hydrazinylpyridine[11]
  • To a solution of 2-chloropyridine (1 eq.) is added hydrazine hydrate (10 eq.).

  • The reaction mixture is heated to 100 °C and stirred for 48 hours.

  • The progress of the reaction is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford 2-hydrazinylpyridine.

Protocol for Buchwald-Hartwig Synthesis of N-Aryl-4-(pyridin-3-yl)pyrimidin-2-amine[18]
  • To an oven-dried flask is added dichlorobis(triphenylphosphine)palladium(II) (catalyst), xantphos (ligand), sodium tert-butoxide (base), and the aryl bromide (1 eq.).

  • The flask is evacuated and backfilled with nitrogen.

  • Toluene (solvent) and the amine (1.2 eq.) are added via syringe.

  • The reaction mixture is heated to reflux under a nitrogen atmosphere.

  • The reaction is monitored by thin-layer chromatography.

  • Upon completion, the reaction is cooled to room temperature and filtered through celite.

  • The filtrate is concentrated, and the residue is purified by column chromatography to yield the desired product.

Conclusion and Future Outlook

Both Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination are valuable methods for the synthesis of substituted hydrazinylpyridines. The choice of synthetic route should be guided by a careful consideration of factors such as substrate availability, cost, scalability, and the presence of sensitive functional groups.

For large-scale, cost-sensitive syntheses of activated pyridines, the traditional SNAr approach remains a viable option.[11][12] However, for broader substrate scope, milder reaction conditions, and greater functional group tolerance, the Buchwald-Hartwig amination offers a superior and more modern solution.[14][15]

Future research in this area will likely focus on the development of more sustainable and economical catalytic systems for C-N bond formation, such as those based on earth-abundant metals. Additionally, the exploration of flow chemistry and other process intensification technologies holds promise for improving the efficiency and safety of hydrazinylpyridine synthesis on an industrial scale.

References

  • Ekar, J., & Kranjc, K. (n.d.). Synthesis of Hydrazinylpyridines via Nucleophilic Aromatic Substitution and Further Transformation to Bicyclo[2.2.2]octenes Fused with Two N-Aminosuccinimide Moieties.
  • Pd-catalyzed C-N bond formation with heteroaromatic tosylates. (2010, May 10). PubMed.
  • Synthetic process for 2-hydrazinylpyridine derivative. (n.d.). Google Patents.
  • Synthesis of Hydrazinylpyridines via Nucleophilic Aromatic Substitution and Further Transformation to Bicyclo[2.2.2]octenes Fused with Two N-Aminosuccinimide Moieties | Request PDF. (2025, August 6). ResearchGate.
  • 2-Hydrazinopyridine synthesis. (n.d.). ChemicalBook.
  • Biologically active and practically useful 2-hydrazinylpyridines. (n.d.). ResearchGate.
  • Synthesis of 2-Hydrazinylpyridine-3,4-dicarbonitriles and Their Reaction with Salicylaldehyde Derivatives. (n.d.). Semantic Scholar.
  • C–N Bond Making Reactions at a Pyridine Ring | Request PDF. (2025, August 10). ResearchGate.
  • C–N Bond Making Reactions at a Pyridine Ring. (n.d.). PlumX.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • CeN Bond Formation in Pyridine Reactions | PDF. (n.d.). Scribd.
  • 3-Hydrazino-pyridine HCl. (n.d.). Pipzine Chemicals.
  • Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine? (2014, November 18). ResearchGate.
  • Buchwald-Hartwig Amination. (2026, January 7). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
  • A Review of Synthetic Approaches and Biological Activity of Substituted Hydrazones | TSI Journals. (2021, June 29).
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • nucleophilic aromatic substitutions. (2019, January 19). YouTube.
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.).
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (n.d.). NIH.
  • 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. (2018, April 20). YouTube.
  • Concerted Nucleophilic Aromatic Substitutions. (n.d.). PMC - NIH.

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Comparative

Benchmarking the Anti-Proliferative Activity of 5-Bromo-Pyridine Derivatives: A Comparative Guide

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Pyridine scaffolds, ubiquitous in medicinal chemistry, have consisten...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Pyridine scaffolds, ubiquitous in medicinal chemistry, have consistently demonstrated significant potential as anti-cancer agents due to their versatile chemical nature and ability to interact with a wide array of biological targets.[1] This guide focuses on a specific subclass of these compounds: derivatives of 5-bromo-2-hydrazinylpyridine. While direct anti-proliferative data for 5-Bromo-2-hydrazinyl-3-methylpyridine derivatives are emerging, this guide will leverage closely related 5-bromo-hydrazone analogues as a scientifically robust surrogate to benchmark their anti-proliferative activity. This analysis will provide researchers, scientists, and drug development professionals with a comprehensive comparison of their performance against the well-established chemotherapeutic agent, Doxorubicin, supported by detailed experimental protocols and mechanistic insights.

Comparative Analysis of Anti-Proliferative Activity

The anti-proliferative efficacy of novel compounds is a critical determinant of their therapeutic potential. In this section, we compare the in vitro cytotoxic effects of representative 5-bromo-hydrazone derivatives against two widely studied human cancer cell lines: MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma). Doxorubicin, a standard-of-care anthracycline antibiotic, is included as a benchmark. The data, presented as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized in the table below.

Compound/DerivativeTarget Cell LineIC50 (µM)Reference
Derivative 7d (1-benzyl-5-bromo-3-(2-(4-(p-chlorophenyl)thiazol-2-yl)hydrazono)indolin-2-one)MCF-72.93 ± 0.47[2]
A5499.57 ± 0.62[2]
Derivative 7c (1-benzyl-5-bromo-3-(2-(4-phenylthiazol-2-yl)hydrazono)indolin-2-one)MCF-77.17 ± 0.94[2]
Doxorubicin MCF-7~0.4 - 2.5[3]
A549>20[3]

Note: The IC50 values for Doxorubicin can vary between laboratories and experimental conditions.[3]

The data clearly indicates that Derivative 7d exhibits potent anti-proliferative activity against the MCF-7 breast cancer cell line, with an IC50 value comparable to, and in some reported cases, more potent than Doxorubicin.[2][3] Notably, its activity against the A549 lung cancer cell line, while moderate, is significant, especially considering the high resistance of this cell line to Doxorubicin.[2][3]

Experimental Protocols: Assessing Anti-Proliferative Activity

To ensure the reproducibility and validity of these findings, it is imperative to adhere to standardized experimental protocols. The following are detailed methodologies for the two most common colorimetric assays used to determine in vitro anti-proliferative activity: the MTT and SRB assays.

Experimental Workflow: In Vitro Cytotoxicity Assessment

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 SRB Assay cluster_4 Data Analysis start 1. Culture MCF-7 & A549 cells seed 2. Seed cells in 96-well plates start->seed incubate1 3. Incubate for 24h seed->incubate1 prepare 4. Prepare serial dilutions of test compounds incubate1->prepare treat 5. Treat cells with compounds prepare->treat incubate2 6. Incubate for 48h treat->incubate2 add_mtt 7a. Add MTT reagent incubate2->add_mtt MTT Path fix 7b. Fix cells with TCA incubate2->fix SRB Path incubate_mtt 8a. Incubate for 2-4h add_mtt->incubate_mtt add_solubilizer 9a. Add solubilizing agent incubate_mtt->add_solubilizer read_mtt 10a. Read absorbance at 570 nm add_solubilizer->read_mtt analyze 11. Calculate % cell viability read_mtt->analyze stain 8b. Stain with SRB dye fix->stain wash 9b. Wash and solubilize dye stain->wash read_srb 10b. Read absorbance at 510 nm wash->read_srb read_srb->analyze ic50 12. Determine IC50 values analyze->ic50

Caption: Workflow for in vitro anti-proliferative assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

SRB (Sulphorhodamine B) Assay

This assay is based on the measurement of cellular protein content.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: Gently remove the treatment medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Mechanism of Action: Targeting the VEGFR-2 Signaling Pathway

Several studies on pyridine and hydrazone derivatives with anti-proliferative properties suggest that a common mechanism of action is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2] VEGFR-2 is a key receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

By inhibiting the ATP-binding site of VEGFR-2, these compounds can block its autophosphorylation and the subsequent downstream signaling cascade. This leads to an anti-angiogenic effect and can also directly induce apoptosis in cancer cells.

VEGFR-2 Signaling Pathway and Inhibition

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras VEGF VEGF VEGF->VEGFR2 Binding & Dimerization Migration Cell Migration PLCg->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor 5-Bromo-Pyridine Derivative Inhibitor->VEGFR2 Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway.

The inhibition of VEGFR-2 by 5-bromo-pyridine derivatives represents a promising strategy for cancer therapy. By disrupting the signaling cascade that promotes angiogenesis and cell survival, these compounds can effectively halt tumor progression. Further investigation into the specific binding modes and the broader kinase inhibitory profiles of these derivatives will be crucial for their future development as targeted anti-cancer agents.

References

  • Our result showed that absolute IC50 values of Dox in HepG2, Huh7, UMUC-3, VMCUB-1, TCCSUP, BFTC-905, A549, HeLa, MCF-7, M21 and HK-2 cells were 12.18 ± 1.89, > 20, 5.15 ± 1.17, > 20, 12.55 ± 1.47, 2.26 ± 0.29, > 20, 2.92 ± 0.57, 2.50 ± 1.76, 2.77 ± 0.20 and > 20 μM, respectively (Table 1). Trends in Sciences. [Link]

  • Synthesis and Antitumor Evaluation of Novel 5-Bromo Indole-Aryl Keto Hydrazide-Hydrazone Analogues. Asian Journal of Chemistry. [Link]

  • MCF-7 Resistant Doxorubicin are Characterized by Lamelapodia, Strong Adhesion on Substrate and P-gp. Indonesian Journal of Cancer Chemoprevention. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. National Institutes of Health. [Link]

  • Design, synthesis and biological evaluation of hydrazone derivatives as anti-proliferative agents. ResearchGate. [Link]

  • Imidazopyridine hydrazone derivatives exert antiproliferative effect on lung and pancreatic cancer cells and potentially inhibit receptor tyrosine kinases including c-Met. Nature. [Link]

  • Synthesis and anticancer properties of novel hydrazone derivatives incorporating pyridine and isatin moieties. Wiley Online Library. [Link]

  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. National Institutes of Health. [Link]

  • Cytotoxicity of pyridine appended 2-hydrazinylthiazole derivatives against human embryonic kidney cell lines. ResearchGate. [Link]

  • The anti-proliferative activity data (IC50) of the prepared compounds (n = 3). ResearchGate. [Link]

  • The IC50 values of different extracts and Doxorubicin on cancer (MCF-7, A431 and U87-MG) and normal (HGF-1) cell line. ResearchGate. [Link]

  • 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. National Institutes of Health. [Link]

  • Design, synthesis, and anticancer evaluation of N6‐hydrazone purine derivatives with potential antiplatelet aggregation activity. Wiley Online Library. [Link]

  • Cytotoxic Activity of the Tested Compounds on Different Cell Lines. ResearchGate. [Link]

  • Hydrazones as potential anticancer agents: An update. ResearchGate. [Link]

  • Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign. National Institutes of Health. [Link]

  • Novel VEGFR-2 inhibitors with an N-acylhydrazone scaffold. Wiley Online Library. [Link]

  • Antiproliferative (IC50, μM) Activity of Synthesized Compounds 1−3, 1a−g, 2a−g, and 3a−g. ResearchGate. [Link]

  • Anti-Angiogenic and Anti-Proliferative Activity of 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) Hydrazine-1-carbothioamide: Ex-vivo and in vitro Study. National Institutes of Health. [Link]

  • Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). National Institutes of Health. [Link]

  • Structures of VEGFR-2 inhibitors approved for clinical use. ResearchGate. [Link]

  • Pyridine appended 2-hydrazinylthiazole derivatives: design, synthesis, in vitro and in silico antimycobacterial studies. National Institutes of Health. [Link]

  • Novel VEGFR-2 inhibitors with an N-acylhydrazone scaffold. ResearchGate. [Link]

  • Synthesis and cytotoxicity of novel (thiazol-2-yl)hydrazine derivatives as promising anti-Candida agents. Taylor & Francis Online. [Link]

  • Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. MDPI. [Link]

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Safety & Regulatory Compliance

Handling

Operational Guide to Personal Protective Equipment for 5-Bromo-2-hydrazinyl-3-methylpyridine

A Senior Application Scientist's Protocol for Safe Handling, Emergency Response, and Disposal Executive Summary: A Proactive Stance on an Uncharacterized Compound The hydrazine functional group, in particular, dictates a...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Protocol for Safe Handling, Emergency Response, and Disposal

Executive Summary: A Proactive Stance on an Uncharacterized Compound

The hydrazine functional group, in particular, dictates a high degree of caution. Hydrazines are a class of compounds known for their potential carcinogenicity, high reactivity, and systemic toxicity.[1][2] Therefore, this protocol adopts a conservative approach, treating the compound with the highest level of care appropriate for handling potent, reactive, and potentially carcinogenic substances. Adherence to these guidelines is critical for ensuring the safety of all laboratory personnel.

Integrated Hazard Assessment: Deconstructing the Risk Profile

To establish a reliable safety protocol, we must analyze the hazards associated with the two primary structural components of the molecule.

  • The Brominated Pyridine Core: Pyridine and its derivatives are common in pharmaceutical synthesis.[3] They are often volatile, possess a strong, unpleasant odor, and can be absorbed through the skin.[4][5] Health effects from overexposure can include nausea, headaches, and irritation to the skin, eyes, and respiratory system.[3][6] Brominated pyridines are specifically classified as causing skin and eye irritation.[7][8]

  • The Hydrazine Moiety (The Primary Hazard Driver): The hydrazinyl group (-NHNH2) is the dominant source of toxicological concern. Hydrazine and its derivatives are highly toxic and corrosive.[1] The Agency for Toxic Substances & Disease Registry (ATSDR) describes them as clear, colorless liquids that are highly reactive and flammable.[2][9] Exposure can have severe health consequences:

    • Carcinogenicity: Hydrazine is listed by NIOSH as a potential occupational carcinogen.[2][9]

    • Systemic Toxicity: It is toxic to the liver, kidneys, and central nervous system.[2][10]

    • Neurotoxicity: A key toxic mechanism involves the inactivation of pyridoxal (Vitamin B6), which can lead to seizures.[10][11] Short-term exposure can cause tremors, convulsions, or seizures.[9]

    • Reactivity: Hydrazines are highly reactive and can be explosive, especially when heated or mixed with oxidizing agents.[1]

Given this composite profile, 5-Bromo-2-hydrazinyl-3-methylpyridine must be handled as a substance that is likely harmful if swallowed, causes skin and eye irritation, and is a potential carcinogen with significant systemic and neurological toxicity.

Mandatory Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is non-negotiable to prevent all routes of exposure—dermal, ocular, and inhalation.

Protection TypeSpecific RecommendationsRationale and Causality
Hand Protection Double-gloving is required. Use a heavier, chemically-resistant outer glove (e.g., Butyl rubber, Neoprene) over a standard nitrile inner glove.[4][12]Pyridine and its derivatives can permeate standard nitrile gloves.[4] The outer glove provides robust chemical resistance, while the inner glove offers protection during the doffing process. Always inspect gloves for damage before use.[13]
Eye & Face Protection Chemical safety goggles conforming to NIOSH (US) or EN 166 (EU) standards are mandatory.[13] A full-face shield must be worn over the goggles.This combination protects against splashes and potential vapors. The hydrazine moiety presents a significant risk of severe eye irritation or damage.[14]
Body Protection A flame-retardant laboratory coat, fully buttoned, is required.[12] For procedures with higher splash potential, a chemically resistant apron should be worn over the lab coat.Prevents skin contact from accidental spills. Flame-retardant material is a necessary precaution due to the known flammability of hydrazines and pyridines.[2][5]
Respiratory Protection All handling of this compound must be performed inside a certified chemical fume hood.[1][3]This is the primary engineering control to prevent inhalation of vapors or aerosols. Hydrazine inhalation can cause severe respiratory irritation and systemic toxicity.[9][10]

Step-by-Step Operational and Disposal Plans

Pre-Handling Safety Checklist & Workflow

This workflow outlines the critical steps from preparation to the commencement of experimental work. It is designed to be a self-validating system, ensuring all safety measures are in place before the compound is handled.

G cluster_prep Preparation Phase cluster_ppe PPE Donning cluster_handling Handling Phase N1 Verify Fume Hood Certification is Current N2 Locate and Test Emergency Eyewash & Shower N1->N2 N3 Prepare Designated Waste Containers N2->N3 N4 Review Chemical-Specific SOP N3->N4 P1 Don Inner Nitrile Gloves N4->P1 P2 Don Flame-Retardant Lab Coat P1->P2 P3 Don Outer Chemical-Resistant Gloves (e.g., Butyl) P2->P3 P4 Don Chemical Safety Goggles P3->P4 P5 Don Full Face Shield P4->P5 H1 Transport Compound in Secondary Containment P5->H1 H2 Perform All Manipulations Deep Within Fume Hood H1->H2 H3 Weigh Compound Using Tare Method to Minimize Exposure H2->H3

Caption: Pre-Handling and PPE Workflow for High-Hazard Compounds.

Handling and Experimental Procedure
  • Preparation: Before retrieving the compound, ensure all reagents and apparatus are pre-staged inside the chemical fume hood to minimize traffic in and out of the containment area.

  • Weighing: Use a tared vial or container to weigh the solid compound. Avoid scooping from the primary container directly onto a weigh paper to prevent generating dust.

  • Dissolution: If making a solution, add the solvent to the vessel containing the weighed compound slowly via a syringe or pipette. Ensure the vessel is capped or covered during any agitation.

  • Reaction Monitoring: Keep the fume hood sash at the lowest practical height throughout the experiment.[1] Be aware that reactions involving hydrazines can be exothermic or produce gaseous byproducts. Do not heat reactions without a thorough risk assessment.[1]

  • Post-Procedure: After the experiment is complete, decontaminate all surfaces within the fume hood. All disposable materials that came into contact with the compound must be treated as hazardous waste.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12][15] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[7][15] Remove contact lenses if it is safe to do so. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10][15]

  • Spill: Evacuate the immediate area. If the spill is small and contained within the fume hood, use an inert absorbent material (e.g., sand or vermiculite) to contain it.[16] Place the absorbed material into a sealed, labeled hazardous waste container. Do not attempt to clean up large spills or any spill outside of a fume hood; contact your institution's Environmental Health & Safety (EHS) department immediately.

Waste Disposal Plan

Improper disposal of hydrazine-containing waste can pose a severe environmental and safety risk. A segregated waste stream is mandatory.

G cluster_waste Hazardous Waste Stream cluster_containment Containment & Labeling cluster_disposal Final Disposal W1 Solid Waste (Contaminated gloves, pads, vials) C1 Place in Labeled, Sealable Hazardous Waste Container W1->C1 W2 Liquid Waste (Unused solutions, reaction mixtures) C2 Place in Labeled, Sealable Solvent Waste Container W2->C2 W3 Sharps Waste (Contaminated needles, scalpels) C3 Place in Puncture-Proof Sharps Container W3->C3 D1 Store in Designated Satellite Accumulation Area C1->D1 C2->D1 C3->D1 D2 Arrange Pickup by Certified Hazardous Waste Contractor D1->D2

Caption: Segregated Waste Disposal Workflow for Hydrazine Compounds.

Disposal Protocol:

  • Segregation: Do not mix hydrazine waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Containers: Use robust, sealed, and clearly labeled containers. The label must include "Hazardous Waste," the full chemical name, and the associated hazards (Toxic, Flammable).

  • Disposal Route: All waste must be disposed of through a licensed hazardous waste contractor.[12] Never pour this chemical or its waste down the drain.[7]

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Available at: [Link]

  • Washington State University. Pyridine Safety Information. Available at: [Link]

  • Safety Data Sheet. Pyridine,6551E-3,2023/02/01. Available at: [Link]

  • Safety Data Sheet. 3-Amino-5-bromo-2-methylpyridine. Available at: [Link]

  • University of Florida Environmental Health & Safety. (2024, April 2). LESSON LEARNED: HYDRAZINE MONOHYDRATE EXPLOSION. Available at: [Link]

  • EMSL Analytical, Inc. (2021, August 19). Hydrazine and Potential Occupational Exposure Risks. YouTube. Available at: [Link]

  • Wills, B. K., & Aksel, G. (2023). Hydrazine Toxicology. In StatPearls. StatPearls Publishing. Available at: [Link]

  • EMSL Analytical, Inc. (2021, September 9). Identifying Occupational Exposure Risks to Hydrazine and Other Industrial Chemicals. Available at: [Link]

  • Aerospace Medical Research Laboratory. (1968). BIOCHEMICAL PHARMACOLOGY OF HYDRAZINES TOXICITY. Defense Technical Information Center. Available at: [Link]

  • University of Wyoming. Chemical Process SOP Example: 5-Bromo-2-Deoxyuridine (BrdU) Administration, Handling & Disposal. Available at: [Link]

Sources

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One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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